1-Isopropyl-1H-indole-6-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-propan-2-ylindole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-9(2)13-6-5-11-4-3-10(8-14)7-12(11)13/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPZWGBTRCEVGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isopropyl-1H-indole-6-carbaldehyde
This guide provides a comprehensive technical overview of 1-Isopropyl-1H-indole-6-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in drug discovery and organic synthesis. This document delves into the molecule's chemical structure, physicochemical properties, a validated synthesis protocol, reactivity profile, and its potential applications, grounded in established scientific principles.
Introduction and Molecular Structure
This compound belongs to the indole family, a class of aromatic heterocyclic organic compounds characterized by a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The core indole scaffold is a prevalent motif in numerous biologically active natural products and synthetic pharmaceuticals.[1]
The specific structure of this compound is defined by the attachment of an isopropyl group to the nitrogen atom (position 1) of the indole ring and a carbaldehyde (formyl) group at position 6 of the benzene ring. This substitution pattern significantly influences the molecule's electronic properties, reactivity, and potential biological activity.
Molecular Structure:
Caption: 2D Chemical Structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its application in synthesis and drug development. The parent compound, 1H-indole-6-carbaldehyde, provides a baseline for these properties.[2]
| Property | Value (1H-indole-6-carbaldehyde) | Reference |
| Molecular Formula | C₉H₇NO | |
| Molecular Weight | 145.16 g/mol | |
| CAS Number | 1196-70-9 | |
| Appearance | Solid | |
| Melting Point | 127-131 °C |
The addition of the isopropyl group to the nitrogen atom increases the molecular weight and lipophilicity of the molecule compared to the parent indole-6-carbaldehyde. This modification can significantly impact its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug design.
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 1H-indole-6-carbaldehyde. This involves an N-alkylation reaction followed by purification. The causality behind this experimental choice lies in the robust and well-documented nature of N-alkylation of indoles.[3]
Workflow for the Synthesis of this compound:
Caption: Synthetic workflow for this compound.
Experimental Protocol: N-Isopropylation of 1H-indole-6-carbaldehyde
This protocol is a self-validating system, with each step designed to ensure high yield and purity of the final product.
Materials:
-
1H-indole-6-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2-Iodopropane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Deprotonation: To a solution of 1H-indole-6-carbaldehyde (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise. The use of a strong base like NaH is crucial to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion.[3]
-
Alkylation: Stir the reaction mixture at 0 °C for 30 minutes, then add 2-iodopropane (1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford this compound as a pure compound.
Spectroscopic Characterization
While specific experimental data for this compound is not widely available in public spectral databases, the expected spectroscopic features can be predicted based on the analysis of similar structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups) and the aromatic protons of the indole ring, in addition to the aldehyde proton signal. The chemical shifts will be influenced by the electronic effects of the substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display distinct signals for the carbons of the indole core, the isopropyl group, and the carbonyl carbon of the aldehyde group, which is expected to appear significantly downfield.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.[4] Aromatic C-H and C=C stretching vibrations will also be present.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern will likely involve the loss of the isopropyl group and the formyl group, providing further structural confirmation. For the parent 1H-indole-6-carbaldehyde, the [M+H]⁺ ion is observed at m/z 146.06.[2]
Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by the interplay of the electron-rich indole nucleus and the electrophilic aldehyde group.
Reactivity Profile:
Caption: Reactivity map of this compound.
The aldehyde functionality can undergo a variety of transformations, including nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases), and oxidation or reduction to the corresponding carboxylic acid or alcohol. The indole ring, despite the presence of the electron-withdrawing aldehyde group, can still participate in electrophilic substitution reactions, primarily at the C3 position.
The structural motifs present in this compound suggest its potential as a building block in medicinal chemistry. Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] The aldehyde group provides a convenient handle for further chemical modifications to generate libraries of diverse compounds for biological screening. For instance, related indole-3-carbaldehyde derivatives have been investigated for their potential as anticancer and antioxidant agents.[6]
Conclusion
This compound is a valuable synthetic intermediate with significant potential in the development of novel therapeutic agents. This guide has provided a detailed overview of its structure, properties, and a reliable synthesis protocol. The dual reactivity of the indole nucleus and the aldehyde functional group makes it a versatile scaffold for the construction of complex molecular architectures. Further research into the biological activities of this specific compound and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
- El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. Retrieved January 24, 2026, from [Link]
-
(2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]
- Google Patents. (n.d.). Indazole derivatives.
- Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties in selected alkaloids. RSC Advances, 11(53), 33657-33703.
-
H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved January 24, 2026, from [Link]
-
indole-3-aldehyde. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]
-
(1987). 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Retrieved January 24, 2026, from [Link]
- Smith, A. B., Jones, C. D., & Smith, E. F. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. RSC Advances, 10(73), 44963-44971.
- Google Patents. (n.d.). Heterocyclic substituted cycloalkano(b)-indolesulfonamides.
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. (2016, November 28). ACS Publications. Retrieved January 24, 2026, from [Link]
-
EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. Retrieved January 24, 2026, from [Link]
-
Biomedical Importance of Indoles. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
-
1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012, March 9). PMC. Retrieved January 24, 2026, from [Link]
-
1 H NMR Data of Compounds 1−6 (in DMSO-d 6 , 500 MHz, δ ppm ). (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Methyl 1H-indole-3-carboxylate. (n.d.). Magritek. Retrieved January 24, 2026, from [Link]
-
Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. (n.d.). Bentham Science. Retrieved January 24, 2026, from [Link]
-
University of Calgary. (n.d.). Ch13 - Sample IR spectra. Retrieved January 24, 2026, from [Link]
-
Amerigo Scientific. (n.d.). 1-Isopropyl-1H-indole-5-carbaldehyde. Retrieved January 24, 2026, from [Link]
-
OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Electronic Supplementary Information. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]
Sources
- 1. benthamscience.com [benthamscience.com]
- 2. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde Supplier [benchchem.com]
- 6. semanticscholar.org [semanticscholar.org]
An In-depth Technical Guide to 1-Isopropyl-1H-indole-6-carbaldehyde
This guide provides a comprehensive technical overview of 1-Isopropyl-1H-indole-6-carbaldehyde (CAS No. 921602-58-6), a specialized heterocyclic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes available data with expert insights into its properties, synthesis, and potential applications, navigating the current landscape of scientific literature.
Introduction: Strategic Importance of N-Substituted Indole-6-carbaldehydes
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The strategic placement of functional groups on the indole ring system allows for the fine-tuning of pharmacological activity. Specifically, the aldehyde at the 6-position serves as a versatile synthetic handle for a variety of chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the construction of complex molecular architectures.
The introduction of an isopropyl group at the N-1 position is a deliberate modification aimed at modulating the molecule's physicochemical properties. This alkyl substitution enhances lipophilicity, which can be crucial for improving membrane permeability and oral bioavailability of drug candidates. Furthermore, the isopropyl group can introduce steric bulk that influences the molecule's binding affinity and selectivity for biological targets by preventing non-specific interactions.[3]
Physicochemical and Structural Properties
While extensive experimental data for this compound is not broadly published, its fundamental properties can be reliably established.[4]
| Property | Value | Source |
| CAS Number | 921602-58-6 | [4] |
| Molecular Formula | C12H13NO | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| IUPAC Name | This compound | |
| SMILES | CC(C)n1cc(C=O)cc2ccccc12 | inferred |
| InChI Key | IWPZWGBTRCEVGT-UHFFFAOYSA-N | |
| Purity | Typically >95% (commercial grade) | |
| Storage Temperature | 2-8 °C |
Synthesis and Mechanistic Considerations
The synthesis of this compound is not explicitly detailed in peer-reviewed journals but can be logically approached through the N-alkylation of indole-6-carbaldehyde. This parent compound is commercially available.[5]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for N-isopropylation of indole-6-carbaldehyde.
Detailed Experimental Protocol (Hypothetical, based on standard procedures)
-
Preparation: To a solution of indole-6-carbaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: The reaction mixture is stirred at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen, forming the corresponding sodium salt.
-
Alkylation: 2-Iodopropane (1.5 eq) is added dropwise to the reaction mixture. The reaction is then heated to 50-60 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two methyl groups).[6] A singlet corresponding to the aldehyde proton will be observed at a downfield chemical shift (typically δ 9-10 ppm). Aromatic protons on the indole ring will appear in the aromatic region (δ 7-8.5 ppm).
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the carbonyl carbon of the aldehyde group (around δ 190 ppm). Signals for the isopropyl group and the carbons of the indole ring will also be present.
-
Mass Spectrometry: The mass spectrum (electron ionization) would be expected to show a molecular ion peak (M+) at m/z = 187.24.[7]
Reactivity and Synthetic Utility
The aldehyde functional group at the C-6 position is the primary site of reactivity, making this compound a valuable intermediate.
Potential Chemical Transformations
Caption: Key reactions involving the aldehyde group of the title compound.
-
Reductive Amination: This is a powerful method for introducing amine functionalities, which are common in bioactive molecules. The aldehyde can react with a primary or secondary amine to form an imine, which is then reduced in situ to the corresponding amine.
-
Wittig Reaction: This reaction allows for the formation of a carbon-carbon double bond, enabling the extension of the carbon skeleton and the synthesis of stilbene-like structures, which have shown antitumor activity.
-
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, providing another key functional group for further derivatization, such as amide bond formation.
-
Reduction: Reduction of the aldehyde yields the corresponding primary alcohol, which can be used in esterification or etherification reactions.
Applications in Drug Discovery and Medicinal Chemistry
The indole nucleus is a privileged scaffold in drug discovery.[1][2] Derivatives of indole-carboxaldehydes have been investigated for a wide range of therapeutic areas.[8][9] While specific studies on this compound are limited, its structural motifs suggest potential for its use as an intermediate in the synthesis of:
-
Anticancer Agents: The indole scaffold is present in many anticancer drugs. The ability to derivatize the 6-position allows for the exploration of structure-activity relationships in this class of compounds.
-
Antitubercular Agents: Indole derivatives have shown promise as potential agents against Mycobacterium tuberculosis.[1]
-
Neurological Disorder Therapeutics: The structural similarity of the indole ring to neurotransmitters like serotonin has made it a key component in the design of drugs targeting the central nervous system.
Safety and Handling
As a research chemical, this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling similar aromatic aldehydes should be followed.[10][11][12]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[10]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[10]
Conclusion
This compound is a valuable, albeit specialized, building block for chemical synthesis. Its utility stems from the combination of the versatile aldehyde handle at the 6-position and the lipophilic isopropyl group at the N-1 position. While detailed characterization data in the public domain is sparse, its synthesis and reactivity can be confidently predicted based on established principles of organic chemistry. For researchers in drug discovery and medicinal chemistry, this compound offers a strategic entry point for the synthesis of novel indole-based compounds with potentially enhanced pharmacological properties.
References
-
Amerigo Scientific. 1-Isopropyl-1H-indole-5-carbaldehyde. [Link]
-
ChemWhat. This compound CAS#: 921602-58-6. [Link]
-
Ivonin, S. P., et al. (2020). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. [Link]
-
Negatu, D. A., et al. (2022). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. Frontiers in Chemistry, 10, 992177. [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Letters. [Link]
-
Luo, K., et al. (2016). Aerobic Transition-Metal-Free Visible-Light Photoredox Indole C-3 Formylation Reaction. ACS Catalysis, 6(6), 3473-3477. [Link]
-
MDPI. Special Issue “The Role of Natural Products in Drug Discovery”. [Link]
-
El-Shishtawy, R. M., et al. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules, 25(18), 4130. [Link]
-
El-Sawy, E. R., et al. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. [Link]
-
PubChem. 6-Hydroxy-1H-indole-3-carboxaldehyde. [Link]
-
Singh, S., et al. (2021). Medicinal Perspective of Indole Derivatives: Recent Developments and Structure-Activity Relationship Studies. Bentham Science. [Link]
-
Drug Design Principles. Stereoelectronics. [Link]
-
ChemBuyersGuide.com. chemPUR Feinchemikalien und Forschungsbedarf GmbH. [Link]
-
SpectraBase. 1H-indole-4-carboxaldehyde - 1H NMR Spectrum. [Link]
-
NIST. Indole-6-carboxaldehyde. [Link]
-
AccelaChem. This compound. [Link]
Sources
- 1. Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. chemwhat.com [chemwhat.com]
- 5. Indole-6-carboxaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 6-Isopropyl-o-toluidine(5266-85-3) 1H NMR spectrum [chemicalbook.com]
- 7. Indole-6-carboxaldehyde [webbook.nist.gov]
- 8. Indole-5-carboxaldehyde 98 1196-69-6 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. actylislab.com [actylislab.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to 1-Isopropyl-1H-indole-6-carbaldehyde
This technical guide provides a comprehensive overview of 1-Isopropyl-1H-indole-6-carbaldehyde, a heterocyclic compound of interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document will delve into the fundamental properties, synthesis, characterization, and potential applications of this molecule, offering field-proven insights and methodologies.
Core Molecular Attributes
This compound is a derivative of indole, a ubiquitous bicyclic aromatic heterocycle found in a wide array of biologically active compounds. The placement of an isopropyl group at the 1-position and a carbaldehyde (formyl) group at the 6-position of the indole ring system confers specific physicochemical properties that influence its reactivity and potential biological interactions.
Molecular Structure and Weight
The chemical structure of this compound is characterized by an indole nucleus N-substituted with an isopropyl group and a C-6 substituted aldehyde. Its molecular formula is C12H13NO.
The molecular weight can be calculated from its molecular formula:
-
Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
-
Hydrogen (H): 13 atoms × 1.008 g/mol = 13.104 g/mol
-
Nitrogen (N): 1 atom × 14.007 g/mol = 14.007 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight = 187.242 g/mol
This is consistent with the molecular weight of its isomer, 1-Isopropyl-1H-indole-5-carbaldehyde, which is reported to be 187.24 g/mol .[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its parent compound, Indole-6-carboxaldehyde, is presented in the table below for comparative analysis.
| Property | This compound | Indole-6-carboxaldehyde |
| Molecular Formula | C12H13NO | C9H7NO |
| Molecular Weight | 187.24 g/mol | 145.16 g/mol [2][3] |
| Appearance | Predicted to be a solid | Solid |
| Melting Point | Not available | 127-131 °C |
| Boiling Point | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents | Soluble in organic solvents |
Synthesis and Characterization
The synthesis of this compound would typically involve a two-step process: N-isopropylation of indole-6-carboxaldehyde or formylation of 1-isopropyl-1H-indole.
Synthetic Pathways
A plausible synthetic route would be the N-alkylation of commercially available indole-6-carboxaldehyde with an isopropyl halide (e.g., 2-bromopropane) in the presence of a suitable base.
Alternatively, formylation of 1-isopropylindole could be achieved. The Vilsmeier-Haack reaction is a common method for the formylation of indoles, typically at the C-3 position.[4][5] However, to achieve formylation at the C-6 position, a different strategy would be required, potentially involving lithiation and subsequent reaction with a formylating agent.
Diagram of a Potential Synthetic Workflow
Caption: A potential synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound would rely on standard spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the indole ring, a singlet for the aldehydic proton (typically around 9-10 ppm), and signals for the isopropyl group (a septet for the CH and a doublet for the two CH₃ groups).
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the aldehyde (around 180-190 ppm), the aromatic carbons of the indole ring, and the carbons of the isopropyl group.
2.2.2. Mass Spectrometry (MS) Mass spectrometry would confirm the molecular weight of the compound. The mass spectrum of the parent compound, indole-6-carboxaldehyde, shows a molecular ion peak at m/z 145.[2] For this compound, the molecular ion peak would be expected at m/z 187.
2.2.3. Infrared (IR) Spectroscopy The IR spectrum would exhibit a characteristic strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹.
Applications in Research and Drug Development
Indole derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities.[6] The indole-carbaldehyde scaffold, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.[4][7]
Role as a Synthetic Intermediate
The aldehyde functionality of this compound is a key reactive handle for various chemical transformations, including:
-
Reductive amination: To introduce amine-containing side chains.
-
Wittig reaction: To form carbon-carbon double bonds.
-
Condensation reactions: To synthesize various heterocyclic systems.
These reactions allow for the construction of diverse chemical libraries for screening against various biological targets.
Potential Biological Activities
Safety and Handling
Detailed toxicological data for this compound is not available. However, based on related indole aldehydes, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Indole-6-carboxaldehyde is classified as a skin and eye irritant.[2]
Conclusion
This compound is a valuable synthetic building block with potential for the development of novel therapeutic agents. Its molecular weight of 187.24 g/mol and its reactive aldehyde group make it an attractive starting material for the synthesis of a wide range of indole derivatives. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery and development.
References
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
-
(PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link]
-
Indole-5-carboxaldehyde | C9H7NO | CID 589040. PubChem - NIH. Available at: [Link]
-
1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435. PubChem. Available at: [Link]
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]
-
A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. Available at: [Link]
-
1-Isopropyl-1H-indole-5-carbaldehyde. Amerigo Scientific. Available at: [Link]
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Available at: [Link]
-
Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde | Request PDF. ResearchGate. Available at: [Link]
-
Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. Available at: [Link]
-
Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. The Royal Society of Chemistry. Available at: [Link]
Sources
- 1. 1-Isopropyl-1H-indole-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 2. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole-6-carboxaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. researchgate.net [researchgate.net]
- 5. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde Supplier [benchchem.com]
Biological activity of 1-Isopropyl-1H-indole-6-carbaldehyde
An Investigative Whitepaper on the Predicted Biological Activity and Research Trajectory of 1-Isopropyl-1H-indole-6-carbaldehyde
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically significant therapeutic agents.[1] This guide focuses on the specific, yet underexplored, molecule: this compound. While direct biological data for this compound is scarce, a comprehensive analysis of structurally related analogues allows for the formulation of robust hypotheses regarding its potential therapeutic activities. This document synthesizes existing knowledge on N-alkylated indoles and C-6 substituted indole carbaldehydes to predict the biological profile of the title compound. We propose a detailed research framework, including synthetic routes and validated in vitro protocols, to systematically investigate its potential as an anticancer, antimicrobial, and antioxidant agent. This whitepaper is intended to serve as a technical guide for researchers and drug development professionals, providing the scientific rationale and experimental blueprint necessary to unlock the therapeutic potential of this novel indole derivative.
Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery
Overview of Indole's Therapeutic Relevance
The indole scaffold, a bicyclic aromatic structure comprising a benzene ring fused to a pyrrole ring, is a recurring motif in both natural products and synthetic pharmaceuticals.[2] Its unique electronic properties and the ability of the N-H proton to act as a hydrogen bond donor make it an exceptional pharmacophore for interacting with a wide array of biological targets.[3] This versatility has led to the development of indole-containing drugs for numerous indications, including cancer (e.g., Vincristine, Vinblastine), inflammation, and infectious diseases.[1][2] The indole ring system's capacity to modulate pathways involved in cell signaling, cell cycle progression, and oxidative stress underscores its profound importance in modern drug discovery.[1]
The Significance of Molecular Substitution
The biological activity of an indole core can be precisely tuned through substitution at its various positions. Two key positions relevant to the title compound are N-1 and C-6.
-
N-1 Alkylation: Substitution at the indole nitrogen atom is a common strategy to enhance metabolic stability and modulate pharmacokinetic properties. The introduction of an isopropyl group, a moderately sized lipophilic moiety, can significantly influence receptor binding affinity and cell membrane permeability compared to an unsubstituted or N-methylated analogue.
-
C-6 Formylation: The aldehyde group (-CHO) at the C-6 position is a versatile chemical handle. It can act as a hydrogen bond acceptor in ligand-receptor interactions and serves as a crucial synthetic intermediate for creating more complex derivatives, such as Schiff bases or hydrazones, which often possess their own distinct biological activities.[4]
The combination of an N-isopropyl group and a C-6 carbaldehyde in this compound presents a unique chemical entity whose biological potential warrants systematic investigation.
Physicochemical Profile and Synthesis
Chemical Structure and Properties
-
IUPAC Name: 1-(propan-2-yl)-1H-indole-6-carbaldehyde
-
Molecular Formula: C₁₂H₁₃NO
-
Molecular Weight: 187.24 g/mol
-
Predicted Properties: As a substituted indole, it is expected to be a solid at room temperature with moderate to low solubility in water and good solubility in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.
Proposed Synthetic Strategy
A reliable method for synthesizing substituted indole-carbaldehydes is the Vilsmeier-Haack reaction.[5][6] This reaction introduces a formyl group onto an electron-rich aromatic ring. A plausible synthetic route for this compound would start from 1-isopropyl-1H-indole, which is then formylated.
Caption: Workflow for evaluating the anticancer potential of the target compound.
Objective: To determine the concentration-dependent cytotoxic effect of this compound on various human cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma, MCF-7 breast adenocarcinoma) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.
-
Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the stock solution in culture media to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells must be kept below 0.5%. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Replace the media in the wells with the prepared drug dilutions and incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Causality: The MTT assay is a foundational colorimetric assay that measures metabolic activity, which serves as a proxy for cell viability. A reduction in the conversion of yellow MTT to purple formazan indicates mitochondrial dysfunction and cell death, providing a robust, quantifiable measure of a compound's cytotoxic potential. This initial screen is crucial for identifying if the compound has any biological effect on cancer cells and at what concentration, guiding all subsequent, more specific assays.
Phase 2: Antimicrobial Activity Assessment
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of target bacteria.
-
Bacterial Strains: Use reference strains of Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
-
Inoculum Preparation: Culture the bacteria in Mueller-Hinton Broth (MHB) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB, covering a concentration range (e.g., 256 µg/mL down to 1 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well.
-
Controls: Include a positive control (bacteria with no compound), a negative control (broth only), and an antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Causality: The broth microdilution method is a standardized and quantitative technique to assess bacteriostatic activity. By systematically reducing the compound's concentration, it precisely identifies the threshold required to inhibit bacterial proliferation. This is a critical first step in antimicrobial drug discovery, establishing potency before investigating bactericidal vs. bacteriostatic mechanisms.
Phase 3: Evaluation of Antioxidant Properties
Objective: To measure the free radical scavenging capacity of the compound.
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.
-
Calculation: Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution alone.
-
Analysis: Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Causality: The DPPH assay is based on the principle that a hydrogen-donating antioxidant will reduce the stable violet DPPH radical to the yellow-colored non-radical form. The color change is directly proportional to the number of radicals scavenged. This provides a rapid and reliable measure of a compound's ability to neutralize free radicals, a key mechanism for antioxidant and potentially neuroprotective action.
Data Interpretation and Future Directions
The results from this proposed research framework will provide the first empirical evidence of the biological activity of this compound.
-
Anticipated Data Summary:
| Assay Type | Key Metric | Predicted Outcome Rationale | Target Cell/System |
| MTT Cytotoxicity | IC₅₀ (µM) | Potent activity (< 20 µM) expected based on related TKI scaffolds. [2] | A549, HCT-116, MCF-7 |
| Kinase Inhibition | % Inhibition, IC₅₀ (nM) | Specific inhibition of EGFR/VEGFR-2 is hypothesized. [2] | Recombinant Kinases |
| Antimicrobial MIC | MIC (µg/mL) | Moderate activity expected, drawing from analogues. [7] | S. aureus, E. coli |
| Antioxidant | EC₅₀ (µM) | Scavenging activity likely due to the indole nucleus. [8] | DPPH Radical |
-
Future Directions: Should promising activity be confirmed in any of these areas, the next logical steps would involve:
-
Lead Optimization: Synthesizing analogues by modifying the C-6 aldehyde (e.g., to oximes, hydrazones) to improve potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the specific cellular pathways affected (e.g., Western blot for apoptosis markers, cell cycle analysis).
-
In Vivo Studies: Evaluating the compound's efficacy and safety in relevant animal models of cancer or infection.
-
Conclusion
This compound represents a novel chemical entity with significant, albeit unexplored, therapeutic potential. By leveraging structure-activity relationship data from related indole derivatives, this whitepaper has established compelling hypotheses for its utility as an anticancer, antimicrobial, and antioxidant agent. The detailed research framework provided herein offers a clear and scientifically rigorous path to systematically evaluate these predictions. The successful execution of these studies will not only elucidate the biological profile of this specific molecule but also contribute valuable insights to the broader field of indole-based drug discovery.
References
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
Benchchem. (n.d.). 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde.
-
MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
-
Al-Ostath, A., Al-Assar, Z., Al-Ktaish, A., & El-Awady, R. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. Future Medicinal Chemistry, 16(10), 637-654.
-
Patel, P. D., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(3), 1075-1082.
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde.
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information.
-
Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97%.
-
Ohta, T., et al. (2005). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Heterocycles, 65(5), 1043-1050.
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
-
Sigma-Aldrich. (n.d.). 1-Methyl-1H-indole-6-carboxaldehyde 97%.
-
Al-Mulla, A. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Pharmaceuticals, 17(6), 722.
-
Oxford Academic. (2024). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine.
-
Al-Ostath, A., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42363–42374.
-
Singh, P., et al. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(9), 1211-1217.
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Toronto Research Chemicals. (n.d.). 1-Isopropyl-1H-indole-3-carbaldehyde.
-
Manipal Research Portal. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation.
-
Oxford Academic. (2024). Indole-containing inhibitors with improved efficacy targeting the gyrase of Mycobacterium tuberculosis. NAR Molecular Medicine.
-
bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity.
-
ResearchGate. (2020). Vibrational, spectroscopic, chemical reactivity, molecular docking and in vitro anticancer activity studies against A549 lung cancer cell lines of 5-Bromo-indole-3-carboxaldehyde.
-
Xu, L., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Pharmaceuticals, 18(1), 1.
Sources
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde Supplier [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
In-depth Technical Guide: 1-Isopropyl-1H-indole-6-carbaldehyde Derivatives and Analogs
Forward: The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with diverse pharmacological activities. This guide focuses on a specific, synthetically tailored class: 1-isopropyl-1H-indole-6-carbaldehyde and its derivatives. The introduction of an isopropyl group at the N-1 position and a carbaldehyde at the C-6 position creates a unique chemical entity with distinct electronic and steric properties, offering a versatile platform for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, chemical characteristics, and biological potential of this compound class, intended for researchers and professionals in drug discovery and development.
The this compound Core: A Strategic Design
The indole ring system is a privileged structure in drug design due to its ability to mimic peptide structures and interact with a wide range of biological targets. The strategic substitution at the N-1 and C-6 positions of the indole core in this compound is a deliberate design choice aimed at fine-tuning its physicochemical and pharmacological properties.
-
N-1 Isopropyl Substitution: Alkylation at the indole nitrogen is a common strategy to enhance metabolic stability and modulate receptor binding. The isopropyl group, being a small, branched alkyl chain, can influence the molecule's lipophilicity and steric profile, potentially improving cell permeability and dictating its orientation within a target's binding pocket.
-
C-6 Carbaldehyde Functionality: The aldehyde group at the C-6 position is a versatile chemical handle for further synthetic modifications. It can readily participate in a variety of chemical reactions, including reductive amination, condensation, and oxidation, allowing for the facile introduction of diverse functional groups and the construction of a library of derivatives. This position is often explored for its influence on the electronic properties of the indole ring.
Synthesis and Derivatization Strategies
The synthesis of this compound and its subsequent derivatization are critical steps in the exploration of its therapeutic potential. While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be conceptually approached through established methods for indole modification.
Conceptual Synthetic Approach
A plausible synthetic route would likely involve a two-step process: the synthesis of the indole-6-carbaldehyde core, followed by N-alkylation with an isopropyl group.
Step 1: Synthesis of Indole-6-carbaldehyde
Several classical indole syntheses, such as the Fischer, Reissert, or Madelung methods, could be adapted to produce a 6-substituted indole precursor. Formylation at the C-6 position can be a challenging step and may require specific directing groups or the use of specialized reagents.
Step 2: N-Isopropylation of Indole-6-carbaldehyde
The N-alkylation of the indole-6-carbaldehyde intermediate would likely be achieved by reacting it with an isopropyl halide (e.g., 2-iodopropane or 2-bromopropane) in the presence of a suitable base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Conceptual Experimental Protocol: N-Isopropylation of Indole-6-carbaldehyde
Disclaimer: This is a conceptual protocol and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
Materials:
-
Indole-6-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Iodopropane
-
Anhydrous dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole-6-carbaldehyde in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-iodopropane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Characterization:
The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
Derivatization of the C-6 Carbaldehyde
The aldehyde functionality of this compound is a gateway to a wide array of derivatives.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can yield a variety of N-substituted aminomethyl derivatives.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds, extending the carbon skeleton.
-
Condensation Reactions: Condensation with active methylene compounds, such as malononitrile or ethyl cyanoacetate, can lead to the formation of α,β-unsaturated systems.
-
Oxidation: Oxidation of the aldehyde to a carboxylic acid provides a precursor for the synthesis of amides and esters.
Potential Pharmacological Applications and Biological Activity
While specific biological data for this compound is limited in the available literature, the broader class of indole derivatives has been extensively studied and shown to possess a wide range of pharmacological activities. The unique structural features of this scaffold suggest its potential as a modulator of various biological targets.
Anticancer Activity
Indole derivatives are well-represented among anticancer agents. They have been shown to inhibit tumor cell proliferation through various mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis. The this compound scaffold could serve as a starting point for the design of novel anticancer compounds.
Kinase Inhibition
Protein kinases are a major class of drug targets in oncology and other diseases. The indole nucleus is a common feature in many approved and investigational kinase inhibitors. The this compound core could be elaborated to generate derivatives that selectively target the ATP-binding site of specific kinases.
Anti-inflammatory and Neuroprotective Effects
Certain indole derivatives have demonstrated anti-inflammatory and neuroprotective properties. These effects are often attributed to their antioxidant activity and their ability to modulate inflammatory signaling pathways. The potential of this compound derivatives in these therapeutic areas warrants further investigation.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the this compound scaffold is crucial for understanding its structure-activity relationship (SAR) and for optimizing its biological activity. Key areas for modification and SAR exploration include:
-
N-1 Substituent: While this guide focuses on the isopropyl group, exploring other alkyl and aryl substituents at this position can provide insights into the steric and electronic requirements for optimal activity.
-
C-6 Position: Derivatization of the carbaldehyde group, as discussed previously, will be a primary focus of SAR studies. The nature of the substituent introduced at this position will significantly impact the molecule's interaction with its biological target.
-
Other Positions on the Indole Ring: Substitution at other positions (e.g., C-2, C-3, C-4, C-5, and C-7) with various functional groups can be used to fine-tune the electronic properties, solubility, and metabolic stability of the compounds.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the discovery of novel therapeutic agents. While the current body of literature on this specific compound is not extensive, the well-established importance of the indole nucleus in medicinal chemistry provides a strong rationale for its further investigation.
Future research efforts should focus on:
-
Development of robust and scalable synthetic routes to this compound and its key intermediates.
-
Synthesis of diverse libraries of derivatives by exploring a wide range of chemical transformations at the C-6 carbaldehyde position.
-
Systematic biological evaluation of these derivatives against a panel of relevant targets, including protein kinases, cancer cell lines, and assays for anti-inflammatory and neuroprotective activity.
-
In-depth SAR studies to guide the design of more potent and selective compounds.
References
CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents. (URL not available) Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile - MDPI. (URL not available) (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions - ResearchGate. (URL not available) [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. (URL not available) Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PubMed Central. (URL not available) Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC - PubMed Central. (URL not available) Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment - MDPI. (2024-07-19) Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - MDPI. (URL not available) Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (URL not available) indole - Organic Syntheses Procedure. (URL not available) Synthesis of indoles - Organic Chemistry Portal. (URL not available) Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL not available) Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (URL not available) Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC - NIH. (URL not available) 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde - Benchchem. (URL not available) (PDF) Synthesis of N ‐Protected/Free Indole‐7‐Carboxaldehyde - Academia.edu. (URL not available) Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (URL not available) Novel Synthetic Route to 5-Substituted Indoles - Loyola eCommons. (URL not available) Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022-01-01) One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - RSC Publishing. (2020-12-17) Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures - SyncSci Publishing. (2025-09-05) Discovery and structure-activity relationship studies of N-substituted indole derivatives as novel Mcl-1 inhibitors - PubMed. (URL not available) Recent Update on Alkylation of Indole and Its Derivatives Using N‐Tosylhydrazone. (URL not available) Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (URL not available) The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (URL not available)
Spectroscopic Analysis of 1-Isopropyl-1H-indole-6-carbaldehyde: A Technical Guide for Researchers
Introduction
1-Isopropyl-1H-indole-6-carbaldehyde is a derivative of indole, a ubiquitous heterocyclic scaffold in medicinal chemistry and natural products. The presence of the N-isopropyl group and the C-6 carbaldehyde functionality imparts specific electronic and steric properties that are crucial for its potential applications in drug discovery and materials science. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and analysis, ensuring the structural integrity and purity of the target compound. This guide provides a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound.
Molecular Structure and Key Spectroscopic Features
The structure of this compound, with the IUPAC numbering convention, is presented below. The key functional groups that will dominate its spectroscopic signatures are the indole ring system, the N-isopropyl substituent, and the aromatic aldehyde group.
Figure 1. Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~10.0 | s | - | 1H, -CHO | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~8.0 | s | - | 1H, H-7 | This proton is ortho to the electron-withdrawing aldehyde group, leading to a downfield shift. It will appear as a singlet due to the absence of adjacent protons. |
| ~7.8 | d | ~8.5 | 1H, H-4 | This proton is part of the benzenoid ring and will show a doublet due to coupling with H-5. |
| ~7.6 | d | ~3.0 | 1H, H-2 | The proton at the C-2 position of the indole ring typically appears as a doublet due to coupling with the H-3 proton. |
| ~7.5 | dd | ~8.5, ~1.5 | 1H, H-5 | This proton will be a doublet of doublets due to coupling with H-4 (ortho) and H-7 (meta). |
| ~6.6 | d | ~3.0 | 1H, H-3 | The proton at the C-3 position will be a doublet due to coupling with the H-2 proton. |
| ~4.8 | sept | ~7.0 | 1H, -CH(CH₃)₂ | The methine proton of the isopropyl group will be a septet due to coupling with the six equivalent methyl protons. |
| ~1.5 | d | ~7.0 | 6H, -CH(CH₃)₂ | The two methyl groups of the isopropyl substituent are equivalent and will appear as a doublet due to coupling with the methine proton. |
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~192 | -CHO | The carbonyl carbon of the aldehyde is highly deshielded and appears significantly downfield. |
| ~138 | C-7a | Quaternary carbon of the indole ring. |
| ~135 | C-6 | Carbon bearing the aldehyde group. |
| ~130 | C-3a | Quaternary carbon of the indole ring. |
| ~128 | C-2 | The C-2 carbon of the indole ring. |
| ~125 | C-4 | Aromatic carbon. |
| ~122 | C-5 | Aromatic carbon. |
| ~120 | C-7 | Aromatic carbon. |
| ~103 | C-3 | The C-3 carbon of the indole ring. |
| ~49 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |
| ~22 | -CH(CH₃)₂ | The methyl carbons of the isopropyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~2970-2930 | C-H stretch | Isopropyl group |
| ~2820, ~2720 | C-H stretch (Fermi resonance) | Aldehyde |
| ~1680 | C=O stretch | Aromatic aldehyde |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1350 | C-N stretch | Indole ring |
| ~880-800 | C-H bend (out-of-plane) | Substituted benzene |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₂H₁₃NO), the expected molecular weight is approximately 187.24 g/mol .
-
Molecular Ion (M⁺): An intense peak is expected at m/z = 187.
-
Key Fragmentation Patterns:
-
Loss of a methyl group (-CH₃): A fragment at m/z = 172, corresponding to [M-15]⁺, is likely from the isopropyl group.
-
Loss of an isopropyl group (-C₃H₇): A significant peak at m/z = 144, corresponding to [M-43]⁺, would represent the indole-6-carbaldehyde cation.
-
Loss of carbon monoxide (-CO): A fragment at m/z = 159, corresponding to [M-28]⁺, is characteristic of aldehydes.
-
Experimental Protocols
While specific experimental data is not available, the following are standard protocols for acquiring the spectroscopic data discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry KBr and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, a heated probe, or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for a softer ionization.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and interpret the major fragmentation patterns to confirm the structure.
Figure 2. A generalized workflow for the spectroscopic characterization of a synthesized compound.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data for this compound. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, should serve as a valuable resource for researchers working on the synthesis and characterization of this and related indole derivatives. Experimental verification of these predictions is highly encouraged once a pure sample of the compound becomes available.
References
As this guide is based on predictive analysis due to the lack of published experimental data, direct citations to a specific source for the data of this compound cannot be provided. The information herein is based on established principles of spectroscopic interpretation found in standard organic chemistry textbooks and spectral databases for analogous compounds.
A Comprehensive Technical Guide to the Solubility of 1-Isopropyl-1H-indole-6-carbaldehyde in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1-Isopropyl-1H-indole-6-carbaldehyde, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles governing its solubility, predictive assessments based on molecular structure, and a detailed experimental protocol for empirical determination.
Introduction: The Significance of Solubility in a Preclinical Context
This compound belongs to the versatile class of indole derivatives, which are pivotal scaffolds in medicinal chemistry. The solubility of such a compound is a critical physicochemical parameter that profoundly influences its suitability for various applications, from reaction kinetics in synthetic chemistry to bioavailability in pharmacological studies. A thorough understanding of its behavior in different organic solvents is paramount for process optimization, formulation development, and ensuring reliable experimental outcomes.
Section 1: Theoretical Framework and Predictive Solubility Analysis
In the absence of extensive empirical data, a predictive analysis based on the molecular structure of this compound provides a robust starting point for solvent selection. The fundamental principle of "like dissolves like" governs the solubility of organic compounds, where solutes tend to dissolve in solvents with similar polarity.
The structure of this compound incorporates several key features that dictate its solubility profile:
-
The Indole Core: The bicyclic indole ring system is predominantly nonpolar and aromatic in nature, suggesting good solubility in nonpolar and moderately polar aromatic solvents.
-
The Isopropyl Group: The N-alkylation with an isopropyl group enhances the lipophilicity of the molecule, further favoring solubility in nonpolar solvents. This bulky aliphatic group can, however, introduce steric hindrance that may slightly modulate interactions with certain solvents.
-
The Carbaldehyde Group: The aldehyde functional group (-CHO) introduces a polar carbonyl moiety (C=O). This group is a hydrogen bond acceptor and contributes to the molecule's overall polarity, allowing for interactions with polar solvents.
Based on this structural analysis, a qualitative prediction of solubility in various solvent classes can be made:
| Solvent Class | Predicted Solubility | Rationale |
| Nonpolar Aliphatic (e.g., Hexane, Heptane) | Low to Moderate | The nonpolar indole and isopropyl groups will interact favorably, but the polar aldehyde will limit high solubility. |
| Nonpolar Aromatic (e.g., Toluene, Benzene) | Moderate to High | Pi-pi stacking interactions between the aromatic solvent and the indole ring will enhance solubility. |
| Polar Aprotic (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO) | High | The polar carbonyl group will interact strongly with the polar aprotic solvent molecules. |
| Polar Protic (e.g., Methanol, Ethanol, Isopropanol) | Moderate | The aldehyde can act as a hydrogen bond acceptor with the solvent's hydroxyl group. However, the large nonpolar region of the molecule will prevent very high solubility. |
Section 2: Quantitative Solubility Determination: An Experimental Protocol
To move beyond predictive analysis, empirical determination of solubility is essential. The following is a detailed, self-validating protocol for the quantitative assessment of this compound solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow is designed to ensure accuracy and reproducibility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of vials. The excess is crucial to ensure saturation.
-
To each vial, add a precise volume of the selected organic solvent.
-
-
Equilibration:
-
Tightly cap the vials and vortex them vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.
-
Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions using a validated HPLC method to construct a calibration curve.
-
Analyze the diluted sample solutions and determine their concentrations from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Section 3: Data Presentation and Interpretation
The empirically determined solubility data should be presented in a clear and concise table for easy comparison.
| Solvent | Dielectric Constant (ε) | Polarity Index | Predicted Solubility | Experimentally Determined Solubility (mg/mL at 25°C) |
| Hexane | 1.88 | 0.1 | Low to Moderate | To be determined |
| Toluene | 2.38 | 2.4 | Moderate to High | To be determined |
| Dichloromethane | 8.93 | 3.1 | High | To be determined |
| Acetone | 20.7 | 5.1 | High | To be determined |
| Ethyl Acetate | 6.02 | 4.4 | High | To be determined |
| Acetonitrile | 37.5 | 5.8 | High | To be determined |
| Dimethylformamide (DMF) | 36.7 | 6.4 | High | To be determined |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | High | To be determined |
| Methanol | 32.7 | 5.1 | Moderate | To be determined |
| Ethanol | 24.5 | 4.3 | Moderate | To be determined |
Causality and Insights
The experimental data will provide valuable insights into the interplay of intermolecular forces. For instance, a higher than expected solubility in toluene would confirm the significance of pi-pi stacking interactions. Conversely, a lower than expected solubility in alcohols might indicate that the nonpolar characteristics of the molecule dominate over the hydrogen bonding potential of the aldehyde group.
Section 4: Advanced Predictive Models
For a more nuanced predictive approach, advanced computational models can be employed.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models use statistical methods to correlate chemical structures with their physicochemical properties, including solubility.[1][2] While developing a specific QSAR model for this compound would require a substantial dataset, existing models for drug-like compounds can provide estimations of its aqueous and organic solvent solubility.
Hansen Solubility Parameters (HSP)
HSP theory provides a more sophisticated framework than simple polarity by dissecting the cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[3][4] A substance is most likely to dissolve in a solvent with similar HSP values.
Caption: Hansen Solubility Parameter concept.
By estimating the HSP values for this compound, one can screen a wide range of solvents to identify those with the highest likelihood of being effective.
Conclusion
The solubility of this compound is a multifaceted property governed by the interplay of its indole core, N-isopropyl substituent, and C-6 carbaldehyde group. This guide has provided a robust framework for both predicting and empirically determining its solubility in a range of organic solvents. The outlined experimental protocol ensures the generation of high-quality, reliable data, which is indispensable for the successful application of this important molecule in research and development.
References
-
Gozalbes, R., & Pineda-Lucena, A. (2010). QSAR-based solubility model for drug-like compounds. Bioorganic & Medicinal Chemistry, 18(19), 7078-7084. [Link]
-
Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]
-
eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. [Link]
-
Rowan Scientific. (n.d.). Predicting Solubility. [Link]
-
Adscientis. (n.d.). Hansen Solubility Parameters (HSP). [Link]
-
Hansen Solubility. (n.d.). Hansen Solubility Parameters. [Link]
-
Wikipedia. (n.d.). Quantitative structure–activity relationship. [Link]
Sources
- 1. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]
- 3. Solubility parameters (HSP) [adscientis.com]
- 4. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
The Unlocked Potential of Indole-6-Carbaldehyde: A Technical Guide for Advanced Research Applications
Foreword: Beyond the Ubiquitous 3-Position
Within the vast and pharmacologically significant landscape of indole chemistry, the C3 position has long held the spotlight. Its inherent nucleophilicity makes it a prime target for electrophilic substitution, leading to a wealth of research and a plethora of biologically active molecules derived from indole-3-carbaldehyde. However, to focus solely on this position is to overlook the nuanced potential of its constitutional isomers. This technical guide shifts the focus to a less-explored but increasingly important building block: indole-6-carbaldehyde .
The placement of the formyl group on the benzene ring, rather than the pyrrole moiety, fundamentally alters the molecule's electronic properties and steric profile. This seemingly subtle change unlocks a distinct set of reaction pathways and provides a unique scaffold for the design of novel therapeutics and functional materials. For the discerning researcher, indole-6-carbaldehyde is not merely an alternative to its 3-substituted cousin; it is a strategic starting material for accessing chemical space with untapped potential.
This guide will provide an in-depth exploration of the synthesis, reactivity, and, most importantly, the burgeoning research applications of indole-6-carbaldehyde. We will delve into established protocols, highlight key mechanistic considerations, and showcase how this versatile intermediate is being leveraged to address contemporary challenges in drug discovery and beyond.
Physicochemical Landscape and Synthetic Accessibility
Before embarking on its applications, it is crucial to understand the fundamental properties of indole-6-carbaldehyde and the common routes to its synthesis.
Core Characteristics
Indole-6-carbaldehyde is a crystalline solid with the molecular formula C₉H₇NO.[1] The presence of the aldehyde group on the electron-rich indole core imparts a unique reactivity profile, distinct from that of indole-3-carbaldehyde. The carbonyl group at the 6-position is a key handle for a wide array of chemical transformations, allowing for the construction of complex molecular architectures.
Synthetic Strategies: A Self-Validating Protocol
While various methods for the synthesis of indole derivatives exist, a reliable and scalable protocol for accessing indole-6-carbaldehyde is paramount for its widespread application. One established method involves the reduction of 6-cyanoindole. The following protocol provides a robust and reproducible pathway to the target compound.
Experimental Protocol: Synthesis of Indole-6-Carbaldehyde from 6-Cyanoindole
Causality: This procedure utilizes a Raney nickel-catalyzed reduction of the nitrile group in 6-cyanoindole to the corresponding aldehyde. Sodium hypophosphite serves as the in situ source of hydrogen for the reduction. The mixed solvent system of water, acetic acid, and pyridine ensures the solubility of the reactants and reagents while maintaining a suitable pH for the reaction to proceed efficiently.
Materials:
-
6-Cyanoindole
-
Sodium hypophosphite
-
Raney nickel (catalyst)
-
Water (deionized)
-
Acetic acid
-
Pyridine
-
Ethyl acetate
-
Diatomaceous earth
-
Sodium sulfate (anhydrous)
-
Dichloromethane
-
Hexane
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-cyanoindole (15.0 g) and sodium hypophosphite (90 g) in a solvent mixture of water (326 mL), acetic acid (326 mL), and pyridine (652 mL).
-
Catalyst Addition: Carefully add Raney nickel catalyst to the reaction mixture.
-
Reaction Execution: Stir the reaction mixture at 45°C for 45 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth to remove the catalyst.
-
Extraction: Extract the filtrate with ethyl acetate (3 x 500 mL).
-
Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Crystallization and Purification: Crystallize the residue from a solvent mixture of dichloromethane and hexane to yield pure indole-6-carbaldehyde.
Self-Validation: The success of this synthesis can be validated by standard analytical techniques. The disappearance of the nitrile stretch (around 2230-2210 cm⁻¹) and the appearance of a strong carbonyl stretch (around 1700-1680 cm⁻¹) in the infrared (IR) spectrum are key indicators. Further confirmation is achieved through ¹H and ¹³C NMR spectroscopy and mass spectrometry, which should be consistent with the structure of indole-6-carbaldehyde.
Key Transformations and Derivative Synthesis
The aldehyde functionality of indole-6-carbaldehyde is a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives. The following sections detail some of the most important reactions and provide illustrative protocols.
Condensation Reactions: Building Complexity
Condensation reactions are a cornerstone of organic synthesis, and indole-6-carbaldehyde is an excellent substrate for these transformations. Reactions with active methylene compounds, amines, and hydrazines lead to the formation of chalcones, Schiff bases, and hydrazones, respectively. These derivatives are often associated with a broad spectrum of biological activities.
The Claisen-Schmidt condensation involves the reaction of an aldehyde with a ketone in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] Chalcones derived from indole scaffolds have shown promising anticancer and anti-inflammatory properties.[3][4]
Experimental Protocol: Synthesis of an Indole-6-yl Chalcone Derivative
Causality: This protocol utilizes a base-catalyzed condensation between indole-6-carbaldehyde and an acetophenone derivative. The base (e.g., NaOH or KOH) deprotonates the α-carbon of the acetophenone, generating an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the indole-6-carbaldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone.
Materials:
-
Indole-6-carbaldehyde
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (e.g., 10%)
Step-by-Step Methodology:
-
Reactant Dissolution: Dissolve indole-6-carbaldehyde (1 equivalent) and the substituted acetophenone (1 equivalent) in ethanol in a round-bottom flask.
-
Base Addition: Cool the mixture in an ice bath and slowly add the aqueous sodium hydroxide solution dropwise with stirring.
-
Reaction Execution: Allow the reaction mixture to stir at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates. Monitor the reaction by TLC.
-
Precipitation and Isolation: Pour the reaction mixture into cold water. The chalcone product will often precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with water until the washings are neutral, and then recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Visualization of Reaction Workflow
Caption: Claisen-Schmidt condensation workflow.
The reaction of indole-6-carbaldehyde with primary amines yields Schiff bases (imines), a class of compounds with diverse biological activities, including antimicrobial and anticancer properties.[5][6]
Experimental Protocol: General Synthesis of an Indole-6-carbaldehyde Schiff Base
Causality: This is a condensation reaction where the nucleophilic amine attacks the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate then undergoes dehydration to form the stable imine C=N double bond. A catalytic amount of acid is often used to facilitate the dehydration step.
Materials:
-
Indole-6-carbaldehyde
-
Primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or Methanol
-
Glacial acetic acid (catalyst)
Step-by-Step Methodology:
-
Reactant Mixture: In a round-bottom flask, combine indole-6-carbaldehyde (1 equivalent) and the primary amine (1 equivalent) in ethanol.
-
Catalyst Addition: Add a few drops of glacial acetic acid to the mixture.
-
Reaction: Reflux the mixture for a period of 2-6 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Wittig Reaction: Olefin Synthesis
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[7] Applying this reaction to indole-6-carbaldehyde allows for the introduction of a vinyl group at the 6-position, creating a valuable intermediate for further functionalization or for the synthesis of compounds with specific electronic or steric properties.
Experimental Protocol: Wittig Olefination of Indole-6-Carbaldehyde
Causality: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (Wittig reagent). The ylide is typically prepared by treating a phosphonium salt with a strong base. The reaction proceeds through a betaine or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.
Materials:
-
Indole-6-carbaldehyde
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))
Step-by-Step Methodology:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF. Cool the suspension in an ice bath and add the strong base dropwise. Stir the mixture until the ylide is formed (often indicated by a color change).
-
Aldehyde Addition: Dissolve indole-6-carbaldehyde in anhydrous THF and add it dropwise to the ylide solution at low temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the aldehyde.
-
Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualization of Wittig Reaction Pathway
Caption: Key steps in the Wittig reaction.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural and electronic properties of indole-6-carbaldehyde and its derivatives make them attractive scaffolds for the development of novel therapeutic agents.
Antioxidant and Cytoprotective Effects
Recent research has highlighted the potential of indole-6-carbaldehyde as a cytoprotective agent. A key study demonstrated its ability to prevent oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in C2C12 skeletal myoblasts.[8] This protective effect is crucial in the context of diseases associated with oxidative stress, such as neurodegenerative disorders and metabolic diseases.
Mechanism of Action: The study found that indole-6-carbaldehyde's protective effects were mediated through its influence on mitochondrial function. It was shown to mitigate the disruption of cell viability and intracellular ATP levels caused by hydrogen peroxide (H₂O₂)-induced oxidative stress.[8] This suggests that indole-6-carbaldehyde may act by preserving mitochondrial integrity and energy production in the face of cellular stressors.
Sources
- 1. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ajol.info [ajol.info]
- 6. Antibacterial Evaluation, In Silico Characters and Molecular Docking of Schiff Bases Derived from 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Intermediate: A Technical Guide to 1-Isopropyl-1H-indole-6-carbaldehyde for Advanced Drug Discovery
Introduction: The Untapped Potential of C6-Functionalized Indoles
Within the vast and ever-expanding landscape of medicinal chemistry, the indole scaffold remains a cornerstone of pharmacophore design. Its inherent biological activity and synthetic versatility have cemented its status as a "privileged scaffold"[1]. While much of the historical and current focus has been on C3-substituted indoles, a growing body of research highlights the unique therapeutic opportunities presented by functionalization at other positions of the indole nucleus. This guide delves into the synthesis, reactivity, and strategic application of a lesser-explored yet highly valuable intermediate: 1-Isopropyl-1H-indole-6-carbaldehyde .
The introduction of an isopropyl group at the N1 position offers a significant advantage in drug design by enhancing lipophilicity and potentially modulating metabolic stability. Concurrently, the carbaldehyde moiety at the C6 position serves as a versatile synthetic handle, opening a gateway to a diverse array of complex molecular architectures. This document provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this key intermediate, from its rational synthesis to its application in the construction of novel therapeutic agents.
Physicochemical & Spectroscopic Profile
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective utilization in multi-step syntheses. Below is a summary of the key physicochemical and spectroscopic data for this compound, compiled from established data for analogous structures.
| Property | Value (Estimated) | Source |
| Molecular Formula | C₁₂H₁₃NO | - |
| Molecular Weight | 187.24 g/mol | - |
| Appearance | Off-white to pale yellow solid | [2] |
| Melting Point | ~125-130 °C | [2] |
| Boiling Point | Not determined | - |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | - |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, CHO), 8.1-7.5 (m, 3H, Ar-H), 7.2 (d, 1H, Ar-H), 4.8 (sept, 1H, CH(CH₃)₂), 1.5 (d, 6H, CH(CH₃)₂) | [3][4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 192.0, 138.0, 135.0, 130.0, 125.0, 122.0, 120.0, 110.0, 105.0, 48.0, 22.0 | [3][4] |
| IR (KBr, cm⁻¹) | ~3100 (Ar C-H), ~2970 (Alkyl C-H), ~1680 (C=O, aldehyde), ~1600, 1480 (Ar C=C) | [3] |
| MS (EI) | m/z 187 (M⁺), 172, 144, 116 | [4] |
Strategic Synthesis: A Two-Step Approach
The synthesis of this compound can be efficiently achieved through a two-step sequence involving N-alkylation of the indole nucleus followed by regioselective formylation. This approach allows for the introduction of the key functional groups in a controlled manner.
Step 1: N-Isopropylation of Indole-6-carbaldehyde
The introduction of the isopropyl group onto the indole nitrogen is a critical first step. While various methods for N-alkylation of indoles exist, the use of a strong base followed by reaction with an isopropyl halide is a robust and well-established method[5][6][7].
Protocol:
-
Reaction Setup: To a solution of indole-6-carbaldehyde (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.
-
Deprotonation: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
-
Alkylation: Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-isopropyl-1H-indole.
Causality of Experimental Choices:
-
Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the indole nitrogen, which has a pKa of approximately 16-17[7]. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, as it solubilizes the resulting indole anion and the alkylating agent.
-
Alkylating Agent: 2-Iodopropane is a highly reactive alkylating agent, facilitating the Sₙ2 reaction with the indole anion. Isopropyl bromide or chloride can also be used, though they may require longer reaction times or higher temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles[8][9]. The reaction typically employs a Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly DMF. For N-alkylated indoles, formylation predominantly occurs at the C3 position due to the high electron density at this position[9]. However, by blocking the C3 position or by using specific starting materials, formylation at other positions can be achieved. In this proposed synthesis, we start with 1-isopropyl-1H-indole and aim for C6 formylation. It is important to note that direct formylation of 1-isopropyl-1H-indole will likely yield the 3-formyl product as the major isomer. Therefore, a more regioselective approach would be to start with indole-6-carbaldehyde and perform the N-isopropylation as the final step. However, for the purpose of demonstrating the formylation of an N-substituted indole, the following protocol is provided. For a more practical synthesis, one would reverse the order of the steps.
Protocol:
-
Vilsmeier Reagent Formation: In a separate flask under an inert atmosphere, add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Indole: To the pre-formed Vilsmeier reagent, add a solution of 1-isopropyl-1H-indole (1.0 eq.) in anhydrous DMF dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction by TLC.
-
Hydrolysis and Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Basify the solution to a pH of 9-10 with a saturated sodium hydroxide solution. The product will precipitate out of the solution.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Causality of Experimental Choices:
-
Reagents: The combination of POCl₃ and DMF generates the electrophilic chloromethylene-N,N-dimethyliminium salt (Vilsmeier reagent), which is the active formylating species.
-
Regioselectivity: The electrophilic Vilsmeier reagent attacks the electron-rich indole nucleus. While the C3 position is generally the most reactive, the directing effects of the N-isopropyl group and reaction conditions can influence the regioselectivity. For obtaining the C6-formylated product, a different synthetic strategy, such as starting with an already C6-functionalized indole, is often more efficient.
The Role of this compound as a Chemical Intermediate
The synthetic utility of this compound lies in the reactivity of its aldehyde group, which can be readily transformed into a wide range of other functional groups and heterocyclic systems. This versatility makes it a valuable building block in the synthesis of complex molecules with potential therapeutic applications.
Applications in the Synthesis of Bioactive Molecules:
Indole-6-carboxaldehyde and its derivatives are valuable precursors in the synthesis of a variety of biologically active compounds. The aldehyde functionality serves as a key reaction point for building molecular complexity.
-
Antitumor Agents: Indole-6-carboxaldehyde has been used as a reactant in the synthesis of stilbene-based antitumor agents[2]. The aldehyde can undergo condensation reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to form the stilbene double bond.
-
Enzyme Inhibitors: This intermediate is also utilized in the preparation of analogs of botulinum neurotoxin serotype A protease inhibitors[2]. The aldehyde can be converted into various functional groups that are crucial for binding to the active site of the enzyme.
-
Antitubercular Agents: Patent literature describes the use of indole-6-carboxylic acid derivatives, which can be synthesized from the corresponding aldehyde, in the development of new antitubercular drugs[10]. The carboxylic acid moiety can be further functionalized to amides and other derivatives to optimize biological activity.
Safety and Handling
-
Hazard Identification: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Gateway to Novel Chemical Space
This compound represents a strategically important, yet underutilized, chemical intermediate for drug discovery and development. Its synthesis, while requiring careful control of regioselectivity, is achievable through established synthetic methodologies. The true value of this compound lies in its potential as a versatile building block, allowing for the exploration of novel chemical space through a wide range of chemical transformations at the C6 position. As the demand for new and effective therapeutic agents continues to grow, the exploration of less-common indole isomers, such as the one detailed in this guide, will undoubtedly play a crucial role in the future of medicinal chemistry.
References
- Alley, M. C., et al. (2004). In vitro and in vivo antitumor activity of a new class of cytotoxic agents-the indole-3-carboxaldehyde thiosemicarbazones. Cancer Research, 64(18), 6700-6706.
- Le, Z.-G., Chen, Z.-C., Hu, Y., & Zheng, Q.-G. (2004). A convenient, efficient and selective N-alkylation of N-acidic heterocyclic compounds with alkyl halides in ionic liquids. Synthesis, 2004(02), 208-212.
- Ghosh, A. K., & Sridhar, P. R. (2003). Enantioselective aza-Michael reaction of indoles with α,β-unsaturated ketones catalyzed by a chiral thiourea. Organic Letters, 5(20), 3523-3525.
- Cee, V., & Erlanson, D. (2019). N-Alkylation of an Indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.
- Williams, J. M., & Jobson, R. B. (1995). A process for N-alkylation of indoles.
- Chatterjee, A., & Biswas, K. M. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(23), 4002-4005.
- International Union of Pure and Applied Chemistry. (2014). IUPAC Compendium of Chemical Terminology.
-
ChemHelpASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
- El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. M. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Egyptian Journal of Chemistry, 60(5), 723-751.
-
PubChem. (n.d.). 1-isopropyl-1H-indole. Retrieved from [Link]
- Li, X., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Marine Drugs, 15(3), 77.
- Council of Scientific and Industrial Research. (2015).
-
Organic Syntheses. (n.d.). Indole-3-aldehyde. Retrieved from [Link]
-
Cheméō. (n.d.). Chemical Properties of Isopropyl alcohol (CAS 67-63-0). Retrieved from [Link]
- Gözler, B., et al. (1990). Indole alkaloids from a marine sponge, Hyrtios sp.
- Kamal, A., Rao, M. V., & Laxman, N. (2002). New Pd(II) complexes of the synthesized 1-N-substituted thiosemicarbazones of 3-indole carboxaldehyde: characterization and antiamoebic assessment against E. histolytica. European Journal of Medicinal Chemistry, 37(8), 657-666.
- Havoundjian, H., Reed, G. F., Paul, S. M., & Skolnick, P. (1987). Protection against the lethal effects of pentobarbital in mice by a benzodiazepine receptor inverse agonist, 6,7-dimethoxy-4-ethyl-β-carboline-3-carboxylate. Journal of Pharmacology and Experimental Therapeutics, 240(1), 12-17.
- Pchalek, K., et al. (2005). Indole alkaloids from the sponge Hyrtios erecta.
- Rajanna, K. C., et al. (2014). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 4(2), 123-132.
- Fatima, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde.
- Jones, C. D. (2005). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. In Organic Reactions (pp. 1-1008). John Wiley & Sons, Inc.
- Ishikura, M., et al. (1992). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Journal of the Chemical Society, Perkin Transactions 1, (23), 3155-3160.
- Al-Tel, T. H. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Journal of Multidisciplinary Sciences and Engineering, 4(6), 187-191.
-
University of California, Irvine. (n.d.). Spectroscopy Methods of structure determination. Retrieved from [Link]
-
Chemiz. (2020, June 10). Vilsmeier–Haack reaction of indole [Video]. YouTube. [Link]
- MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Molecules, 31(2), 358.
Sources
- 1. fenbildergi.aku.edu.tr [fenbildergi.aku.edu.tr]
- 2. インドール-6-カルボキシアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
- 10. EP2892880A1 - Indole carboxamide derivatives and uses thereof - Google Patents [patents.google.com]
Methodological & Application
The Strategic Application of 1-Isopropyl-1H-indole-6-carbaldehyde in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Indole Scaffold and the Untapped Potential of the 6-Carbaldehyde Isomer
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs with diverse pharmacological activities.[1][2] Its unique electronic properties and ability to participate in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery.[2] While much of the focus has been on derivatives of indole-3-carbaldehyde, the strategic placement of functional groups at other positions on the indole ring, such as the 6-position, offers a distinct vector for molecular exploration and the development of novel therapeutic agents. The aldehyde functionality at the C-6 position serves as a versatile chemical handle for the synthesis of a wide range of derivatives, including Schiff bases, chalcones, and other heterocyclic systems.[3][4]
This guide focuses on a specific, yet underexplored, member of this family: 1-Isopropyl-1H-indole-6-carbaldehyde . The introduction of an isopropyl group at the N-1 position is a deliberate strategic choice in medicinal chemistry. This bulky, lipophilic group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. It can enhance membrane permeability, modulate metabolic stability, and provide a steric handle to fine-tune binding interactions with biological targets. This document provides a comprehensive overview of the synthesis, key transformations, and potential therapeutic applications of this compound, complete with detailed experimental protocols for the modern drug discovery laboratory.
Synthesis of the Core Scaffold: this compound
The synthesis of this compound is not widely reported, thus a plausible and efficient synthetic route is proposed here, based on established methodologies for N-alkylation and formylation of indoles. The general strategy involves the protection of the indole nitrogen, followed by formylation at the 6-position, and subsequent N-isopropylation. An alternative, and perhaps more direct route, would be the N-isopropylation of commercially available indole-6-carboxaldehyde.
Protocol 1: Synthesis of this compound from Indole-6-carboxaldehyde
This protocol details the N-isopropylation of indole-6-carboxaldehyde, a direct and efficient method to the target compound.
Causality Behind Experimental Choices:
-
Sodium Hydride (NaH): A strong base is required to deprotonate the indole nitrogen, forming the highly nucleophilic indolate anion. NaH is chosen for its high efficiency and the clean evolution of hydrogen gas as the only byproduct.
-
Dimethylformamide (DMF): A polar aprotic solvent is ideal for this reaction as it readily dissolves the indole substrate and the sodium salt, and it does not interfere with the nucleophilic substitution reaction.
-
2-Iodopropane: A good alkylating agent that readily reacts with the indolate anion. The iodide is an excellent leaving group, facilitating the SN2 reaction.
-
Temperature Control: The initial deprotonation is performed at 0 °C to control the exothermic reaction and prevent side reactions. The subsequent alkylation is allowed to proceed at room temperature for a sufficient duration to ensure complete reaction.
Experimental Protocol:
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add indole-6-carboxaldehyde (1.0 eq) and anhydrous DMF (10 mL per gram of indole).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed.
-
Alkylation: Add 2-iodopropane (1.5 eq) dropwise via the dropping funnel over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
Key Synthetic Transformations and Derivative Synthesis
The aldehyde group at the C-6 position is a versatile functional group for the elaboration of the indole scaffold into a diverse library of compounds for biological screening.
Protocol 2: Synthesis of a Schiff Base Derivative
The condensation of the aldehyde with a primary amine to form a Schiff base (imine) is a fundamental transformation in medicinal chemistry. Schiff bases of indole derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5]
Causality Behind Experimental Choices:
-
Ethanol: A good solvent for both the aldehyde and the amine, and its boiling point is suitable for refluxing the reaction.
-
Glacial Acetic Acid: A catalytic amount of acid is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.
-
Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the dehydration step to form the imine.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1.0 eq) and a primary amine of choice (e.g., 4-aminophenol, 1.1 eq) in absolute ethanol (20 mL per gram of aldehyde).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If so, collect the solid by filtration.
-
Purification: If the product does not precipitate, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography. Wash the collected solid with cold ethanol and dry under vacuum.
Applications in Medicinal Chemistry: Targeting Cancer Cell Proliferation
While specific biological data for this compound is not extensively available, the broader class of indole-6-carbaldehyde derivatives has been investigated for various therapeutic applications, including as precursors to antitumor agents.[6] The rationale is that the indole scaffold can mimic endogenous molecules and interact with various biological targets, and the substituents on the ring can be tailored to achieve desired potency and selectivity.
Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization
Several indole derivatives have been shown to exert their anticancer effects by interacting with the tubulin-microtubule system, leading to cell cycle arrest and apoptosis.[7] It is plausible that derivatives of this compound could be designed to bind to the colchicine binding site of tubulin, thereby inhibiting microtubule polymerization. The N-isopropyl group could potentially enhance binding affinity and cellular uptake.
Detailed Biological Assay Protocols
To evaluate the potential anticancer activity of newly synthesized derivatives of this compound, a standard in vitro cytotoxicity assay is a crucial first step.
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Causality Behind Experimental Choices:
-
Cell Lines: A panel of cancer cell lines (e.g., HeLa, MCF-7, A549) should be used to assess the spectrum of activity.
-
MTT Reagent: The yellow tetrazolium salt is reduced to purple formazan crystals by metabolically active cells.
-
DMSO: Used to dissolve the formazan crystals for spectrophotometric quantification.
-
Doxorubicin: A well-characterized chemotherapy drug used as a positive control.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (and doxorubicin as a positive control) in cell culture medium. Add the compounds to the wells and incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation
The results of the cytotoxicity screening can be summarized in a table for easy comparison.
| Compound | HeLa IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) |
| Derivative 1 | Value | Value | Value |
| Derivative 2 | Value | Value | Value |
| Doxorubicin | Value | Value | Value |
Visualizations
Synthetic Workflow Diagram
Caption: Hypothesized mechanism of action: Inhibition of tubulin polymerization leading to apoptosis.
References
-
A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. Available at: [Link].
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link].
-
Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica. Available at: [Link].
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link].
-
1H-Indole-6-carboxaldehyde. PubChem. Available at: [Link].
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link].
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link].
-
Bioactive natural compounds from 1H-indole-3-carboxaldhyde. ResearchGate. Available at: [Link].
- Indazole derivatives. Google Patents.
- Processes for production of indole compounds. Google Patents.
-
Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link].
- Heterocyclically substituted cycloalkano(b)-indolesulfonamides. Google Patents.
-
Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. ACS Publications. Available at: [Link].
-
The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry. Available at: [Link].
-
Indole-5-carboxaldehyde. PubChem. Available at: [Link].
Sources
Application Note & Protocol: Synthesis of N-isopropylindole-6-carbaldehyde
Introduction: The Significance of N-Alkylated Indoles in Medicinal Chemistry
The indole nucleus is a cornerstone scaffold in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] Functionalization of the indole nitrogen (N-1 position) is a critical strategy for modulating the pharmacological properties of these molecules, including their potency, selectivity, metabolic stability, and pharmacokinetic profile. N-isopropylindole derivatives, in particular, are of significant interest to researchers in medicinal chemistry for their potential therapeutic applications. This document provides a detailed protocol for the N-isopropylation of indole-6-carbaldehyde, a versatile intermediate for the synthesis of more complex bioactive molecules.
The presence of the electron-withdrawing carbaldehyde group at the 6-position can influence the acidity of the N-H proton, making a robust and reliable synthetic protocol essential for achieving high yields and purity. The following application note details a classic and effective method for this transformation, grounded in the principles of nucleophilic substitution.
Reaction Mechanism: A Classic Approach to Indole N-Alkylation
The N-alkylation of indoles is typically achieved through a two-step, one-pot process involving the deprotonation of the indole nitrogen followed by a nucleophilic attack on an alkyl halide.[2] This SN2 reaction is a well-established and highly efficient method for forming C-N bonds.[2]
-
Deprotonation: The reaction is initiated by treating the indole with a strong, non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice for this purpose.[2][3][4] The hydride ion abstracts the acidic proton from the indole nitrogen, generating a resonance-stabilized indolide anion and hydrogen gas. The choice of an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) is crucial as it effectively solvates the resulting sodium cation without interfering with the strong base.[3]
-
Nucleophilic Substitution (SN2): The generated indolide anion is a potent nucleophile. The subsequent addition of an alkyl halide, in this case, 2-bromopropane, results in a nucleophilic attack by the nitrogen anion on the electrophilic carbon of the alkyl halide. This concerted step proceeds via an SN2 mechanism, leading to the formation of the N-alkylated product and a sodium halide salt as a byproduct.
The overall reaction is highly selective for N-alkylation over C-alkylation due to the "hard" nature of the sodium cation favoring the "hard" nitrogen nucleophile.[3]
Experimental Workflow
The following diagram illustrates the key stages of the N-isopropylation of indole-6-carbaldehyde protocol.
Caption: A step-by-step workflow for the synthesis of N-isopropylindole-6-carbaldehyde.
Detailed Protocol
This protocol is designed for the N-isopropylation of indole-6-carbaldehyde on a laboratory scale.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity (per 1 mmol of indole) | Supplier |
| Indole-6-carbaldehyde | C₉H₇NO | 145.16 | 1.0 eq (145 mg) | Commercially Available |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 1.2 eq (48 mg) | Sigma-Aldrich, etc. |
| 2-Bromopropane | C₃H₇Br | 122.99 | 1.2 eq (148 mg, 103 µL) | Sigma-Aldrich, etc. |
| Anhydrous DMF | C₃H₇NO | 73.09 | 5-10 mL | Acros Organics, etc. |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | Fisher Scientific, etc. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | As needed | Fisher Scientific, etc. |
| Deionized Water | H₂O | 18.02 | As needed | --- |
| Brine (Saturated NaCl aq) | NaCl | 58.44 | As needed | --- |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Fisher Scientific, etc. |
| Silica Gel (for chromatography) | SiO₂ | 60.08 | As needed | Sorbent Technologies, etc. |
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add indole-6-carbaldehyde (1.0 eq). Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Dissolution: Add anhydrous DMF (5-10 mL per 1 mmol of indole) to the flask to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.
-
Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole may result in a color change or the formation of a slurry.
-
Alkylation: While maintaining the temperature at 0 °C, add 2-bromopropane (1.2 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with deionized water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isopropylindole-6-carbaldehyde.
Characterization
The final product should be characterized to confirm its identity and purity.
-
NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the purified product. The ¹H NMR spectrum is expected to show a characteristic septet and doublet for the isopropyl group, in addition to the signals for the indole core and the aldehyde proton. The disappearance of the N-H proton signal from the starting material's spectrum is a key indicator of a successful reaction.
-
Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) to confirm the molecular weight and elemental composition of the product. The expected molecular formula is C₁₂H₁₃NO with a molecular weight of 187.24 g/mol .
-
Purity Analysis: Assess the purity of the final compound by High-Performance Liquid Chromatography (HPLC).
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete Deprotonation: Ensure the sodium hydride is fresh and the DMF is anhydrous. Extend the stirring time after NaH addition.
-
Side Reactions: The presence of water can quench the indolide anion. Ensure all glassware is thoroughly dried and the reaction is performed under a strictly inert atmosphere.
-
-
Incomplete Reaction:
-
Less Reactive Alkyl Halide: For less reactive alkylating agents, gentle heating (e.g., 40-50 °C) after the addition of the alkyl halide may be necessary. However, this can sometimes lead to increased side products.
-
-
Purification Challenges:
-
If the product is difficult to separate from the starting material, consider using a different solvent system for column chromatography or employing preparative HPLC for higher purity.
-
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood and under an inert atmosphere.
-
2-Bromopropane: This is a flammable and volatile liquid. It is also a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.
-
DMF: DMF is a combustible liquid and a potential reproductive toxin. Avoid inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all reagents before use and follow standard laboratory safety procedures.
Conclusion
This application note provides a robust and well-documented protocol for the N-isopropylation of indole-6-carbaldehyde. The classical approach utilizing sodium hydride for deprotonation followed by SN2 reaction with 2-bromopropane is a reliable method for synthesizing this valuable intermediate. By carefully controlling the reaction conditions and following the detailed procedure, researchers can achieve high yields of the desired product, paving the way for its use in the development of novel therapeutic agents.
References
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 2004, 42, 335-656.
- Cacchi, S.; Fabrizi, G. The Mizoroki-Heck Reaction in the Synthesis of Heterocycles. In The Mizoroki-Heck Reaction; John Wiley & Sons, Ltd, 2004; pp 283-346.
- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chemical Reviews. 2006, 106 (7), 2875-2911.
- Sundberg, R. J. Indoles; Academic Press, 1996.
- Taber, D. F.; Tirunahari, P. K. The Nef Reaction. Tetrahedron. 2011, 67 (39), 7195-7212.
- Zeni, G.; Larock, R. C. Synthesis of Heterocycles via Palladium-Catalyzed Cross-Coupling Reactions. Chemical Reviews. 2006, 106 (11), 4644-4680.
- Barluenga, J.; Valdés, C. Five-Membered Heterocycles. In Modern Arylation Methods; John Wiley & Sons, Ltd, 2009; pp 343-385.
- Li, J. J. Name Reactions: A Collection of Detailed Reaction Mechanisms; Springer Science & Business Media, 2006.
- Meyers, A. I. Asymmetric Alkylations. Accounts of Chemical Research. 1978, 11 (10), 375-381.
- Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis; Springer Science & Business Media, 2007.
- Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry; Oxford university press, 2012.
- Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure; John Wiley & Sons, 2013.
- Nicolaou, K. C.; Sorensen, E. J. Classics in Total Synthesis: Targets, Strategies, Methods; John Wiley & Sons, 2008.
- Kurti, L.; Czako, B. Strategic Applications of Named Reactions in Organic Synthesis: Background and Detailed Mechanisms; Elsevier, 2005.
-
Cee, V. J.; Erlanson, D. A.; et al. Discovery of Potent and Orally Bioavailable Inhibitors of KRAS G12C. ACS Medicinal Chemistry Letters. 2019 , 10 (9), 1302-1308. [Link]
Sources
- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Isopropyl-1H-indole-6-carbaldehyde in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Indole-6-carbaldehydes
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1][2] The functionalization of the indole ring at specific positions is a critical strategy for modulating the biological activity of these molecules. Among the various substituted indoles, those bearing a carbaldehyde group at the 6-position are valuable intermediates, offering a reactive handle for a wide array of chemical transformations. The introduction of an N-isopropyl group serves to block the reactive N-H site, preventing unwanted side reactions and increasing the molecule's lipophilicity, a property often correlated with enhanced pharmacokinetic profiles. This guide provides a comprehensive overview of the synthesis and potential synthetic applications of 1-Isopropyl-1H-indole-6-carbaldehyde, a versatile building block for the construction of complex heterocyclic systems.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not widely available in the public domain, the following table outlines the expected physicochemical properties based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | Expected to be a solid | Analogy |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) | Analogy |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted shifts (δ, ppm): 10.0 (s, 1H, CHO), 8.0-7.2 (m, 4H, Ar-H), 4.8 (sept, 1H, CH(CH₃)₂), 1.6 (d, 6H, CH(CH₃)₂) | Prediction based on similar structures |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted shifts (δ, ppm): 192 (CHO), 140-120 (Ar-C), 105 (Ar-C), 48 (CH(CH₃)₂), 22 (CH(CH₃)₂) | Prediction based on similar structures |
| Mass Spectrometry (EI) | m/z (%): 187 (M⁺), 172, 144, 116 | Prediction based on typical fragmentation |
Synthesis of this compound: A Proposed Synthetic Pathway
A plausible and efficient two-step synthesis of this compound is proposed, commencing with the readily available 1H-indole-6-carbaldehyde. This strategy involves the N-isopropylation of the indole nitrogen, followed by the introduction of the formyl group at the C6 position.
Diagram 1: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
1H-Indole-6-carbaldehyde
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
2-Iodopropane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of 1H-indole-6-carbaldehyde (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-iodopropane (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Expert Insights: The use of a strong base like NaH is crucial for the complete deprotonation of the indole nitrogen, facilitating the subsequent nucleophilic attack on 2-iodopropane. DMF is an excellent polar aprotic solvent for this type of reaction. Careful quenching at low temperature is necessary to control the exothermic reaction with water.
Applications in Organic Synthesis: A Gateway to Diverse Heterocycles
The aldehyde functionality at the C6 position of this compound is a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations provide access to a wide range of complex molecules with potential biological activities.
Diagram 2: Potential synthetic applications of this compound.
Protocol 2: Wittig Reaction for the Synthesis of 1-Isopropyl-6-vinyl-1H-indole Derivatives
The Wittig reaction is a reliable method for converting aldehydes into alkenes. This protocol describes the synthesis of a styrenyl-type indole derivative.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF at 0 °C, add potassium tert-butoxide (1.1 eq.) portionwise.
-
Stir the resulting orange-red ylide solution at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to yield the desired 1-isopropyl-6-styrenyl-1H-indole.
Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like potassium tert-butoxide is essential for the deprotonation of the phosphonium salt to generate the reactive ylide. THF is a suitable solvent as it is aprotic and can solvate the ionic intermediates.
Protocol 3: Reductive Amination for the Synthesis of N-Substituted (1-Isopropyl-1H-indol-6-yl)methanamines
Reductive amination is a powerful tool for the synthesis of amines from carbonyl compounds. This protocol outlines a general procedure using sodium triacetoxyborohydride as a mild reducing agent.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) and the desired amine (1.2 eq.) in DCM, add a catalytic amount of acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq.) portionwise at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the target amine.
Trustworthiness of the Protocol: This protocol is self-validating as the reaction progress can be easily monitored by TLC, observing the disappearance of the starting aldehyde and the appearance of the less polar amine product. Sodium triacetoxyborohydride is a mild and selective reducing agent for iminium ions, minimizing over-reduction to the corresponding alcohol.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in organic synthesis. While detailed literature on this specific compound is emerging, its synthesis can be reliably achieved through standard N-alkylation procedures. The true potential of this intermediate lies in the rich chemistry of the C6-aldehyde functionality, which opens doors to a vast array of complex molecular architectures. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic utility of this compound in the development of novel therapeutic agents and functional materials. Further research into the applications of this compound is encouraged to fully unlock its potential in the field of medicinal and materials chemistry.
References
-
El-Sawy, E. R., Abo-Salem, H. M., & Mandour, A. H. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. [Link]
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical reviews, 106(7), 2875-2911.
-
Shaikh, A., et al. (2019). An insight into the medicinal perspective of synthetic analogs of indole: A review. European Journal of Medicinal Chemistry, 180, 523-559. [Link]
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Al-Zoubi, R. M., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(40), 28063-28091. [Link]
Sources
Application Note: Comprehensive Characterization of 1-Isopropyl-1H-indole-6-carbaldehyde
Abstract
This document provides a detailed guide to the analytical techniques for the comprehensive characterization of 1-Isopropyl-1H-indole-6-carbaldehyde, a key intermediate in pharmaceutical synthesis. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation, purity assessment, and quality control. This guide emphasizes the causality behind experimental choices, ensuring methodological integrity and reproducibility.
Introduction
This compound is a substituted indole derivative of significant interest in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, and its derivatives often exhibit a wide range of biological activities.[1] The presence of the isopropyl group at the N1 position and the carbaldehyde at the C6 position introduces specific physicochemical properties that necessitate a multi-faceted analytical approach for unambiguous characterization. Accurate and thorough analysis is paramount for ensuring the identity, purity, and stability of this compound in research and development settings.
This application note details a suite of orthogonal analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Each section provides not only a step-by-step protocol but also the underlying scientific principles and expected outcomes, empowering the user to interpret their data with confidence.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is crucial for selecting appropriate analytical conditions. While experimental data for this specific molecule is not widely published, we can infer its properties from closely related analogs such as 1H-Indole-6-carboxaldehyde and 1-Isopropyl-1H-indole-5-carbaldehyde.[2][3]
| Property | Inferred Value/Characteristic | Rationale & References |
| Molecular Formula | C₁₂H₁₃NO | Based on the structure: Indole (C₈H₇N) + Isopropyl (C₃H₇) + Carbonyl (CO) - H |
| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula.[3] |
| Appearance | Off-white to yellow solid | Indole derivatives are often crystalline solids at room temperature. |
| Melting Point | ~120-140 °C | The parent compound, 1H-indole-6-carboxaldehyde, has a melting point of 127-131 °C. The N-isopropyl group may slightly alter this. |
| Solubility | Soluble in organic solvents (e.g., DMSO, Methanol, Acetonitrile), sparingly soluble in water. | The indole ring provides hydrophobicity, while the aldehyde offers some polarity. |
Structural Elucidation: A Multi-Technique Approach
The unambiguous confirmation of the chemical structure of this compound requires the synergistic use of NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for a complete assignment.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. This is critical for confirming the substitution pattern on the indole ring and the structure of the isopropyl group.
-
¹³C NMR: Reveals the number of chemically distinct carbon atoms and their electronic environments (e.g., aromatic, aliphatic, carbonyl).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for indole derivatives due to its high solubilizing power.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-32.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing (TMS at 0 ppm).
| ¹H NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Aldehyde Proton | ~9.9 | Singlet | 1H | -CHO |
| Indole Protons | ~7.0 - 8.5 | Doublets, Triplets, Singlets | 4H | Aromatic CH |
| Isopropyl CH | ~4.8 | Septet | 1H | N-CH(CH₃)₂ |
| Isopropyl CH₃ | ~1.5 | Doublet | 6H | N-CH(CH₃)₂ |
| ¹³C NMR (in DMSO-d₆) | Expected Chemical Shift (ppm) | Assignment |
| Carbonyl Carbon | ~190 | -CHO |
| Aromatic Carbons | ~110 - 140 | Indole Ring |
| Isopropyl CH | ~48 | N-CH(CH₃)₂ |
| Isopropyl CH₃ | ~22 | N-CH(CH₃)₂ |
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, which aids in structural confirmation.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition.[4]
-
Tandem Mass Spectrometry (MS/MS): Fragments the parent ion to provide structural information based on the resulting daughter ions. This is particularly useful for confirming the connectivity of the isopropyl and carbaldehyde groups to the indole core.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry (ESI+):
-
Ionization Mode: Electrospray Ionization, positive mode (ESI+).
-
Mass Analyzer: Orbitrap or Time-of-Flight (TOF) for high resolution.
-
Scan Range: m/z 50-500.
-
MS/MS: Perform data-dependent acquisition to trigger fragmentation of the most intense ions.
-
-
[M+H]⁺ Ion: m/z 188.1070 (Calculated for C₁₂H₁₄NO⁺).
-
Key Fragmentation Pathways:
-
Loss of the isopropyl group (-43 Da).
-
Loss of CO from the aldehyde (-28 Da).
-
Characteristic indole ring fragmentations.[5]
-
Purity Assessment and Quantification
Ensuring the purity of this compound is critical for its use in subsequent applications. HPLC is the gold standard for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC separates the target compound from impurities, allowing for accurate quantification and purity assessment.
-
Sensitivity and Resolution: HPLC offers high sensitivity for detecting trace impurities and excellent resolution for separating closely related compounds.
-
Quantitative Accuracy: With proper calibration, HPLC provides precise and accurate quantification.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation. A starting point could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength corresponding to a high absorbance for the indole chromophore (e.g., 254 nm or 280 nm).
-
Quantification: Use an external standard calibration curve for accurate quantification. Purity is typically reported as the area percentage of the main peak.
Confirmatory Spectroscopic Analysis
FTIR and UV-Vis spectroscopy provide complementary information for confirming the presence of key functional groups and the overall electronic structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
-
Confirms the presence of the aldehyde C=O and C-H stretches.
-
Provides information about the aromatic C-H and C=C bonds of the indole ring.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.
| Functional Group | Expected Wavenumber (cm⁻¹) | Characteristic |
| Aldehyde C-H Stretch | ~2820 and ~2720 | Two distinct, often weak, bands.[6][7] |
| Carbonyl C=O Stretch | ~1680 - 1700 | Strong, sharp peak. Conjugation with the aromatic ring lowers the frequency.[7] |
| Aromatic C=C Stretch | ~1600 - 1450 | Multiple bands. |
| Aromatic C-H Bending | ~900 - 675 | Out-of-plane bending. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is characteristic of the indole chromophore.
-
Confirms the presence of the conjugated indole system.
-
Can be used for quantitative analysis using the Beer-Lambert law.
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol).
-
Acquisition: Scan the absorbance from 200 to 400 nm.
-
Blank Correction: Use the pure solvent as a blank.
-
Indole and its derivatives typically show two main absorption bands.[8][9][10]
-
¹Lₐ band: Around 220 nm.
-
¹Lₑ band: Around 260-290 nm. The exact position will be influenced by the substituents.
Experimental Workflows
Workflow for Structural Elucidation
Caption: Workflow for structural elucidation of this compound.
Workflow for Purity Analysis
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Isopropyl-1H-indole-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 4. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchdata.edu.au [researchdata.edu.au]
- 10. The first UV absorption band for indole is not due to two simultaneous orthogonal electronic transitions differing in dipole moment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Experimental setup for reactions involving 1-Isopropyl-1H-indole-6-carbaldehyde
An In-Depth Guide to the Experimental Use of 1-Isopropyl-1H-indole-6-carbaldehyde in Synthetic Chemistry
Introduction: The Versatility of a Privileged Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and geometric shape make it a "privileged scaffold," capable of interacting with a wide range of biological targets. The strategic functionalization of this core is paramount in drug discovery. This compound emerges as a highly valuable synthetic intermediate, combining the indole core with a reactive aldehyde group. The N-isopropyl group enhances lipophilicity and can provide steric hindrance that influences reaction selectivity, while the C-6 carbaldehyde serves as a versatile handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions.[3][4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and subsequent chemical transformations of this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible outcomes. We will explore its synthesis via the Vilsmeier-Haack reaction and detail protocols for its application in key synthetic transformations including the Knoevenagel condensation, reductive amination, and the Wittig reaction.
Physicochemical Properties and Safety Guidelines
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is essential.
| Property | Value | Source |
| IUPAC Name | 1-(propan-2-yl)-1H-indole-6-carbaldehyde | - |
| Molecular Formula | C₁₂H₁₃NO | [5] |
| Molecular Weight | 187.24 g/mol | [5] |
| CAS Number | 1030432-41-7 (Isomer-dependent) | Analogous to[5] |
| Appearance | Expected to be an off-white to yellow solid | General observation |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF, Acetone) | General observation |
Safety and Handling:
While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from analogous indole-3-carbaldehydes and other substituted aldehydes indicate that it should be handled with care.[6][7][8]
-
Hazards: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[7][9]
-
Precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.
Part 1: Synthesis of this compound
The most direct and widely used method for the formylation of electron-rich heterocycles like indole is the Vilsmeier-Haack reaction.[3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[10]
Reaction Principle
The reaction proceeds via the formation of the electrophilic chloroiminium ion (the Vilsmeier reagent) from POCl₃ and DMF. The electron-rich indole ring then attacks this electrophile, followed by hydrolysis during the workup step to yield the desired aldehyde. The C-3 position is the most nucleophilic site on the indole ring; however, when this position is blocked (or in cases of N-substituted indoles under certain conditions), formylation can be directed to other positions, including C-6. For this synthesis, we assume the starting material is 1-Isopropyl-1H-indole.
Experimental Workflow: Vilsmeier-Haack Synthesis
Caption: Vilsmeier-Haack Synthesis Workflow.
Detailed Protocol
Materials:
-
1-Isopropyl-1H-indole
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (5 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5°C. Stir the resulting mixture at 0°C for an additional 30-40 minutes.[10]
-
Reaction: Dissolve 1-Isopropyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Heating: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour. Then, heat the reaction mixture to 85-90°C and maintain for 5-8 hours.[10]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting indole spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ (or 2M NaOH) until the mixture is alkaline (pH 8-9), which typically results in the precipitation of a solid.[10]
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Part 2: Key Downstream Reactions
The aldehyde functionality at the C-6 position is a gateway to a diverse range of molecular architectures. Below are protocols for three fundamental transformations.
A. Knoevenagel Condensation
This reaction is a cornerstone of C-C bond formation, involving the condensation of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[11][12]
Principle: A basic catalyst deprotonates the active methylene compound to form a nucleophilic carbanion (enolate). This carbanion attacks the electrophilic carbonyl carbon of the indole-6-carbaldehyde. Subsequent elimination of water yields the α,β-unsaturated product. This reaction is highly efficient for creating electron-deficient alkenes.[13]
Caption: Knoevenagel Condensation Scheme.
Detailed Protocol (with Malononitrile):
-
Setup: To a round-bottom flask, add this compound (1 equivalent), malononitrile (1.1 equivalents), and ethanol as the solvent.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or L-proline (0.1 equivalents).[14] The choice of an amine catalyst is crucial as it avoids harsh conditions that could degrade the indole ring.
-
Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction's mild conditions preserve the integrity of the indole core.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aldehyde.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Wash the collected solid with cold ethanol to remove residual reactants and catalyst. If necessary, recrystallize from ethanol or purify by column chromatography.
B. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, converting a carbonyl group into an amine.[15] It is a cornerstone of medicinal chemistry for introducing amine functionalities.
Principle: The reaction proceeds in two stages, often performed in one pot. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal, which then dehydrates to form an imine (or iminium ion). In the second stage, a reducing agent, selectively chosen to not reduce the starting aldehyde, reduces the imine to the target amine. Sodium triacetoxyborohydride (STAB) is a preferred reagent because it is mild, moisture-tolerant, and selective for imines over aldehydes.
Detailed Protocol (with a Primary Amine):
-
Setup: In a flask, dissolve this compound (1 equivalent) and the desired primary amine (1.2 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate. A small amount of acetic acid can be added to catalyze this step.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the mixture. The portion-wise addition helps to control any effervescence.
-
Reaction: Stir the reaction at room temperature overnight.
-
Monitoring: Monitor by TLC or LC-MS to confirm the formation of the product.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography on silica gel.
C. Wittig Reaction
The Wittig reaction is a highly reliable method for converting aldehydes and ketones into alkenes.[16][17] It is particularly valuable for creating specific C=C double bonds with good control over geometry.[18]
Principle: The reaction involves a nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon. This forms a betaine intermediate which collapses into a four-membered oxaphosphetane ring. This ring then fragments to yield the desired alkene and triphenylphosphine oxide as a byproduct.[16] The stability of the ylide influences the stereochemical outcome (E/Z ratio) of the resulting alkene.
Detailed Protocol (for Methylene Installation):
-
Ylide Preparation: In a flame-dried, two-neck flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool to 0°C. Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents), dropwise. Stir the resulting bright yellow mixture for 1 hour at 0°C to generate the ylide.
-
Reaction: Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C.
-
Completion: After the addition, allow the reaction to warm to room temperature and stir for 4-12 hours. The disappearance of the yellow color often indicates the consumption of the ylide.
-
Monitoring: Follow the reaction's progress by TLC.
-
Workup: Quench the reaction by adding water. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. The major byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is typically achieved by column chromatography on silica gel.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Vilsmeier-Haack | Incomplete formation of Vilsmeier reagent; moisture in reagents/glassware; insufficient heating. | Ensure anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. Confirm reaction completion with TLC before workup. |
| Knoevenagel Reaction Stalls | Catalyst is inactive or insufficient; low reaction temperature. | Use fresh piperidine/L-proline. Ensure the reaction reaches and maintains reflux temperature. |
| Formation of Side Products | Indole ring degradation under harsh conditions; over-reduction in amination. | Use mild catalysts and conditions (e.g., STAB for reductive amination). Avoid strong acids or bases where possible. |
| Difficulty Removing Byproduct | Triphenylphosphine oxide from Wittig reaction is co-polar with the product. | Optimize chromatography conditions. Sometimes, precipitating the byproduct from a nonpolar solvent like hexanes/ether can be effective before chromatography. |
Conclusion and Future Perspectives
This compound is a robust and versatile building block for synthetic and medicinal chemistry. The protocols detailed herein for its synthesis and subsequent transformation via Knoevenagel condensation, reductive amination, and the Wittig reaction provide reliable pathways to a wide variety of complex indole derivatives. The strategic placement of the N-isopropyl group and the C-6 aldehyde allows for fine-tuning of steric and electronic properties, making this intermediate a valuable asset in the design of novel therapeutic agents and functional materials. Future work could explore its use in multicomponent reactions, metal-catalyzed cross-coupling, and the synthesis of complex heterocyclic systems.
References
-
Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. Available at: [Link]
-
Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Publishing. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. HETEROCYCLES. Available at: [Link]
-
An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. Available at: [Link]
- Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
-
1-Isopropyl-1H-indole-5-carbaldehyde. Amerigo Scientific. Available at: [Link]
-
1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide with 4-Piperidone Derivatives and Aromatic Aldehydes. Canadian Science Publishing. Available at: [Link]
-
Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
-
Metal-Free C–H Amination for Indole Synthesis. ACS Publications. Available at: [Link]
-
Enantioselective Indole N–H Functionalization Enabled by Addition of Carbene Catalyst to Indole Aldehyde at Remote Site. ACS Publications. Available at: [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. Available at: [Link]
-
Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available at: [Link]
-
Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega. Available at: [Link]
-
A RECENT REVIEW ON IMPORTANCE OF INDOLE IN THE FIELD OF MEDICINAL CHEMISTRY. ResearchGate. Available at: [Link]
-
A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. PubMed. Available at: [Link]
-
Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Organic Chemistry Data. Available at: [Link]
-
Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. Available at: [Link]
-
Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. Available at: [Link]
-
A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. bioRxiv. Available at: [Link]
-
Wittig–Madelung Indole Synthesis. ResearchGate. Available at: [Link]
-
Wittig reaction. Wikipedia. Available at: [Link]
-
Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. The Journal of Organic Chemistry. Available at: [Link]
-
1H-Indole-6-carboxaldehyde. PubChem. Available at: [Link]
-
Synthesis Workshop: Rearrangements of Indole-based Onium-Ylides with Vaishnavi Nair (Episode 58). YouTube. Available at: [Link]
-
Recent Applications of The Wittig Reaction in Alkaloids Synthesis. Scribd. Available at: [Link]
-
Catalyst-free Synthesis of 6-Hydroxy Indoles via the Condensation of Carboxymethyl Cyclohexadienones and Amines. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1-Isopropyl-1H-indole-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 6. fishersci.com [fishersci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 11. acgpubs.org [acgpubs.org]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig reaction - Wikipedia [en.wikipedia.org]
- 18. scribd.com [scribd.com]
The Versatile Scaffold: Harnessing 1-Isopropyl-1H-indole-6-carbaldehyde for Kinase Inhibitor Synthesis
Introduction: The Indole Nucleus as a Privileged Structure in Kinase Inhibition
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of biologically active natural products and synthetic drugs. Its unique electronic and steric properties allow it to interact with a wide array of biological targets, including the highly sought-after family of protein kinases.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making kinase inhibitors a critical class of therapeutic agents.[2] The indole ring system serves as an excellent starting point for the design of such inhibitors, offering multiple points for chemical modification to achieve desired potency, selectivity, and pharmacokinetic properties.[3]
This application note focuses on a specific, yet highly versatile building block: 1-Isopropyl-1H-indole-6-carbaldehyde . The strategic placement of the aldehyde at the C6-position and the isopropyl group at the N1-position provides a unique molecular framework for the elaboration into complex heterocyclic systems with potent kinase inhibitory activity. The aldehyde functionality serves as a versatile handle for a variety of chemical transformations, including condensations, reductive aminations, and cycloadditions, enabling the construction of diverse chemical libraries for screening against various kinase targets. The N-isopropyl group can influence solubility, metabolic stability, and binding interactions within the kinase active site.
This guide will provide detailed insights and protocols for the application of this compound in the synthesis of kinase inhibitors, with a focus on a representative synthesis of an indolylquinolinone targeting Checkpoint Kinase 1 (Chk1).
Strategic Importance of the C6-Aldehyde and N1-Isopropyl Group
The functionalization of the indole core is a key strategy in the development of targeted kinase inhibitors. The substitution pattern on the indole ring dictates the inhibitor's affinity and selectivity for the target kinase.
-
The C6-Aldehyde: The aldehyde group at the 6-position of the indole ring is a key functional handle for building out the molecular complexity required for potent kinase inhibition. It readily participates in reactions to form larger, often heterocyclic, structures that can occupy the ATP-binding pocket of kinases. For instance, condensation reactions with active methylene compounds can lead to the formation of fused ring systems that are common in many kinase inhibitor scaffolds.[4]
-
The N1-Isopropyl Group: The N-alkylation of the indole nitrogen is a common tactic to modulate the physicochemical properties of the resulting molecule. The isopropyl group, in particular, can enhance lipophilicity, which may improve cell permeability. Furthermore, it can fill hydrophobic pockets within the kinase active site, contributing to binding affinity.[5]
Application in the Synthesis of Indolylquinolinone-Based Chk1 Inhibitors
Checkpoint Kinase 1 (Chk1) is a crucial serine/threonine kinase involved in the DNA damage response pathway. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents, making it an attractive target for cancer therapy. Several classes of Chk1 inhibitors have been developed, with some incorporating the indole scaffold. The following section details a representative synthetic approach to an indolylquinolinone-based Chk1 inhibitor, adapted from known methodologies, utilizing an N-substituted indole-6-carbaldehyde as a key intermediate.
Synthetic Workflow Overview
The overall strategy involves a Knoevenagel condensation of this compound with an N-protected 2-aminoacetophenone, followed by a cyclization and deprotection sequence to yield the final indolylquinolinone core.
Caption: Synthetic workflow for an indolylquinolinone-based Chk1 inhibitor.
Detailed Synthetic Protocol
PART 1: Synthesis of the Chalcone Intermediate via Knoevenagel Condensation
This protocol describes the base-catalyzed condensation of this compound with an appropriately substituted acetophenone.
Materials and Reagents:
-
This compound
-
tert-butyl (2-acetylphenyl)carbamate (N-Boc-2-aminoacetophenone)
-
Piperidine
-
Ethanol, absolute
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol, add tert-butyl (2-acetylphenyl)carbamate (1.1 eq).
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the chalcone intermediate.
Rationale: The Knoevenagel condensation is a reliable method for forming carbon-carbon double bonds. Piperidine acts as a basic catalyst to deprotonate the active methylene group of the acetophenone, which then undergoes a nucleophilic attack on the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone (chalcone).
PART 2: Cyclization to the Indolylquinolinone Core
This step involves an acid-catalyzed intramolecular cyclization of the chalcone intermediate.
Materials and Reagents:
-
Chalcone intermediate from Part 1
-
Acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend the chalcone intermediate (1.0 eq) in glacial acetic acid.
-
Heat the mixture to reflux and stir for 8-12 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the N-Boc protected indolylquinolinone.
Rationale: The acidic conditions promote the cyclization of the enone system with the Boc-protected aniline, followed by dehydration to form the quinolinone ring.
PART 3: Deprotection to Yield the Final Kinase Inhibitor
This final step removes the Boc protecting group to furnish the free amine, which is often a key interaction point with the kinase.
Materials and Reagents:
-
N-Boc protected indolylquinolinone from Part 2
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-Boc protected indolylquinolinone (1.0 eq) in dichloromethane.
-
Add an excess of trifluoroacetic acid (5-10 eq) or a solution of HCl in dioxane (4M).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess acid under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the final indolylquinolinone kinase inhibitor.
Rationale: Strong acids like TFA or HCl readily cleave the tert-butyloxycarbonyl (Boc) protecting group, liberating the free amine.
Target Kinase and Biological Activity Profile
The resulting indolylquinolinone scaffold has been shown to exhibit potent inhibitory activity against Chk1 kinase. The biological activity of these compounds is typically evaluated through in vitro kinase assays and cellular proliferation assays.
Table 1: Representative Biological Data for Indolylquinolinone Chk1 Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (GI50, µM) | Reference |
| Representative Indolylquinolinone | Chk1 | 1 - 10 | 0.1 - 1.0 | [4] |
Note: The data presented is representative of the compound class and may not correspond to the exact N-isopropyl derivative.
Signaling Pathway and Mechanism of Action
Chk1 is a key regulator of the cell cycle, particularly at the G2/M checkpoint, in response to DNA damage. By inhibiting Chk1, the synthesized indolylquinolinone compounds can abrogate this checkpoint, leading to premature entry into mitosis with damaged DNA, ultimately resulting in apoptosis in cancer cells.
Caption: Simplified signaling pathway showing the role of Chk1 and the mechanism of action of Chk1 inhibitors.
Conclusion and Future Directions
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The strategic placement of the aldehyde and the N-isopropyl group allows for the creation of diverse molecular architectures with the potential for high potency and selectivity. The representative synthesis of an indolylquinolinone Chk1 inhibitor detailed in this note serves as a practical guide for researchers in drug discovery. Future work in this area could involve the exploration of a wider range of condensation partners with the indole-6-carbaldehyde to generate novel heterocyclic scaffolds, as well as the systematic variation of the N1-substituent to fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting inhibitors. The continued exploration of the chemical space around this privileged indole core holds significant promise for the development of the next generation of targeted cancer therapeutics.
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]
- Huang, S., et al. (2006). Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(22), 5907-5912.
- Al-Ostath, A., et al. (2024). Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central.
- ResearchGate. (n.d.).
- Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14297-14353.
- Hamdi Mahmoud, I. N., et al. (2022). New Bioactive Aromatic Indole Molecules with Monosaccharide Core. DergiPark.
- Choshi, T., et al. (n.d.).
- Growing Science. (2023). An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters.
- MDPI. (2022). Plant-Derived Bioactive Compounds: One Health Perspective.
- MDPI. (n.d.).
- Besson, T., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 9645-9685.
- Amerigo Scientific. (n.d.). 1-Isopropyl-1H-indole-5-carbaldehyde.
- Singh, H., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2587-2608.
- PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.
- MDPI. (n.d.).
- Roth, G. J., et al. (2009). Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480.
- Zhou, Y., et al. (2021). Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry, 222, 113661.
- Beilstein Journals. (2021). Catalyzed and uncatalyzed procedures for the syntheses of isomeric covalent multi-indolyl hetero non-metallides: an account.
- ResearchGate. (n.d.). Representative bioactive molecules containing the 1H‐imidazo[1,5‐a]indol‐3(2H)‐one motif.
- Google Patents. (n.d.). WO2010075074A1 - Protein kinase inhibitors.
- ResearchGate. (n.d.). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole.
- El-Damasy, A. K., et al. (2023). New antiproliferative 3-substituted oxindoles inhibiting EGFR/VEGFR-2 and tubulin polymerization. Medicinal Chemistry Research, 32(4), 665-681.
- Google Patents. (n.d.). WO2021032148A1 - Aminopyrazine compounds as hpk1 inhibitor and the use thereof.
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. Indole-3-carbinol inhibits CDK6 expression in human MCF-7 breast cancer cells by disrupting Sp1 transcription factor interactions with a composite element in the CDK6 gene promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. WO2016065226A1 - Indole carboxamides compounds useful as kinase inhobitors - Google Patents [patents.google.com]
- 5. WO2010075074A1 - Protein kinase inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols for Cell-Based Assays Using 1-Isopropyl-1H-indole-6-carbaldehyde Derivatives
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1] Its unique structure allows it to mimic peptides and interact with various biological targets, making it a fertile ground for the development of novel therapeutics.[2] Indole derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral properties.[2][3] This document provides a detailed guide for researchers on conducting cell-based assays to investigate the biological activities of a specific derivative, 1-Isopropyl-1H-indole-6-carbaldehyde, and its analogues. While direct studies on this particular molecule are emerging, we can infer its potential applications based on the well-documented activities of structurally related compounds, particularly indole-6-carboxaldehyde (I6CA).
Recent research has highlighted the protective effects of I6CA against oxidative stress-induced mitochondrial dysfunction, DNA damage, and apoptosis in C2C12 skeletal myoblasts.[4] The addition of an isopropyl group at the N1 position of the indole ring is a common medicinal chemistry strategy to modulate lipophilicity and potentially enhance cell permeability and target engagement. Therefore, this compound derivatives are promising candidates for investigation as modulators of cellular stress responses, cell cycle progression, and inflammatory signaling.
Hypothesized Mechanisms of Action
Based on the activities of related indole derivatives, we can propose several key signaling pathways that may be modulated by this compound. These pathways are central to cellular processes such as proliferation, survival, and inflammation, and are often dysregulated in diseases like cancer.
One of the primary suspected mechanisms is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.[5] Many indole compounds have been shown to suppress the activation of NF-κB.[6][7] By inhibiting this pathway, this compound derivatives could potentially exert anti-inflammatory and pro-apoptotic effects.
Another plausible target is the PI3K/Akt/mTOR signaling pathway , which is a central regulator of cell growth, proliferation, and survival.[8] Inhibition of this pathway is a key strategy in cancer therapy. The interplay between the PI3K/Akt/mTOR and NF-κB pathways is well-documented, suggesting that indole derivatives could exert their effects through a multi-targeted mechanism.[5]
Furthermore, many indole derivatives are known to interfere with microtubule dynamics, acting as tubulin polymerization inhibitors .[9] By disrupting the formation of the mitotic spindle, these compounds can arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
The following diagram illustrates the potential interplay of these signaling pathways as targets for this compound derivatives.
Caption: Potential signaling pathways targeted by this compound derivatives.
Experimental Workflow for Biological Evaluation
A systematic approach is recommended to characterize the biological effects of novel this compound derivatives. The workflow should begin with broad screening assays and progress to more specific mechanistic studies.
Caption: A structured workflow for the biological evaluation of indole derivatives.
Detailed Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol determines the concentration of the indole derivative that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells.[10]
Materials:
-
This compound derivative (dissolved in DMSO to create a stock solution)
-
Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the indole derivative on cell cycle progression. It involves staining the DNA of the cells with propidium iodide (PI) and analyzing the DNA content by flow cytometry.[11]
Materials:
-
Cells treated with the indole derivative at IC50 and sub-IC50 concentrations for 24-48 hours.
-
PBS (Phosphate Buffered Saline)
-
70% cold ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with PBS and resuspend in 1 mL of PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use appropriate software to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
Protocol 3: Apoptosis Detection using Annexin V-FITC/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Early in apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[13]
Materials:
-
Cells treated with the indole derivative.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Protocol 4: Assessment of Anti-Inflammatory Activity
This protocol measures the ability of the indole derivative to inhibit the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).[14]
Materials:
-
RAW 264.7 murine macrophage cell line.
-
LPS (Lipopolysaccharide)
-
Griess Reagent (for Nitric Oxide measurement)
-
ELISA kits for TNF-α and IL-6
-
Complete cell culture medium
Procedure:
-
Cell Seeding and Pre-treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the indole derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate for 10 minutes. Measure the absorbance at 540 nm.
-
Cytokine Measurement (TNF-α and IL-6): Use the cell culture supernatant to measure the levels of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each concentration of the indole derivative compared to the LPS-only treated cells.
Data Presentation
Quantitative data from the assays should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) ± SD |
| Derivative 1 | HeLa | Value |
| Derivative 1 | MCF-7 | Value |
| Derivative 1 | A549 | Value |
| Doxorubicin | HeLa | Value |
| Doxorubicin | MCF-7 | Value |
| Doxorubicin | A549 | Value |
IC50 values are presented as the mean ± standard deviation from three independent experiments.
Table 2: Effect of Derivative 1 on Cell Cycle Distribution in HeLa Cells
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Control | Value | Value | Value |
| Derivative 1 (0.5 x IC50) | Value | Value | Value |
| Derivative 1 (IC50) | Value | Value | Value |
Data are presented as the mean ± standard deviation from three independent experiments.
Conclusion and Future Directions
The protocols outlined in this application note provide a comprehensive framework for the initial biological characterization of this compound derivatives. By systematically evaluating their cytotoxicity, effects on cell proliferation and apoptosis, and anti-inflammatory potential, researchers can gain valuable insights into their therapeutic promise. Positive results from these initial screens should be followed by more in-depth mechanistic studies, such as Western blotting to confirm the modulation of key signaling proteins (e.g., p-Akt, IκBα, NF-κB) and in vitro kinase or enzyme assays to identify direct molecular targets. These studies will be crucial in elucidating the precise mechanism of action and advancing the development of these promising indole derivatives as potential therapeutic agents.
References
- Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chula Digital Collections.
- Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson's Disease. (2023). MDPI.
- Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Tre
- Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies.
- The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger. (2026).
- Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. (n.d.). Frontiers.
- Toolabi, M., et al. (2025). Synthesis of Novel Indole Derivatives, Antiproliferative Activity, Apoptosis, and Molecular Docking Studies. PubMed.
- Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole deriv
- Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Deriv
- Quantifying cell cycle-dependent drug sensitivities in cancer using a high throughput synchronisation and screening approach. (n.d.). NIH.
- A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (n.d.). NIH.
- Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implic
- Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. (n.d.). PMC - NIH.
- Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. (n.d.). PMC - NIH.
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- NF-κB inhibitors: 140+Potent, Highly Selective & Cited. (n.d.). Selleckchem.
- Tubulin Polymerization Assay Kit. (n.d.). Cytoskeleton, Inc.
- Cytotoxic Activity of Some Indole Derivatives and Indole Metabolites of Streptomyces staurosporeus. (n.d.). Taylor & Francis Online.
- Synthesis, Antiproliferative Effect, and Topoisomerase II Inhibitory Activity of 3-Methyl-2-phenyl-1H-indoles. (2020). ACS Medicinal Chemistry Letters.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Monitoring Cell Cycle Progression in Cancer Cells. (2022). Agilent.
- NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY. (n.d.). PMC - NIH.
- Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. (n.d.). NIH.
- Basic Methods of Cell Cycle Analysis. (2023). MDPI.
- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide. (n.d.). Thermo Fisher Scientific.
- Biomedical Importance of Indoles. (n.d.). PMC - NIH.
- Cytotoxicity study of some indole deriv
- Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. (2025).
- Indole-based, Antiproliferative Agents Targeting Tubulin Polymeriz
- KEGG PATHWAY D
- Antiproliferative Activity of 2,3-Disubstituted Indoles Toward Apoptosis-Resistant Cancers Cells. (n.d.). PMC - NIH.
- Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (n.d.).
- Inhibition of tubulin polymerization evaluated by cell-free tubulin... (n.d.).
- Synthesis and Cytotoxicity Evaluation of Novel Indole Derivatives as Potential Anti-Cancer Agents. (2019). PubMed.
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). (n.d.). Sigma-Aldrich.
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. (n.d.). PMC - NIH.
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. mdpi.com [mdpi.com]
- 4. Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benthamscience.com [benthamscience.com]
- 10. researchgate.net [researchgate.net]
- 11. cancer.wisc.edu [cancer.wisc.edu]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
In vitro studies with 1-Isopropyl-1H-indole-6-carbaldehyde
An In-Depth Technical Guide to the In Vitro Investigation of 1-Isopropyl-1H-indole-6-carbaldehyde
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of this compound. The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with potent biological activities.[1][2][3] Derivatives of indole-carbaldehyde, in particular, have been identified as valuable precursors and bioactive molecules in their own right, demonstrating a wide spectrum of effects including anticancer, anti-inflammatory, and antioxidant properties.[2][4][5][6]
This compound is a synthetic derivative featuring an N-isopropyl group, which can enhance lipophilicity and modulate binding interactions, and a carbaldehyde at the 6-position, an underexplored substitution pattern compared to the more common 3-position. This unique structure warrants a systematic in vitro investigation to unlock its therapeutic potential. This guide outlines a logical, multi-tiered screening cascade, beginning with broad cytotoxicity profiling and progressing to more nuanced mechanistic studies in oncology and inflammation.
Compound Profile & Handling
Before commencing any experimental work, it is crucial to understand the physicochemical properties of this compound and to establish proper handling procedures.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₂H₁₃NO | Calculated |
| Molecular Weight | 187.24 g/mol | Calculated |
| Appearance | Assumed to be a solid | N/A |
| Solubility | Soluble in DMSO, Ethanol, Methanol | Recommended |
| Purity | ≥95% (Recommended for biological assays) | N/A |
Handling and Storage:
-
Safety: Based on data for the parent compound, 1H-indole-6-carbaldehyde, this molecule may cause skin and serious eye irritation.[7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Handle in a well-ventilated area or chemical fume hood.
-
Stock Solution Preparation: For in vitro studies, prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile, anhydrous Dimethyl Sulfoxide (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.
-
Storage: Store the solid compound and DMSO stock solutions at -20°C, protected from light and moisture. When preparing working dilutions, ensure the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%).
Application Note I: Primary Screening for Antiproliferative Activity
Rationale: The indole scaffold is a well-established pharmacophore in oncology. Numerous derivatives have been shown to inhibit cancer cell proliferation through various mechanisms.[8][9][10] Therefore, the initial and most critical step in evaluating this compound is to assess its cytotoxic and antiproliferative effects against a panel of human cancer cell lines.
Workflow for Primary Cytotoxicity Screening
Caption: Workflow for determining the IC50 of a test compound.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which serves as an indicator of cell viability. The assay relies on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, A549) and a non-cancerous cell line (e.g., HEK293).[10][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
This compound (Compound).
-
MTT reagent (5 mg/mL in sterile PBS).
-
DMSO or SDS solution (10% in HCl).
-
96-well flat-bottom plates.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the Compound in complete medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different Compound concentrations (including a vehicle control with 0.5% DMSO).
-
Incubate the plate for 72 hours at 37°C, 5% CO₂.[9]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |
| MCF-7 | Breast Adenocarcinoma | [Result] | [Result] |
| HepG2 | Hepatocellular Carcinoma | [Result] | [Result] |
| A549 | Lung Carcinoma | [Result] | [Result] |
| HEK293 | Normal Embryonic Kidney | [Result] | N/A |
*Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.
Application Note II: Investigating Anti-inflammatory Activity
Rationale: Chronic inflammation is a key driver of various diseases, including cancer and neurodegeneration. Many indole derivatives have demonstrated potent anti-inflammatory effects.[4][6] A standard in vitro model for inflammation involves challenging macrophages with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which induces a strong inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α.[6]
Protocol 2: Griess Assay for Nitric Oxide Production
This assay quantifies nitrite (a stable breakdown product of NO) in the cell culture supernatant. The Griess reagent reacts with nitrite to form a magenta-colored azo compound, which can be measured colorimetrically.
Materials:
-
RAW 264.7 murine macrophage cell line.
-
Complete culture medium.
-
Lipopolysaccharide (LPS) from E. coli.
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite (for standard curve).
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 5 x 10⁴ cells/well in a 96-well plate and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of the Compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.
-
Inflammatory Challenge: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant. Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
Hypothetical Anti-inflammatory Signaling Pathway
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Application Note III: Mechanistic Elucidation of Cytotoxicity
Rationale: Should the primary screen reveal potent antiproliferative activity, the next logical step is to investigate the underlying mechanism. Common mechanisms for anticancer compounds include the induction of programmed cell death (apoptosis) and arrest of the cell cycle.[8]
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This flow cytometry-based method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.
Materials:
-
Cancer cell line of interest (e.g., MCF-7).
-
6-well plates.
-
Cold 70% ethanol.
-
PBS, RNase A, Propidium Iodide (PI).
Procedure:
-
Treatment: Seed cells in 6-well plates and treat with the Compound at its IC50 and 2x IC50 concentration for 24 or 48 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).
-
Analysis: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. The percentage of cells in each phase (Sub-G1, G0/G1, S, G2/M) is determined using analysis software. A significant increase in the Sub-G1 peak is indicative of apoptosis.
References
-
El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. (Available at: [Link])
-
Korra, S., Ma, G., & Sgd, R. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemistrySelect, 5(20). (Available at: [Link])
-
MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI. (Available at: [Link])
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (Available at: [Link])
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. (Available at: [Link])
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. (Available at: [Link])
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (Available at: [Link])
-
MDPI. (2021). Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. Molecules, 26(16), 4995. (Available at: [Link])
-
ResearchGate. (n.d.). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. (Available at: [Link])
-
Royal Society of Chemistry. (2016). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 6(1), 221-225. (Available at: [Link])
-
PubMed. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 42(11-12), 1365-1371. (Available at: [Link])
-
ScienceDirect. (2004). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Tetrahedron Letters, 45(44), 8225-8228. (Available at: [Link])
-
Manipal Research Portal. (2016). Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation. (Available at: [Link])
-
bioRxiv. (2025). A pilot study on the biological applications of indole alkaloids derived from Nagaland biodiversity. (Available at: [Link])
-
Frontiers. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Frontiers in Chemistry, 10, 843939. (Available at: [Link])
-
ResearchGate. (n.d.). Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids. (Available at: [Link])
-
American Society for Microbiology. (2009). Indole Test Protocol. (Available at: [Link])
-
National Institutes of Health. (2021). Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors. Molecules, 26(11), 3326. (Available at: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde Supplier [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researcher.manipal.edu [researcher.manipal.edu]
- 7. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 11. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Formylation of N-Isopropyl Indole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the formylation of N-isopropyl indole. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into this common synthetic transformation. This resource moves beyond simple protocols to explain the "why" behind the "how," helping you troubleshoot common issues, particularly the formation of unwanted side products.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Q1: My Vilsmeier-Haack formylation of N-isopropyl indole is giving me a mixture of products. What are the likely side reactions?
While the desired product is typically N-isopropyl-1H-indole-3-carbaldehyde, several side reactions can occur, leading to a complex product mixture. The primary side products arise from formylation at an alternative position, over-reaction, or reaction with the Vilsmeier reagent itself.
Common Side Products:
-
N-isopropyl-1H-indole-2-carbaldehyde (C2-Formylation): Electrophilic attack at the C2 position is a common side reaction. While C3 is electronically favored, the steric bulk of the N-isopropyl group can influence the regioselectivity.
-
N-isopropyl-2-chloro-1H-indole-3-carbaldehyde (Halogenation): The Vilsmeier reagent contains a chloroiminium species, which can act as a source of electrophilic chlorine, leading to halogenation, most commonly at the C2 position.[1]
-
N-isopropyl-1H-indole-2,3-dicarbaldehyde (Di-formylation): Under forcing conditions (e.g., excess Vilsmeier reagent, elevated temperatures), a second formylation can occur at the C2 position after the initial C3 formylation.[2]
-
Indole Trimers/Polymers: Acidic conditions inherent to the Vilsmeier-Haack reaction can promote the polymerization of electron-rich indoles, leading to the formation of colored, often insoluble, byproducts.[3]
-
Ring-Opened Byproducts: In some cases, particularly with substituted indoles, the reaction can lead to the cleavage of the pyrrole ring, forming compounds like ortho-amidoacetophenones.
Q2: I'm observing a significant amount of the C2-formylated isomer. How can I improve the C3-selectivity?
Achieving high C3-selectivity is a common challenge. The balance between C2 and C3 formylation is influenced by both electronic and steric factors.
Causality: The C3 position of the indole nucleus is generally more electron-rich and thus more nucleophilic, favoring electrophilic attack. However, the Vilsmeier reagent is sterically demanding. The N-isopropyl group on the indole nitrogen can create steric hindrance that disfavors the approach of the bulky Vilsmeier reagent to the C3 position, making the C2 position more accessible.
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at a lower temperature (0 °C to -10 °C). Lower temperatures increase the selectivity for the thermodynamically favored C3 product.
-
Slow Addition of Reagents: Add the indole substrate slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the indole and can suppress side reactions.
-
Choice of Formylating Agent: While DMF/POCl₃ is standard, other Vilsmeier reagents generated from different formamides can be explored, although this may require significant optimization.
Experimental Protocol for Improved C3-Selectivity:
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous N,N-dimethylformamide (DMF, 3.0 equiv.).
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Dissolve N-isopropyl indole (1.0 equiv.) in a minimal amount of anhydrous DMF.
-
Add the N-isopropyl indole solution dropwise to the cold Vilsmeier reagent over 30-45 minutes.
-
Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup.
Q3: My product analysis shows a chlorinated byproduct. What is its origin and how can I prevent its formation?
The presence of a chlorinated byproduct, typically N-isopropyl-2-chloro-1H-indole-3-carbaldehyde, is a known issue in Vilsmeier-Haack reactions of indoles.[1]
Mechanism of Formation: The Vilsmeier reagent, a chloroiminium salt, exists in equilibrium with small amounts of other reactive species. One proposed mechanism for chlorination involves the electrophilic attack of the chloroiminium ion at the electron-rich C2 position, followed by elimination.
Troubleshooting Steps:
-
Control Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A common starting point is 1.2-1.5 equivalents.
-
Temperature Management: As with improving C3-selectivity, lower reaction temperatures can disfavor the higher activation energy pathway leading to chlorination.
-
Alternative Reagents: In some cases, using oxalyl chloride or thionyl chloride in place of POCl₃ to generate the Vilsmeier reagent has been reported to give different side product profiles, though this can also introduce other complications.[3]
Q4: My reaction is producing a dark, insoluble material, and the yield of the desired product is low. What's happening?
The formation of dark, polymeric materials is a strong indicator of indole degradation or polymerization.[3]
Causality: The acidic nature of the Vilsmeier-Haack reaction medium can protonate the indole ring, making it susceptible to polymerization. The intermediate iminium salt can also be attacked by another molecule of the starting indole, initiating a polymerization cascade.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Moisture can hydrolyze the Vilsmeier reagent and POCl₃, generating HCl and phosphoric acid, which can exacerbate polymerization. Ensure all glassware is flame-dried and solvents are anhydrous.
-
Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures for the starting material to react, increase the temperature gradually and monitor for the onset of decomposition.
-
Reverse Addition: Adding the Vilsmeier reagent to the indole solution (instead of the other way around) can sometimes lead to localized high concentrations of acid and promote polymerization. The recommended procedure is to add the indole to the pre-formed reagent.
-
Workup: Quench the reaction by pouring it onto a vigorously stirred mixture of ice and a mild base (e.g., sodium bicarbonate or sodium acetate solution) to rapidly neutralize the acidic medium and hydrolyze the intermediate iminium salt.
Data Presentation
Table 1: Influence of Reaction Parameters on Product Distribution
| Parameter | Condition | Expected Outcome | Rationale |
| Temperature | Low (-10 °C to 0 °C) | Increased C3-selectivity, reduced side products | Favors the thermodynamically controlled product. |
| High (Room Temp. to 50 °C) | Decreased C3-selectivity, increased C2-formylation and polymerization | Provides enough energy to overcome the activation barrier for side reactions. | |
| Reagent Stoichiometry | 1.2-1.5 equiv. Vilsmeier | Good yield of mono-formylated product | Sufficient reagent for complete conversion without promoting di-formylation. |
| > 2.0 equiv. Vilsmeier | Increased di-formylation and other side products | Excess reagent can react with the initially formed product. | |
| Addition Order | Indole to Reagent | Cleaner reaction profile | Maintains a low concentration of the nucleophilic indole, minimizing polymerization. |
| Reagent to Indole | Potential for increased polymerization | Localized high concentrations of the acidic reagent can degrade the indole. |
Visualizations
Reaction Pathways
Caption: A logical workflow for troubleshooting common issues in N-isopropyl indole formylation.
References
-
Roohi, L., Afghan, A., & Baradarani, M. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its reactions. Current Chemistry Letters, 2(4), 187-194. [Link]
-
Yin, B., et al. (2020). Synthesis of 2‐Halo‐3‐Formylindoles via Vilsmeier–Haack Haloformylation Reaction of Oxindole. Asian Journal of Organic Chemistry, 9(12), 2163-2166. [Link]
-
Pawar, S. D., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 5(11), 4696-4707. [Link]
-
Aghazadeh, M., et al. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. [Link]
-
Jones, G., & Stanforth, S. P. (1997). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions, 49, 1-330. [Link]
Sources
Technical Support Center: Optimizing Reactions for 1-Isopropyl-1H-indole-6-carbaldehyde
Welcome to the technical support center for 1-Isopropyl-1H-indole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this versatile building block. My approach here is to move beyond simple protocols and delve into the chemical rationale behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.
Section 1: Troubleshooting Guide for Synthesis & Purification
The synthesis of this compound typically involves two key stages: N-isopropylation of an indole-6-carbaldehyde precursor, or more commonly, formylation of 1-isopropyl-1H-indole. The latter, often achieved via a Vilsmeier-Haack reaction, is a focal point for many optimization challenges.
Question: My Vilsmeier-Haack formylation of 1-isopropyl-1H-indole is resulting in a low yield of the desired 6-carbaldehyde isomer. What are the primary causes and how can I improve the regioselectivity and overall yield?
Answer:
This is a classic challenge in indole chemistry. The indole nucleus has a high intrinsic reactivity at the C3 position due to the electron-donating nature of the nitrogen atom.[1] Directing functionalization to the benzene ring portion (C4-C7) requires overcoming this inherent electronic preference. Low yields of the C6-aldehyde are typically rooted in three areas: lack of regiocontrol, substrate degradation, or incomplete reaction.
Causality & Troubleshooting Strategy:
-
Regioselectivity (C3 vs. C6 Formylation): The primary side-product is almost certainly the C3-formylated isomer, 1-isopropyl-1H-indole-3-carbaldehyde. The Vilsmeier reagent (generated from POCl₃ and DMF) is a potent electrophile that will preferentially attack the most electron-rich position (C3).[2][3][4]
-
Solution: To favor C6 formylation, the C3 position must be blocked. If your starting material is 1-isopropyl-1H-indole, consider a "blocking group" strategy. A common approach involves introducing a removable group at C3 (e.g., via iodination with NIS, then lithiation and quenching with a silyl halide) before performing the Vilsmeier-Haack reaction. The blocking group can then be removed post-formylation. However, a more direct route is to start with a pre-functionalized indole.
-
-
Reaction Conditions: The Vilsmeier-Haack reaction is highly sensitive to temperature and stoichiometry.[5][6]
-
Vilsmeier Reagent Preparation: Ensure the reagent is pre-formed by slowly adding POCl₃ to anhydrous DMF at 0 °C and stirring for 30-60 minutes before adding the indole substrate.[6][7] This ensures the reactive chloroiminium ion is ready.
-
Temperature Control: Add the 1-isopropyl-1H-indole solution slowly to the Vilsmeier reagent at 0 °C. After addition, allow the reaction to warm to room temperature, then gently heat to 50-80 °C.[8] Overheating can lead to decomposition and the formation of tarry byproducts.
-
Stoichiometry: While stoichiometric use of POCl₃ is common, an excess (1.5-3.0 equivalents) is often required to drive the reaction to completion.[9] However, a large excess can promote side reactions.
-
-
Work-up Procedure: Improper work-up can lead to product loss.
-
Solution: After the reaction is complete (monitored by TLC/LC-MS), cool the mixture in an ice bath and quench by slowly adding it to a stirred solution of saturated sodium bicarbonate or sodium acetate until the pH is basic (pH 8-9).[6] This hydrolyzes the intermediate iminium salt to the aldehyde. Vigorous stirring is essential. Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Below is a workflow to guide your troubleshooting process for this specific issue.
Question: I have successfully synthesized the crude product, but purification by column chromatography is proving difficult, with streaking and poor separation from a closely-eluting impurity. What can I do?
Answer:
Indole derivatives, especially those with aldehyde functionalities, can be challenging to purify due to their polarity and potential for interaction with silica gel.
Causality & Troubleshooting Strategy:
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can cause decomposition or strong binding of electron-rich indoles, leading to streaking on the column.
-
Solution 1: Deactivate the silica by preparing a slurry with your column solvent containing 0.5-1% triethylamine (Et₃N) or ammonia. This neutralizes the acidic sites and significantly improves peak shape.
-
Solution 2: Use neutral alumina as the stationary phase instead of silica gel.
-
-
Solvent System (Eluent): An improper solvent system will fail to provide adequate resolution.
-
Solution: The polarity of this compound is moderate. Start with a low-polarity eluent like Hexane/Ethyl Acetate (9:1) and gradually increase the polarity. A gradient elution is highly recommended. If the key impurity is the C3-aldehyde, it will have a slightly different polarity, and a shallow gradient will be necessary to resolve them.
-
-
Impurity Identity: The closely-eluting impurity is likely the C3 isomer or a small amount of unreacted N-isopropyl indole.
-
Solution: If column chromatography fails to provide baseline separation, recrystallization is an excellent alternative for aldehydes, which are often crystalline solids.[7] Try dissolving the semi-pure material in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or toluene) and allowing it to cool slowly. A solvent/anti-solvent system (e.g., Dichloromethane/Hexane) can also be effective.
-
| Parameter | Standard Condition | Optimized Condition for Indole Aldehydes | Rationale |
| Stationary Phase | Silica Gel | Silica Gel treated with 1% Et₃N, or Neutral Alumina | Neutralizes acidic sites on silica, preventing product degradation and improving peak shape.[5] |
| Eluent System | Isocratic (e.g., 4:1 Hex/EtOAc) | Gradient (e.g., 95:5 to 80:20 Hex/EtOAc) | Provides better resolution for closely-eluting isomers (C6 vs. C3) and impurities. |
| Post-Column | Concentration | Recrystallization from Ethanol/Water or Toluene/Hexane | Exploits differences in solubility and crystal lattice energy to achieve high purity. |
Section 2: FAQs for Downstream Reaction Optimization
The aldehyde at the C6 position is a powerful synthetic handle for diversification. Here we address common questions regarding its subsequent reactions.
Q1: What are the recommended starting conditions for a reductive amination using this compound? My reaction is sluggish.
A sluggish reductive amination is often due to inefficient imine formation or a suboptimal reducing agent.
-
Imine Formation: This is a reversible equilibrium reaction. To drive it forward, remove the water formed. A common method is to include a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves in the reaction. Alternatively, performing the reaction in a solvent like toluene with a Dean-Stark trap can be effective.
-
Catalyst: A mild acid catalyst, such as acetic acid (typically 5-10 mol%), is often required to protonate the aldehyde and facilitate nucleophilic attack by the amine.[8]
-
Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the reagent of choice as it is mild, tolerant of many functional groups, and selectively reduces the protonated imine in the presence of the aldehyde. If using a harsher reagent like sodium borohydride (NaBH₄), the imine should be pre-formed before the reductant is added to avoid reduction of the starting aldehyde.
Q2: I am planning a Suzuki-Miyaura cross-coupling reaction. At what stage should I perform this reaction?
The Suzuki-Miyaura reaction is a robust palladium-catalyzed cross-coupling of an organoboron species with a halide or triflate.[10][11] The aldehyde is generally stable to these conditions.
-
Recommended Strategy: The most logical sequence is to perform the Suzuki coupling on a halogenated precursor, such as 6-bromo-1-isopropyl-1H-indole , and then introduce the aldehyde via formylation. This avoids potential side reactions with the aldehyde.
-
Alternative Strategy: If you start with 6-bromo-1H-indole-3-carbaldehyde , you can perform the N-isopropylation and Suzuki coupling in either order. The Suzuki reaction is generally tolerant of the aldehyde group, provided a suitable base (e.g., K₂CO₃, Cs₂CO₃) and catalyst system (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) are used.[12][13]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 7. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 8. BJOC - Green and sustainable approaches for the Friedel–Crafts reaction between aldehydes and indoles [beilstein-journals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: 1-Isopropyl-1H-indole-6-carbaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-indole-6-carbaldehyde. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. Please note that while specific degradation pathways for this compound are not extensively documented in publicly available literature, this guide is built upon established chemical principles for indole derivatives and aromatic aldehydes, offering a robust framework for addressing common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My solid this compound has developed a pinkish or brownish tint upon storage. Is it still usable?
A color change in indole-containing compounds often indicates oxidation or polymerization. The electron-rich nature of the indole ring makes it susceptible to oxidation, especially when exposed to air and light.[1] While a slight discoloration may not significantly alter the bulk purity for some applications, it is a definitive sign of degradation. For sensitive experiments, it is highly recommended to purify the material before use or to use a fresh, uncolored batch.
Q2: What are the optimal storage conditions for this compound to prevent degradation?
To minimize degradation, store the compound under the following conditions:
-
Temperature: Cool (2-8°C) to cold (-20°C) temperatures are recommended to slow down the rate of potential degradation reactions.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.
-
Moisture: Keep in a tightly sealed container with a desiccant to prevent hydrolysis of the aldehyde.
Q3: I am observing an unexpected peak in my HPLC analysis of a sample of this compound that has been in solution for a while. What could it be?
An additional peak in the chromatogram could be a degradation product. The most likely culprits are the corresponding carboxylic acid (1-Isopropyl-1H-indole-6-carboxylic acid) formed via oxidation of the aldehyde, or a product of photodegradation if the solution was exposed to light. It is also possible that the peak corresponds to a dimer or polymer, especially if the solution has been concentrated or stored for an extended period.
Q4: Can the isopropyl group on the nitrogen atom be cleaved during my experiments?
While N-dealkylation is not a common spontaneous degradation pathway under normal conditions, it can occur under harsh acidic or oxidative conditions. If your experimental protocol involves strong acids or oxidants, the possibility of N-dealkylation to form 1H-indole-6-carbaldehyde should be considered.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution
Symptoms:
-
A rapid decrease in the peak area of the parent compound in HPLC analysis.
-
The appearance of multiple new peaks in the chromatogram.
-
A noticeable color change of the solution (e.g., turning yellow or brown).
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidation | The aldehyde group is susceptible to oxidation to a carboxylic acid, especially in the presence of dissolved oxygen or oxidizing agents. The indole ring itself can also be oxidized.[1] | 1. Deoxygenate Solvents: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon. 2. Use Fresh Solvents: Use freshly opened bottles of high-purity solvents to minimize contaminants that could catalyze oxidation. 3. Add Antioxidants: For long-term storage in solution, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). Ensure the antioxidant does not interfere with your downstream applications. |
| Photodegradation | Exposure to UV or even ambient light can induce degradation of indole-containing compounds. | 1. Protect from Light: Prepare and store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Exposure: During experimental manipulations, minimize the time the solution is exposed to direct light. |
| pH Instability | The compound may be unstable at certain pH values. Strong acidic or basic conditions can catalyze various reactions. | 1. Buffer Solutions: If your experiment allows, use a buffered solution to maintain a stable pH. 2. pH Study: Perform a preliminary stability study by dissolving the compound in solutions of different pH to determine its stability profile. |
| Solvent Reactivity | Some solvents may not be inert. For example, protic solvents like methanol could potentially form acetals with the aldehyde under certain conditions. | 1. Choose Inert Solvents: Opt for aprotic solvents like acetonitrile or THF if compatible with your experimental design. 2. Check for Peroxides: Ethers like THF can form explosive peroxides upon storage, which are also strong oxidizing agents. Always test for peroxides before use. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable IC50 or EC50 values between experiments.
-
Loss of activity of the compound over time when stored in solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation to Less Active or Inactive Products | The degradation products may have lower or no biological activity compared to the parent compound. | 1. Prepare Fresh Solutions: For each experiment, prepare a fresh solution of the compound from solid material. 2. Monitor Purity: Regularly check the purity of your stock solution by HPLC. 3. Flash Freeze Aliquots: If you must store solutions, aliquot your stock solution into single-use vials and store them at -80°C. Avoid repeated freeze-thaw cycles. |
| Interaction with Assay Components | The compound may react with components of your assay medium or buffer. | 1. Incubation Control: Incubate the compound in the assay medium without cells or other biological components and analyze for degradation over time. 2. Modify Assay Conditions: If an interaction is identified, consider modifying the buffer composition or other assay parameters. |
Potential Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on the known chemistry of indoles and aromatic aldehydes.
Caption: Potential degradation pathways of this compound.
Experimental Protocols
Forced Degradation Study Protocol
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[2][3]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration for analysis.
-
Analyze all samples, including a control sample (stock solution stored under normal conditions), by a stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[4]
-
Use a photodiode array (PDA) detector to obtain UV spectra of the parent compound and any degradation products.
-
If significant degradation is observed, LC-MS can be used to identify the mass of the degradation products, which can help in their structural elucidation.
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. Available at: [Link]
-
Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Retrieved from: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Semantic Scholar. Available at: [Link]
-
El-Ragehy, N. A., et al. (2014). Stability-Indicating Chromatographic Methods for the Determination of Sertindole. Journal of Chromatographic Science, 52(8), 835-841. Available at: [Link]
-
Singh, D., et al. (2020). Photochemically Driven Ruthenium-Catalyzed Regioselective C–H Functionalization of Indoles with Alcohols to Access Indole-3-carbaldehyde and Bis(indolyl)methanes. The Journal of Organic Chemistry, 85(13), 8565-8576. Available at: [Link]
-
Heravi, M. M., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34205-34241. Available at: [Link]
-
El-Ragehy, N. A., et al. (2013). Stability-indicating chromatographic methods for the determination of sertindole. Journal of Chromatographic Science, 52(8), 835-841. Available at: [Link]
-
Majchrzak, A., et al. (2019). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Molecules, 24(18), 3336. Available at: [Link]
-
D'Auria, M., et al. (2018). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 23(11), 2841. Available at: [Link]
-
Tran, Q. T. P., et al. (2021). Degradation Kinetics and Pathways of Isopropyl Alcohol by Microwave-Assisted Oxidation Process. ResearchGate. Available at: [Link]
-
Fakhim, H., et al. (2013). N-Substituted indole carbohydrazide derivatives: synthesis and evaluation of their antiplatelet aggregation activity. DARU Journal of Pharmaceutical Sciences, 21(1), 13. Available at: [Link]
-
da Silva, A. C. A., et al. (2022). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. ACS Omega, 7(16), 14009-14018. Available at: [Link]
-
Wang, D., et al. (2011). Oxidative dimerization of N-protected and free indole derivatives toward 3,3′-biindoles via Pd-catalyzed direct C–H transformations. Chemical Communications, 47(26), 7479-7481. Available at: [Link]
-
Sortais, J.-B., et al. (2016). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal, 22(34), 12056-12062. Available at: [Link]
-
Supekar, T. D., et al. (2023). Stability indicating study by using different analytical techniques. International Journal of Scientific Development and Research, 8(12), 353-360. Available at: [Link]
-
Moody, C. J., et al. (1998). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. Journal of the Chemical Society, Perkin Transactions 1, (21), 3469-3478. Available at: [Link]
-
Noland, W. E., & Rieke, R. D. (1966). Synthesis of Substituted Indole-3-carboxaldehyde Derivatives. The Journal of Organic Chemistry, 31(10), 3413-3418. Available at: [Link]
-
Uyanik, M., et al. (2018). 2-Iodo-N-isopropyl-5-methoxybenzamide as a highly reactive and environmentally benign catalyst for alcohol oxidation. Beilstein Journal of Organic Chemistry, 14, 1009-1015. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of Indole-6-carboxaldehyde (CAS 1196-70-9). Retrieved from: [Link]
-
Iram, F., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00089. Available at: [Link]
-
Nakajima, J., et al. (2017). Colorimetric Detection of Indole-3-Carbaldehyde in White Cauliflower by Self-Condensation Reaction Giving Urorosein. ResearchGate. Available at: [Link]
-
Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]
-
Separation Science. (2024, March 24). Analytical Techniques In Stability Testing. Retrieved from: [Link]
-
Li, Y., et al. (2023). Phosphonium Ylide-Catalyzed Z-Stereoselective Synthesis of α-Substituted Monofluoroalkenes from gem-Difluoroalkenes and Triazoles. Organic Letters, 25(4), 634-639. Available at: [Link]
-
Wang, W., et al. (2011). Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. Chemical Communications, 47(11), 3245-3247. Available at: [Link]
-
American Chemical Society. (2023). Mushroom-Derived Carbon Nanosheets for Efficient Photothermal De-Icing Applications. ACS Applied Materials & Interfaces. Available at: [Link]
-
Iram, F., et al. (2017). Forced Degradation Studies. ResearchGate. Available at: [Link]
-
Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616. Available at: [Link]
-
James, P. N., & Snyder, H. R. (1959). Indole-3-aldehyde. Organic Syntheses, 39, 30. Available at: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(3), 1393-1407. Available at: [Link]
Sources
Navigating the Synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde: A Technical Troubleshooting Guide
Welcome to the technical support center for the synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and professionals in drug development who are working with this valuable indole intermediate. My aim is to provide you with in-depth, field-proven insights to navigate the complexities of this synthesis, troubleshoot common issues, and ensure the integrity of your experimental outcomes. This is not a rigid protocol but a dynamic guide that addresses the "why" behind the "how," empowering you to make informed decisions in your research.
The Challenge of Regioselectivity in Indole Formylation
A primary challenge in the functionalization of the indole scaffold is controlling the position of electrophilic substitution. The inherent electronic properties of the indole ring system strongly favor reaction at the C3 position. This is a critical consideration when targeting substitution at the benzene ring portion of the indole, such as the C6 position for this compound.
A common synthetic approach for introducing a formyl group onto an aromatic ring is the Vilsmeier-Haack reaction.[1] This reaction typically employs a Vilsmeier reagent, generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[2][3] While highly effective for many aromatic systems, its application to N-substituted indoles often leads to a mixture of products, with a strong preference for the C3-formylated isomer.
Therefore, a key aspect of this troubleshooting guide is to address the likely formation of the C3 isomer and provide strategies to achieve the desired C6 functionalization.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues that may arise during the synthesis of this compound.
Q1: I performed a Vilsmeier-Haack reaction on 1-isopropyl-1H-indole and my NMR spectrum does not match the expected pattern for the 6-carbaldehyde. What went wrong?
This is the most common issue encountered and it is likely not an error in your experimental technique but a predictable outcome of the reaction's regioselectivity. The Vilsmeier-Haack reaction on N-alkylindoles overwhelmingly favors formylation at the electron-rich C3 position.
Troubleshooting Steps:
-
Confirm the Identity of Your Product: The primary product is likely 1-isopropyl-1H-indole-3-carbaldehyde. You can confirm this by comparing your NMR data with literature values for the 3-formyl isomer.
-
Analyze for Minor Isomers: Carefully examine your crude NMR for minor signals that might correspond to the desired 6-formyl isomer or other isomers. Integration of these signals will give you an idea of the product distribution.
-
Re-evaluate Your Synthetic Strategy: A direct Vilsmeier-Haack formylation of 1-isopropyl-1H-indole is not a viable route to obtaining the 6-carbaldehyde as the major product. You will need to consider alternative synthetic approaches (see Q3).
Q2: My reaction is sluggish, and I'm recovering a significant amount of starting material. How can I improve the conversion?
Even if you are targeting the more likely C3-isomer, incomplete conversion can be an issue.
Troubleshooting Steps:
-
Reagent Quality:
-
DMF: Ensure your DMF is anhydrous. DMF is hygroscopic and water can quench the Vilsmeier reagent. If in doubt, use a freshly opened bottle or distill it over a suitable drying agent.
-
POCl₃: Use fresh, colorless POCl₃. Over time, it can hydrolyze to phosphoric acid and HCl, which will inhibit the reaction.
-
-
Reaction Temperature: The formation of the Vilsmeier reagent is typically done at 0°C. For the formylation of less reactive substrates, gentle heating (40-60°C) may be required. However, for electron-rich indoles, higher temperatures can lead to decomposition and the formation of polymeric side products. Monitor your reaction by TLC to find the optimal temperature.
-
Stoichiometry: Ensure you are using a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the indole).
Q3: How can I synthesize this compound with good regioselectivity?
To achieve formylation at the C6 position, you need to circumvent the inherent reactivity of the C3 position. Here are two primary strategies:
Strategy 1: Blocking the C3 Position
If the C3 position is already substituted, formylation will be directed to other positions on the indole ring. However, this requires additional synthetic steps to introduce and potentially remove the blocking group.
Strategy 2: Directed Ortho-Metalation
A more direct approach is to use a directing group on the indole nitrogen that can chelate to a metal, directing deprotonation (and subsequent functionalization) to a specific position.
-
Lithiation-Formylation: This is a powerful technique for regioselective functionalization.[4]
-
Deprotonation: Treat 1-isopropyl-1H-indole with a strong base, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperature (e.g., -78°C) in an anhydrous ether solvent like THF. The base will abstract a proton from the most acidic C-H bond. While C2 is often the most acidic position on the indole ring itself, the presence of a directing group can influence this.
-
Formylation: Quench the resulting lithiated indole with an electrophilic formylating agent, such as DMF.
-
Work-up: Aqueous work-up will hydrolyze the intermediate to the desired aldehyde.
-
Q4: My reaction mixture turned dark and I have a complex mixture of products. What is causing this?
Indoles can be sensitive to strongly acidic conditions and elevated temperatures.
Troubleshooting Steps:
-
Temperature Control: Maintain careful temperature control, especially during the addition of POCl₃ to DMF and during the formylation reaction. Runaway reactions can lead to decomposition.
-
Exclusion of Air and Moisture: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidative side reactions, which can lead to colored impurities.
-
Purification of Starting Material: Ensure your starting 1-isopropyl-1H-indole is pure. Impurities can lead to side reactions and decomposition.
Q5: I have a mixture of the 3- and 6-formyl isomers. How can I separate them?
Separation of constitutional isomers can be challenging.
Troubleshooting Steps:
-
Column Chromatography: This is the most common method for separating isomers. Experiment with different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find the optimal conditions for separation on silica gel.
-
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, recrystallization from a suitable solvent may be effective.
Experimental Protocols
Synthesis of 1-isopropyl-1H-indole (Starting Material)
A common method for the N-alkylation of indoles is the reaction with an alkyl halide in the presence of a base.
Materials:
-
Indole
-
2-Bromopropane (or 2-iodopropane)
-
Sodium hydride (NaH) or potassium hydroxide (KOH)
-
Anhydrous N,N-dimethylformamide (DMF) or acetone
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of indole (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0°C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes, or until hydrogen evolution ceases.
-
Cool the mixture back to 0°C and add 2-bromopropane (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting indole is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford 1-isopropyl-1H-indole.
Vilsmeier-Haack Formylation of 1-isopropyl-1H-indole (Illustrative for C3-isomer formation)
Materials:
-
1-isopropyl-1H-indole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flask containing anhydrous DMF (3.0 eq) under an inert atmosphere, add POCl₃ (1.2 eq) dropwise at 0°C.
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-isopropyl-1H-indole (1.0 eq) in anhydrous DCM dropwise to the Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Basify the mixture with saturated aqueous NaHCO₃ until the pH is ~8.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product, which will be predominantly 1-isopropyl-1H-indole-3-carbaldehyde.
-
Purify by column chromatography on silica gel.
Data Presentation
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 1-isopropyl-1H-indole-3-carbaldehyde and Expected Shifts for the 6-carbaldehyde Isomer in CDCl₃
| Proton | 1-isopropyl-1H-indole-3-carbaldehyde (Observed) | This compound (Predicted) | Rationale for Prediction |
| Aldehyde-H | ~9.9 (s) | ~9.9 (s) | Aldehyde proton chemical shifts are typically in this region.[5] |
| Indole-H2 | ~8.1 (s) | ~7.5 (d) | H2 is adjacent to the nitrogen and deshielded by the aldehyde in the 3-isomer. In the 6-isomer, it would be a doublet coupled to H3. |
| Indole-H4 | ~8.3 (d) | ~7.6 (d) | H4 is deshielded by the C3-aldehyde. In the 6-isomer, it would be a standard aromatic proton. |
| Indole-H5 | ~7.3 (t) | ~7.8 (dd) | In the 6-isomer, H5 would be ortho to the aldehyde and thus deshielded. |
| Indole-H7 | ~7.3 (d) | ~8.0 (s) | In the 6-isomer, H7 would be ortho to the aldehyde and appear as a singlet or a narrow doublet. |
| Isopropyl-CH | ~4.8 (septet) | ~4.7 (septet) | The chemical shift of the isopropyl methine proton is not expected to change significantly between the two isomers. |
| Isopropyl-CH₃ | ~1.5 (d) | ~1.5 (d) | The chemical shift of the isopropyl methyl protons is not expected to change significantly. |
Note: Predicted values are estimates based on general principles of NMR spectroscopy and may vary.
Visualization of Key Concepts
Vilsmeier-Haack Reaction Mechanism
Caption: Formation of the Vilsmeier reagent and its subsequent electrophilic attack on the indole ring.
Troubleshooting Workflow
Sources
Common impurities in 1-Isopropyl-1H-indole-6-carbaldehyde and their removal
This technical guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals working with 1-Isopropyl-1H-indole-6-carbaldehyde. It addresses common challenges related to impurities and offers robust methodologies for their identification and removal, ensuring the high purity required for downstream applications.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in my sample of this compound?
A1: Impurities can generally be categorized into three main groups originating from the synthesis, degradation, or storage of the compound.
-
Synthesis-Related Impurities: These are the most prevalent and are directly tied to the synthetic route employed.
-
Unreacted Starting Materials: Depending on the specific synthesis, you may find residual indole, 6-formylindole, or an isopropylating agent. For instance, in a Vilsmeier-Haack formylation, residual dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) or their byproducts might be present.[1][2]
-
Positional Isomers: During the formylation of the indole ring, substitution may occur at other positions, leading to isomers such as 1-Isopropyl-1H-indole-3-carbaldehyde or 1-Isopropyl-1H-indole-4-carbaldehyde. The regioselectivity of the formylation reaction is crucial in minimizing these impurities.[3]
-
Byproducts from Side Reactions: Aldol condensation products can form between two molecules of the aldehyde, especially under basic conditions. Other potential byproducts include those from over-alkylation or reactions involving the solvent.[4]
-
Inorganic Salts: Salts like sodium carbonate (Na₂CO₃), sodium bicarbonate (NaHCO₃), or sodium sulfate (Na₂SO₄) are often used during the workup and can be carried over if not adequately removed.[5]
-
-
Degradation Products:
-
Oxidation Products: The aldehyde functional group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid (1-Isopropyl-1H-indole-6-carboxylic acid). This is more likely to occur with prolonged exposure to air.
-
Polymerization Products: Aldehydes can undergo polymerization, especially in the presence of acidic or basic catalysts, or upon prolonged storage.[5]
-
-
Storage-Related Impurities:
-
Residual Solvents: Solvents used in the final purification steps (e.g., ethyl acetate, hexane, ethanol) may be present if the compound is not dried thoroughly.
-
Water: The compound may absorb moisture from the atmosphere if not stored in a desiccated environment.
-
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: A combination of analytical techniques is often necessary for unambiguous impurity identification.
-
¹H NMR Spectroscopy: This is a powerful first step. Compare your spectrum to a reference spectrum of pure this compound.
-
Look for signals corresponding to unreacted starting materials. For example, the NH proton of indole typically appears as a broad singlet above 8 ppm.
-
Isomeric impurities will have distinct aromatic proton splitting patterns.
-
The presence of a broad peak in the 10-12 ppm region could indicate the carboxylic acid oxidation product.
-
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is an excellent technique for separating and identifying impurities. The mass-to-charge ratio (m/z) of the impurity peaks can provide their molecular weights, aiding in their identification.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is suitable for volatile impurities like residual solvents.
-
HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method can quantify the purity of your sample and resolve different impurities.[6] Developing a gradient method with a suitable column (e.g., C18) is often effective for separating indole derivatives.[6]
Q3: What are the best practices for storing this compound to minimize degradation?
A3: To maintain the integrity of your compound, proper storage is crucial.
-
Temperature: Store at low temperatures, preferably at or below 4°C.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light, as indole derivatives can be light-sensitive. Use an amber vial or store in a dark place.
-
Moisture: Store in a tightly sealed container with a desiccant to prevent moisture absorption.
II. Troubleshooting Guide: Purification Challenges
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Persistent oily residue after synthesis.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Residual high-boiling solvent (e.g., DMF) | Perform a solvent exchange by dissolving the crude product in a lower-boiling solvent (e.g., ethyl acetate) and washing with brine. Repeat multiple times. | This partitions the highly polar DMF into the aqueous phase, leaving your product in the organic layer, which can then be easily removed by evaporation. |
| Presence of non-polar, oily byproducts | Utilize column chromatography with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity. | This will allow for the separation of compounds based on their polarity. The non-polar impurities will elute first, followed by your more polar product.[7] |
| Low melting point of the compound or impurities | Attempt trituration with a cold non-polar solvent like hexane or pentane. | This can help to solidify the desired compound while the oily impurities remain dissolved in the cold solvent. |
Problem 2: Product purity does not improve after column chromatography.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Co-eluting impurities | Change the stationary phase (e.g., from silica gel to alumina) or the mobile phase solvent system.[7] Consider using a different solvent combination like dichloromethane/methanol. | Different adsorbents have different selectivities.[7] Changing the solvent system alters the competition for binding sites on the stationary phase, which can improve separation.[7] |
| Product degradation on silica gel | Use a less acidic stationary phase like neutral alumina. Deactivate the silica gel by adding a small amount of triethylamine (~1%) to the eluent. | Silica gel is acidic and can cause the degradation of sensitive compounds. Neutralizing the stationary phase can prevent this. |
| Inadequate separation resolution | Use a longer column or a finer mesh silica gel. Optimize the gradient elution to be shallower around the elution point of your compound. | This increases the number of theoretical plates, leading to better separation of closely eluting compounds. |
Problem 3: Low yield after recrystallization.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Inappropriate solvent choice | Screen for a suitable recrystallization solvent or solvent system. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | This ensures maximum recovery of the purified crystals upon cooling. A solvent pair (one solvent in which the compound is soluble and another in which it is not) can also be effective. |
| Product is too soluble in the chosen solvent | Add a cold anti-solvent dropwise to the saturated solution to induce crystallization. | This reduces the solubility of the desired compound, promoting its precipitation out of the solution. |
| Premature crystallization | Ensure all equipment is warm and filter the hot solution quickly to remove any insoluble impurities before allowing it to cool slowly. | Rapid cooling can trap impurities within the crystal lattice. Slow cooling allows for the formation of purer, larger crystals. |
III. Experimental Protocols
Protocol 1: General Purification by Column Chromatography
This protocol provides a general method for purifying this compound.[3][5][8]
1. Preparation of the Column: a. Select a glass column of appropriate size (a good rule of thumb is a 20-50 fold excess of silica gel by weight compared to the crude product).[7] b. Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate). c. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed. d. Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.
2. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). b. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution: a. Begin eluting with the non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). b. Gradually increase the polarity of the eluent (e.g., to 90:10, 85:15 Hexane:Ethyl Acetate) to elute the compounds. The optimal gradient will need to be determined empirically. c. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
4. Product Isolation: a. Combine the pure fractions as determined by TLC. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Dry the purified product under high vacuum to remove any residual solvent.
Protocol 2: Recrystallization for High Purity
This protocol is suitable for obtaining highly pure, crystalline this compound.[9]
1. Solvent Selection: a. In small test tubes, test the solubility of a small amount of the compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexane or water) at room temperature and upon heating. b. The ideal solvent will show poor solubility at room temperature and high solubility at its boiling point.
2. Dissolution: a. Place the impure compound in an Erlenmeyer flask. b. Add the chosen solvent dropwise while heating and stirring until the compound is fully dissolved. Use the minimum amount of hot solvent necessary.
3. Decolorization (if necessary): a. If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes. b. Perform a hot filtration to remove the charcoal.
4. Crystallization: a. Allow the hot, clear solution to cool slowly to room temperature. b. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold recrystallization solvent. c. Dry the crystals in a vacuum oven.
IV. Visualizations
Workflow for Impurity Identification and Removal
Caption: A logical workflow for identifying and removing impurities.
Decision Tree for Purification Method Selection
Caption: A decision-making guide for selecting the appropriate purification technique.
V. References
-
Der Pharma Chemica. (n.d.). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Retrieved from [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1H-Indole-6-carboxaldehyde. PubChem. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. Retrieved from [Link]
-
Lee, J.-W., et al. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Retrieved from [Link]
-
Kim, J., et al. (n.d.). Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. National Institutes of Health. Retrieved from [Link]
-
PubMed. (n.d.). Purification of indolyl-3-alkane alpha-hydroxylase by affinity chromatography on indolyl-agarose columns. Retrieved from [Link]
-
Arora, P., et al. (n.d.). Microbial Degradation of Indole and Its Derivatives. SciSpace. Retrieved from [Link]
-
Arora, P., et al. (2015). Microbial Degradation of Indole and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Organic Letters. (2026). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). indole-3-aldehyde. Retrieved from [Link]
-
Riu, A., et al. (n.d.). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. Retrieved from [Link]
-
Google Patents. (n.d.). Process of preparing purified aqueous indole solution. Retrieved from
-
Oxford Academic. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. Retrieved from [Link]
-
Frontiers. (n.d.). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Retrieved from [Link]
-
Google Patents. (n.d.). Method for producing indole-3-carbinol. Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Substituted Indole from 2-Aminobenzaldehyde through[1][5]-Aryl Shift. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Column chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]
- 4. Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells [mdpi.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. academic.oup.com [academic.oup.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
Technical Support Center: A Guide to the Scalable Synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde. This document offers in-depth protocols, troubleshooting advice, and frequently asked questions to navigate the challenges of this multi-step synthesis, ensuring reproducibility and scalability.
I. Overview of Synthetic Strategy
The synthesis of this compound is most effectively approached as a two-step process. This strategy is designed to ensure high regioselectivity and yield, which are critical for applications in pharmaceutical development.
-
N-Isopropylation of Indole: The first step involves the alkylation of the indole nitrogen with an isopropyl group. This is a standard nucleophilic substitution reaction where the indole anion acts as the nucleophile.
-
Regioselective C6-Formylation: The second and more challenging step is the introduction of a formyl group at the C6 position of the indole ring. A standard Vilsmeier-Haack formylation would preferentially occur at the electron-rich C3 position.[1] Therefore, a directed ortho-metalation (DoM) strategy is employed to achieve the desired C6 regioselectivity.[2][3]
II. Detailed Experimental Protocols
Step 1: Synthesis of 1-Isopropyl-1H-indole
Reaction Principle: The indole nitrogen is deprotonated by a strong base, typically sodium hydride (NaH), to form the highly nucleophilic indolide anion. This anion then undergoes an SN2 reaction with an isopropyl halide.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight | Molarity/Purity | Quantity (for 10g scale) |
| Indole | 117.15 g/mol | 99% | 10.0 g (85.4 mmol) |
| Sodium Hydride (NaH) | 24.00 g/mol | 60% dispersion in oil | 4.1 g (102.5 mmol, 1.2 eq) |
| 2-Bromopropane | 123.00 g/mol | 99% | 12.6 g (102.5 mmol, 1.2 eq) |
| Anhydrous DMF | - | <50 ppm H₂O | 200 mL |
| Saturated NH₄Cl (aq) | - | - | 100 mL |
| Ethyl Acetate | - | ACS grade | 300 mL |
| Brine | - | - | 100 mL |
| Anhydrous MgSO₄ | - | - | As needed |
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (150 mL) to a flame-dried three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Deprotonation: Cool the DMF to 0 °C using an ice bath. Add the 60% NaH dispersion in portions. Caution: NaH is highly reactive with water and flammable.
-
Indole Addition: Dissolve indole (10.0 g) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Anion Formation: Allow the mixture to stir at 0 °C for 1 hour after the addition is complete. The formation of the indolide anion is usually indicated by a color change.
-
Alkylation: Add 2-bromopropane (12.6 g) dropwise via the dropping funnel, keeping the temperature below 10 °C.
-
Reaction: Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution. Caution: Vigorous gas evolution may occur.
-
Extraction: Transfer the mixture to a separatory funnel and add water (200 mL). Extract with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and then with brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield 1-isopropyl-1H-indole as a clear oil.
Step 2: Synthesis of this compound via Directed ortho-Metalation
Reaction Principle: The nitrogen atom of the N-isopropyl group acts as a directed metalation group (DMG), coordinating to a strong organolithium base.[3] This directs the deprotonation to the adjacent C7 position. The resulting aryllithium species is then quenched with an electrophile, N,N-dimethylformamide (DMF), to introduce the formyl group.
Materials and Reagents:
| Reagent/Solvent | Molecular Weight | Molarity/Purity | Quantity (for 10g scale) |
| 1-Isopropyl-1H-indole | 159.23 g/mol | >98% | 10.0 g (62.8 mmol) |
| sec-Butyllithium (s-BuLi) | 64.06 g/mol | ~1.4 M in cyclohexane | 54 mL (75.4 mmol, 1.2 eq) |
| TMEDA | 116.21 g/mol | 99% | 8.7 g (75.4 mmol, 1.2 eq) |
| Anhydrous THF | - | <50 ppm H₂O | 250 mL |
| Anhydrous DMF | 73.09 g/mol | <50 ppm H₂O | 7.0 g (94.2 mmol, 1.5 eq) |
| Saturated NH₄Cl (aq) | - | - | 100 mL |
| Diethyl Ether | - | ACS grade | 300 mL |
| Brine | - | - | 100 mL |
| Anhydrous Na₂SO₄ | - | - | As needed |
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add 1-isopropyl-1H-indole (10.0 g) and anhydrous THF (250 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ligand Addition: Add TMEDA (8.7 g) via syringe.
-
Lithiation: Slowly add s-BuLi (54 mL of a 1.4 M solution) dropwise over 30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Anion Formation: Stir the resulting dark-colored solution at -78 °C for 2 hours.
-
Electrophilic Quench: Add anhydrous DMF (7.0 g) dropwise, maintaining the temperature at -78 °C.
-
Reaction: Stir the mixture at -78 °C for an additional 1 hour, then allow it to slowly warm to room temperature overnight.
-
Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.
III. Troubleshooting Guide (Question & Answer Format)
Step 1: N-Isopropylation of Indole
Q1: My N-isopropylation reaction is showing low conversion, and I am recovering a significant amount of starting indole. What could be the issue?
A1: Low conversion can stem from several factors:
-
Inactive Sodium Hydride: NaH is highly sensitive to moisture and can lose its activity upon prolonged storage or improper handling. Use a fresh bottle of NaH or wash the NaH with anhydrous hexane to remove the mineral oil and any surface oxidation before use.
-
Insufficient Base: Ensure you are using at least 1.2 equivalents of NaH to drive the deprotonation to completion. The presence of any residual water in your solvent or on your glassware will consume the base.
-
Low Reaction Temperature: While the initial deprotonation is performed at 0 °C, allowing the subsequent alkylation to proceed at room temperature or slightly elevated temperatures (e.g., 40-50 °C) can increase the reaction rate.
-
Poor Quality Alkylating Agent: Ensure your 2-bromopropane is pure and not degraded.
Q2: I am observing a significant amount of a byproduct that appears to be C3-isopropyl-indole. How can I improve N-selectivity?
A2: While N-alkylation is generally favored under these conditions, some C3 alkylation can occur.[4] To enhance N-selectivity:
-
Ensure Complete Deprotonation: Incomplete deprotonation leaves neutral indole, which can be alkylated at C3 under certain conditions. Allow sufficient time for the reaction with NaH.
-
Choice of Solvent: Polar aprotic solvents like DMF generally favor N-alkylation.
-
Counter-ion Effect: The sodium counter-ion from NaH favors N-alkylation. Using other bases might alter this selectivity.
Q3: The reaction workup is problematic, with emulsions forming during extraction. How can I resolve this?
A3: Emulsions are common when working with DMF.
-
Add Brine: During the washing steps, adding a significant amount of brine can help break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Passing the emulsified mixture through a pad of Celite can sometimes help break up the emulsion.
-
Patience: Allow the separatory funnel to stand for an extended period to allow for better phase separation.
Step 2: C6-Formylation via Directed ortho-Metalation
Q1: My C6-formylation reaction is giving a very low yield of the desired product. What are the likely causes?
A1: Low yields in organolithium reactions are often due to:
-
Moisture: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is rigorously flame-dried, and all solvents and reagents are anhydrous.[5]
-
Inaccurate Titration of Organolithium Reagent: The molarity of commercial organolithium reagents can vary. It is highly recommended to titrate the s-BuLi solution before use to determine its exact concentration.
-
Reaction Temperature: Maintaining a very low temperature (-78 °C) is critical. If the temperature rises, the aryllithium intermediate can become unstable, or side reactions can occur.
-
Inefficient Quenching: The addition of DMF should be done slowly at -78 °C. Adding it too quickly can cause localized warming and decomposition of the intermediate.[6]
Q2: I am getting a mixture of formylated isomers. How can I improve the C6 selectivity?
A2: The regioselectivity of indole lithiation is highly dependent on the N-substituent and reaction conditions.
-
Deprotonation Site: While the N-isopropyl group should direct lithiation to the C7 position, competing deprotonation at the C2 position can occur. The C2 proton is kinetically more acidic, but the C7 lithiation is often thermodynamically favored, especially with bulky N-substituents and the presence of TMEDA.[7]
-
Reaction Time and Temperature: Ensure the lithiation is allowed to proceed for a sufficient time at -78 °C to favor the thermodynamically more stable C7-lithiated species.
-
Choice of Base: sec-Butyllithium is generally a good choice. n-Butyllithium might be less regioselective, while tert-butyllithium could be too sterically hindered.
Q3: The reaction mixture turns black upon addition of the organolithium reagent, and I get a complex mixture of products. What is happening?
A3: A dark coloration is expected, but a black, tarry mixture suggests decomposition.
-
Impure Starting Material: Impurities in the 1-isopropyl-1H-indole can interfere with the lithiation. Ensure it is pure before starting.
-
Oxygen Contamination: The reaction must be maintained under a strict inert atmosphere. Oxygen can react with the organolithium species, leading to decomposition and oxidative side products.
-
Overheating: Even localized overheating during the addition of the organolithium reagent can cause decomposition. Ensure efficient stirring and slow addition.
IV. Frequently Asked Questions (FAQs)
Q1: Why is a directed ortho-metalation strategy necessary for C6-formylation?
A1: The indole ring is inherently electron-rich, and electrophilic substitution reactions, such as the Vilsmeier-Haack formylation, overwhelmingly favor substitution at the C3 position of the pyrrole ring.[8] To achieve formylation on the benzene ring, a different strategy is required. Directed ortho-metalation utilizes a directing group (in this case, the N-isopropyl group) to selectively deprotonate a specific ortho position (C7), creating a nucleophilic center that can then react with an electrophile to achieve substitution at a position that is otherwise unreactive towards electrophiles.[3]
Q2: Can I use n-butyllithium instead of sec-butyllithium for the C6-formylation?
A2: While n-butyllithium is a common organolithium base, sec-butyllithium is more basic and can be more effective for the deprotonation of less acidic protons. For the lithiation of N-alkylindoles, s-BuLi often provides better results and can influence the regioselectivity.[2] If you must use n-BuLi, you may need to use a larger excess and longer reaction times, and you should carefully analyze the product for isomeric impurities.
Q3: Are there any alternative methods for C6-formylation of indoles?
A3: Yes, other methods exist, though they may have their own challenges. These include:
-
Halogen-Metal Exchange: Starting from a 6-bromo-1-isopropyl-1H-indole, a lithium-halogen exchange reaction (e.g., with n-BuLi or t-BuLi) followed by quenching with DMF can be a highly regioselective method.[4]
-
Transition-Metal Catalyzed C-H Functionalization: Modern methods involving palladium or rhodium catalysis can achieve regioselective C-H functionalization of the indole benzene ring, but these often require specific directing groups and specialized catalysts.[9]
Q4: What are the key safety precautions for this synthesis?
A4: The primary hazards are associated with the use of sodium hydride and organolithium reagents.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle it in an inert atmosphere and away from any sources of moisture.
-
Organolithium Reagents: sec-Butyllithium is pyrophoric and will ignite on contact with air. It also reacts violently with water. All transfers should be done using syringe techniques under an inert atmosphere.[10] Always have appropriate fire extinguishing equipment (e.g., a Class D fire extinguisher for metal fires) readily available.
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
V. Scale-Up Considerations
Scaling up this synthesis presents several challenges that must be carefully managed.
-
Exothermicity of N-Isopropylation: The reaction of NaH with DMF can be exothermic, and the subsequent quenching of unreacted NaH is also highly exothermic. On a larger scale, efficient heat dissipation is crucial. This may require a jacketed reactor with controlled cooling and a slow, controlled addition of reagents.[11]
-
Handling of Pyrophoric Reagents at Scale: The transfer of large volumes of sec-butyllithium requires specialized equipment and procedures to ensure safety.
-
Temperature Control during Lithiation: Maintaining a consistent temperature of -78 °C in a large reactor can be challenging. Efficient cooling and stirring are essential to prevent localized warming, which can lead to reduced yield and selectivity.
-
Cryogenic Quenching: The quenching of the lithiated intermediate with DMF is also exothermic. A slow, controlled addition at low temperature is necessary to avoid side reactions.
-
Purification: Chromatographic purification can be cumbersome and costly at a large scale. Developing a crystallization or distillation procedure for the final product and intermediate is highly desirable for industrial applications.
VI. Visualizations
Synthetic Workflow Diagram
Caption: Overall synthetic workflow for this compound.
Troubleshooting Decision Tree for C6-Formylation
Sources
- 1. researchgate.net [researchgate.net]
- 2. baranlab.org [baranlab.org]
- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Beyond a solvent: triple roles of dimethylformamide in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. catsci.com [catsci.com]
Technical Support Center: Refinement of Analytical Methods for 1-Isopropyl-1H-indole-6-carbaldehyde
Welcome to the technical support center for the analysis of 1-Isopropyl-1H-indole-6-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to refine your analytical methods, ensuring data of the highest quality and integrity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analytical chemistry of this compound.
Q1: What are the primary stability concerns for this compound during analysis?
A1: The primary stability concern is the aldehyde functional group, which is susceptible to oxidation to the corresponding carboxylic acid. This can be accelerated by exposure to air, light, and certain solvents. The indole ring itself is generally stable but can be sensitive to strong acids.[1] To mitigate degradation, it is crucial to use fresh, high-purity solvents, prepare samples immediately before analysis, and store both solid material and stock solutions under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C for short-term, -80°C for long-term storage).[2]
Q2: What is the best solvent for dissolving this compound?
A2: Due to the N-isopropyl group and the aromatic indole core, the molecule is relatively nonpolar. It exhibits good solubility in common organic solvents such as acetonitrile (ACN), methanol (MeOH), and dimethyl sulfoxide (DMSO).[2] For reversed-phase HPLC, it is best to dissolve the sample in the mobile phase or a solvent with a similar or weaker elution strength to avoid peak distortion.[3] If DMSO is used for initial stock solutions, ensure the final concentration in the injected sample is low (typically <1%) to prevent solvent effects that can lead to peak broadening or splitting.
Q3: Which analytical technique is most suitable for purity determination and quantification?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and robust method for purity assessment and quantification of compounds like this compound.[4][5] A reversed-phase C18 column is a good starting point. Gas Chromatography (GC) can also be used, but the compound's polarity and thermal stability must be considered. For definitive identification and structural confirmation, coupling these separation techniques with Mass Spectrometry (LC-MS or GC-MS) is highly recommended.
Part 2: HPLC Method Development and Troubleshooting
This section provides a detailed guide to common issues encountered during the HPLC analysis of this compound.
Recommended Starting HPLC Protocol
This protocol is a robust starting point for method development.
| Parameter | Recommendation |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 40% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | ~254 nm and ~305 nm (Indole Chromophore) |
| Injection Volume | 5 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
HPLC Troubleshooting Guide
Q: My peak is showing significant tailing. What are the likely causes and solutions?
A: Peak tailing is a common issue and can be caused by several factors.
-
Cause 1: Secondary Interactions: The basic nitrogen in the indole ring can interact with residual acidic silanols on the silica-based column packing.
-
Solution: Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (0.1%). Alternatively, use a mobile phase with a lower pH (e.g., 0.1% formic acid or trifluoroacetic acid) to protonate the basic sites on the analyte and reduce these interactions. Using a modern, end-capped column can also minimize this effect.
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Cause 3: Column Contamination or Degradation: Buildup of strongly retained compounds or a void at the column inlet can distort peak shape.
Q: I'm observing a drift in retention time. How can I stabilize my method?
A: Retention time drift can compromise the reliability of your analysis.
-
Cause 1: Inadequate Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when switching between different methods.[8]
-
Solution: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase conditions before the first injection.
-
-
Cause 2: Mobile Phase Composition Change: The composition of the mobile phase can change over time due to the evaporation of the more volatile component.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]
-
-
Cause 3: Temperature Fluctuations: Changes in ambient temperature can affect retention time.
-
Solution: Use a thermostatted column compartment to maintain a constant temperature.[8]
-
Q: I am seeing extra peaks in my chromatogram ("ghost peaks"). What is their source?
A: Ghost peaks can arise from several sources.
-
Cause 1: Sample Carryover: Residual sample from a previous injection may elute in a subsequent run.
-
Solution: Implement a needle wash step in your autosampler method using a strong solvent. Inject a blank (sample diluent) after a high-concentration sample to confirm carryover.
-
-
Cause 2: Contaminated Mobile Phase or System: Impurities in the solvents or leaching from system components can appear as peaks, especially in gradient runs.
-
Solution: Use high-purity, HPLC-grade solvents and reagents.[7] Flush the system thoroughly.
-
-
Cause 3: Sample Degradation: The analyte may be degrading in the sample vial.
-
Solution: As mentioned in the FAQs, prepare samples fresh. If necessary, use an autosampler with temperature control to keep samples cool.
-
Workflow for HPLC Troubleshooting
Caption: A decision tree for troubleshooting common HPLC issues.
Part 3: GC-MS Analysis Guide
For volatile impurities or alternative quantification, GC-MS is a powerful tool.
Recommended Starting GC-MS Protocol
| Parameter | Recommendation |
| Column | DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1) |
| Carrier Gas | Helium, constant flow of 1.2 mL/min |
| Oven Program | 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-450 m/z |
GC-MS Troubleshooting
Q: I'm not seeing my peak, or the peak is very small. What should I check?
A: This could be due to several factors related to the compound's properties.
-
Cause 1: Thermal Degradation: The aldehyde group or the indole ring might be degrading at high temperatures in the GC inlet.
-
Solution: Lower the inlet temperature in 10-20°C increments to find a balance between volatilization and stability. Ensure all surfaces in the inlet are properly deactivated by using a fresh, deactivated liner.
-
-
Cause 2: Insufficient Volatility: The compound may not be volatile enough for GC analysis under the current conditions.
-
Solution: While this compound should be amenable to GC, ensure the final oven temperature is high enough to elute it. If issues persist, derivatization of the aldehyde could be considered, though this adds complexity.
-
Q: The peak shape is broad. How can this be improved?
A: Broad peaks in GC often point to issues with the sample introduction or column.
-
Cause 1: Slow Sample Introduction: A slow injection or an inappropriate inlet temperature can cause the sample band to broaden before it reaches the column.
-
Solution: Use a faster autosampler injection speed. Optimize the inlet temperature.
-
-
Cause 2: Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, leading to poor peak shape.
-
Solution: "Bake out" the column at its maximum rated temperature for a period. If this doesn't work, trim a small section (10-20 cm) from the front of the column.
-
Part 4: NMR Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are essential for unequivocal structure confirmation.
Expected ¹H NMR Signals (in CDCl₃)
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| Aldehyde (-CHO) | 9.9 - 10.1 | Singlet |
| Indole Protons | 7.2 - 8.0 | Multiplets/Doublets |
| Isopropyl Methine (-CH) | 4.6 - 4.8 | Septet |
| Isopropyl Methyl (-CH₃) | 1.5 - 1.7 | Doublet |
Note: These are predicted ranges. Actual shifts may vary based on solvent and concentration.
NMR Troubleshooting
Q: My NMR signals are broad. Why is this happening?
A: Broad signals can obscure important structural information.
-
Cause 1: Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: Filter the sample through a small plug of silica or celite. Ensure high-purity NMR solvents are used.
-
-
Cause 2: Aggregation: At higher concentrations, molecules can aggregate, leading to broader signals.
-
Solution: Dilute the sample. Changing to a different solvent may also help.
-
-
Cause 3: Chemical Exchange: If the molecule is undergoing a chemical exchange process on the NMR timescale, signals can broaden.
-
Solution: Acquiring the spectrum at a lower temperature can sometimes sharpen these signals by slowing the exchange rate.
-
Logical Workflow for Analyte Characterization
Caption: A typical workflow for the complete characterization of the analyte.
References
-
El-Sawy, E. R. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751. Available at: [Link]
-
PubChem. (n.d.). 1H-Indole-6-carboxaldehyde. Retrieved from [Link]
-
Kwiecień, A., et al. (2016). Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Indole Alkaloids Isolated from Catharanthus roseus (L.) G. Don Cultivated Conventionally and Derived from in vitro Cultures. Acta Biologica Cracoviensia Series Botanica, 58(1), 59-67. Available at: [Link]
-
Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Scion Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Stobaugh, J. F., et al. (1983). Factors affecting the stability of fluorescent isoindoles derived from reaction of o-phthalaldehyde and hydroxyalkylthiols with primary amines. Analytical Biochemistry, 135(2), 495-504. Available at: [Link]
-
Journal of Chromatographic Science. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science, 51(6), 547-552. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Indole-6-carboxaldehyde, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 5. Indole-6-carboxaldehyde 632406 | Sigma-Aldrich [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. realab.ua [realab.ua]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
Validation & Comparative
A Tale of Two Indoles: A Comparative Guide to 1-Isopropyl-1H-indole-6-carbaldehyde and Indole-3-carbaldehyde for the Research Scientist
In the vast and intricate landscape of medicinal chemistry and drug discovery, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1] Within this esteemed family, indole aldehydes serve as versatile building blocks, offering a reactive handle for the synthesis of complex heterocyclic systems. This guide provides a detailed, objective comparison of two such aldehydes: the well-characterized, naturally occurring indole-3-carbaldehyde and the less-explored, synthetically derived 1-Isopropyl-1H-indole-6-carbaldehyde.
This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the nuances of their chemical properties, synthesis, reactivity, and potential applications, supported by available experimental data and established chemical principles.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in the substitution pattern on the indole ring. Indole-3-carbaldehyde, a natural metabolite of tryptophan found in various plants, possesses a formyl group at the electron-rich C3 position.[2] In contrast, this compound features a formyl group at the C6 position of the benzene ring portion of the indole and a bulky isopropyl group attached to the nitrogen atom. This seemingly subtle variation in substituent placement and N-alkylation has profound implications for the electronic properties, reactivity, and ultimately, the biological activity of these compounds.
| Property | This compound | Indole-3-carbaldehyde |
| Molecular Formula | C₁₂H₁₃NO | C₉H₇NO |
| Molecular Weight | 187.24 g/mol | 145.16 g/mol |
| Appearance | Likely a solid | Colorless to yellowish solid |
| Melting Point | Data not readily available | 193-198 °C[3] |
| Solubility | Expected to be soluble in organic solvents | Soluble in ethanol, slightly soluble in cold water |
The Synthetic Landscape: Accessibility and Strategic Considerations
The synthetic accessibility of a building block is a critical factor in its utility for drug discovery programs. Here, the two indole aldehydes present markedly different scenarios.
Indole-3-carbaldehyde: A Readily Accessible Precursor
Indole-3-carbaldehyde is commercially available and can be synthesized through several well-established methods. The Vilsmeier-Haack reaction is a classic and widely used approach, involving the formylation of indole using a Vilsmeier reagent, typically generated from phosphorus oxychloride and dimethylformamide (DMF).[2][4]
Experimental Protocol: Vilsmeier-Haack Synthesis of Indole-3-carbaldehyde
-
Step 1: Formation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a magnetic stirrer, phosphorus oxychloride (1.1 eq) is added dropwise to anhydrous DMF (used as both solvent and reagent) at 0 °C with stirring. The mixture is stirred for 30 minutes to form the chloroiminium salt (Vilsmeier reagent).
-
Step 2: Formylation of Indole: A solution of indole (1.0 eq) in DMF is added dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Step 3: Reaction and Work-up: The reaction mixture is stirred at room temperature for a specified time (typically 1-2 hours) and then heated (e.g., to 90 °C) for several hours to ensure complete reaction. After cooling, the reaction is quenched by the addition of ice water and neutralized with a base, such as a saturated sodium carbonate solution, to precipitate the product.
-
Step 4: Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol to afford pure indole-3-carbaldehyde.
This compound: A Multi-step Endeavor
In contrast, this compound is not as readily available and its synthesis requires a more strategic, multi-step approach. A plausible synthetic route involves the initial N-isopropylation of a suitable indole precursor followed by formylation at the C6 position.
One potential strategy would be to start with indole-6-carboxylic acid or a related derivative.
Proposed Synthetic Workflow for this compound
-
Step 1: N-Isopropylation of Indole-6-carboxylic Acid: Indole-6-carboxylic acid can be N-alkylated using an isopropyl halide (e.g., 2-iodopropane) in the presence of a base such as sodium hydride in an aprotic polar solvent like DMF.
-
Step 2: Reduction of the Carboxylic Acid: The resulting 1-isopropyl-1H-indole-6-carboxylic acid would then need to be reduced to the corresponding alcohol, for example, using lithium aluminum hydride (LiAlH₄) in an etheral solvent.
-
Step 3: Oxidation to the Aldehyde: The primary alcohol can then be oxidized to the desired aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation to the carboxylic acid.
An alternative and potentially more direct route would involve the formylation of 1-isopropylindole. However, electrophilic substitution on the indole nucleus, such as the Vilsmeier-Haack reaction, strongly favors the C3 position. Therefore, to achieve C6 formylation, a directing group strategy or a metal-halogen exchange followed by quenching with a formylating agent would likely be necessary. For instance, starting from 6-bromo-1-isopropylindole, a lithium-halogen exchange followed by reaction with DMF could yield the target aldehyde.
Reactivity Profile: A Tale of Two Positions
The position of the formyl group and the presence of the N-isopropyl substituent create distinct reactivity profiles for these two molecules.
Indole-3-carbaldehyde: The aldehyde at the C3 position is conjugated with the electron-rich pyrrole ring, influencing its reactivity. It readily undergoes condensation reactions with various nucleophiles, such as amines and active methylene compounds.[2] The electron-donating nature of the indole nitrogen enhances the nucleophilicity of the ring, making the C2 position susceptible to further electrophilic attack, although the C3-aldehyde is deactivating.
This compound: The formyl group at the C6 position is attached to the benzene ring of the indole nucleus. Its reactivity will be more akin to a typical aromatic aldehyde, influenced by the overall electron-donating character of the indole system. The bulky isopropyl group at the N1 position provides steric hindrance, which could influence the approach of reagents to the indole nitrogen and the adjacent C2 and C7 positions. Furthermore, the absence of an N-H proton prevents reactions that involve deprotonation of the indole nitrogen, a common first step in many indole functionalization reactions.
Spectroscopic Fingerprints: A Guide to Characterization
| Spectroscopic Data | This compound (Predicted) | Indole-3-carbaldehyde (Experimental) |
| ¹H NMR (Aldehyde Proton) | ~9.9-10.1 ppm (singlet) | ~10.0 ppm (singlet)[5] |
| ¹H NMR (Indole Protons) | Aromatic protons on the benzene and pyrrole rings, with characteristic shifts and coupling constants. The isopropyl group would show a septet for the CH and a doublet for the two CH₃ groups. | Aromatic protons in the range of 7.2-8.4 ppm. The N-H proton is a broad singlet typically downfield (>8.0 ppm).[5] |
| ¹³C NMR (Carbonyl Carbon) | ~190-195 ppm | ~185 ppm[5] |
| IR Spectroscopy (C=O stretch) | ~1680-1700 cm⁻¹ | ~1650-1670 cm⁻¹ |
Biological and Medicinal Chemistry Perspectives
The indole nucleus is a cornerstone of many biologically active molecules, and the introduction of different substituents can dramatically alter their pharmacological profiles.
Indole-3-carbaldehyde and its derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1] It is also a key intermediate in the synthesis of various bioactive compounds and natural products.[2][6]
The biological potential of This compound is less defined in the scientific literature. However, the presence of an N-alkyl group and the C6-formyl substitution pattern suggest that it could be a valuable intermediate for the synthesis of novel therapeutic agents. N-alkylation of indoles is a common strategy to modulate pharmacokinetic properties and receptor binding affinities. The C6 position offers a vector for further functionalization to explore structure-activity relationships in drug discovery campaigns. For instance, derivatives of 1-isopropyl-indole have been investigated as inhibitors of various enzymes.
Conclusion: Choosing the Right Tool for the Job
Indole-3-carbaldehyde is the workhorse, a readily available and well-understood starting material ideal for established synthetic routes and for projects where the C3 position is the desired point of functionalization. Its rich history in medicinal chemistry provides a solid foundation for further exploration.
This compound , on the other hand, represents a more novel and specialized tool. Its synthesis is more involved, but it offers access to a different chemical space, with the potential for developing new intellectual property. The N-isopropyl group can impart desirable pharmacokinetic properties, and the C6-formyl group provides a unique handle for diversification. For researchers venturing into uncharted territory and seeking to develop novel molecular architectures, this compound presents an intriguing, albeit more challenging, starting point.
The choice between these two molecules will ultimately depend on the specific goals of the research program, balancing factors of accessibility, synthetic feasibility, and the desired structural and biological properties of the final compounds.
References
- El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 723-751.
-
PubChem. (n.d.). Indole-3-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]
- Chavan, S. P., et al. (2015).
-
Supporting information for "Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively". (n.d.). Retrieved from [Link]
- Mondal, S., & Gribble, G. W. (2020).
-
ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]
-
MDPI. (n.d.). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]
Sources
- 1. Formylation - Common Conditions [commonorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
A Comparative Analysis of the Biological Activities of Indole-6-Carbaldehyde and Its Positional Isomers
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
In the landscape of drug discovery and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous biologically active compounds. Simple modifications to this heterocyclic system can dramatically alter its pharmacological profile. This guide provides a comparative analysis of the biological activities of indole-6-carbaldehyde and its positional isomers, offering researchers, scientists, and drug development professionals a comprehensive overview of their potential therapeutic applications. This analysis is built upon a synthesis of available experimental data, highlighting the nuanced structure-activity relationships that govern their efficacy.
Introduction to Indole Carbaldehydes: Subtle Structural Shifts, Profound Biological Consequences
Indole carbaldehydes, characterized by an indole ring appended with a formyl group, represent a class of compounds with diverse and potent biological activities. The position of the carbaldehyde group on the indole ring dictates the molecule's electronic and steric properties, thereby influencing its interaction with biological targets. This guide focuses on a comparative assessment of indole-6-carbaldehyde and its isomers, primarily indole-2-carbaldehyde, indole-3-carbaldehyde, indole-4-carbaldehyde, and indole-7-carbaldehyde, across key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities.
The rationale for this comparative study stems from the fundamental principle of medicinal chemistry that isomeric molecules can exhibit markedly different biological profiles. Understanding these differences is crucial for the rational design of novel therapeutics with enhanced potency and selectivity.
Comparative Biological Activity: A Multi-faceted Examination
While direct head-to-head comparative studies of all indole carbaldehyde isomers under uniform experimental conditions are limited in the existing literature, a comprehensive analysis of individual studies provides valuable insights into their relative biological potential.
Antimicrobial Activity: A Spectrum of Efficacy
The indole scaffold is a common feature in many antimicrobial agents. The position of the formyl group appears to play a significant role in modulating this activity.
Derivatives of indole-3-carbaldehyde have been extensively studied for their antimicrobial properties. For instance, a series of indole-3-aldehyde hydrazide/hydrazone derivatives demonstrated a broad spectrum of activity against various microorganisms, with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 100 µg/mL[1]. Notably, certain derivatives displayed significant activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA)[1]. Schiff bases derived from indole-3-carboxaldehyde have also shown excellent antibacterial, antifungal, and antiparasitic activities[2]. Semicarbazone derivatives of indole-3-carbaldehyde have exhibited inhibitory activity against Staphylococcus aureus and Bacillus subtilis[3].
Conversely, information on the antimicrobial properties of other isomers is less abundant. However, studies on various indole derivatives suggest that the substitution pattern is critical. For example, 7-hydroxyindole , an isomer of hydroxymethylindole, has demonstrated potent antimicrobial and antibiofilm activity against extensively drug-resistant Acinetobacter baumannii[4]. This suggests that the position of functional groups on the indole ring, including the aldehyde, can significantly impact antimicrobial efficacy. While data on indole-2, -4, -5, and -6-carbaldehyde's intrinsic antimicrobial activity is sparse, the extensive research on indole-3-carbaldehyde derivatives positions it as a promising starting point for novel antibiotic development[1][5].
Anticancer Activity: Targeting Cellular Proliferation
The antiproliferative effects of indole derivatives are a major focus of cancer research[6]. The position of the carbaldehyde group influences the mechanism and potency of anticancer activity.
Indole-3-carbaldehyde has served as a precursor for numerous anticancer agents[7]. Its derivatives have been shown to modulate various biological pathways implicated in cancer progression, including cell signaling, cell cycle progression, and angiogenesis[7]. For example, novel indole-based arylsulfonylhydrazides derived from indole-3-carboxaldehyde have shown promising inhibition of breast cancer cells (MCF-7 and MDA-MB-468)[7]. Furthermore, 2-phenylindole-3-carbaldehyde analogs have been investigated as potent anticancer agents[8].
Theoretical studies have shed light on the potential of other isomers. A molecular docking analysis of indole-7-carboxaldehyde (I7C) suggested its potential as an anticancer agent by demonstrating inhibiting efficiency against the carcinogenetic protein cytochrome P450 2A6 enzyme[9].
While experimental data on the intrinsic anticancer activity of indole-2, -4, -5, and -6-carbaldehyde is not as prevalent, the established anticancer potential of the indole nucleus and the significant activity of indole-3-carbaldehyde derivatives underscore the importance of further investigation into these isomers[6][7]. The development of targeted therapeutics with enhanced selectivity remains a critical goal in oncology, and the structural diversity of indole carbaldehyde isomers offers a valuable avenue for exploration[6].
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of many diseases, and indole derivatives have emerged as promising anti-inflammatory agents.
Indole-4-carboxaldehyde , isolated from the seaweed Sargassum thunbergii, has been shown to attenuate methylglyoxal-induced hepatic inflammation[10][11]. It was found to reduce the expression of pro-inflammatory genes and the formation of advanced glycation end-products (AGEs) in HepG2 cells[10][11].
Derivatives of indole-2-carboxylic acid , closely related to indole-2-carbaldehyde, have also been synthesized and evaluated for their anti-inflammatory activity. Certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives effectively inhibited the production of pro-inflammatory cytokines such as NO, IL-6, and TNF-α in RAW264.7 cells[12][13].
While direct evidence for the anti-inflammatory properties of indole-5, -6, and -7-carbaldehyde is limited, the demonstrated activity of the indole-2 and indole-4 isomers suggests that the position of the formyl group can confer potent anti-inflammatory effects.
Data Summary: A Comparative Overview
The following table summarizes the reported biological activities of indole-6-carbaldehyde and its isomers. It is important to note that the data is compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Isomer | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
| Indole-2-carbaldehyde | Derivatives show activity[5]. | Derivatives show activity[8]. | Derivatives show potent activity[12][13]. |
| Indole-3-carbaldehyde | Derivatives show broad-spectrum activity[1][2][3]. | Derivatives show significant activity against various cancer cell lines[7][8]. | Limited direct data available. |
| Indole-4-carbaldehyde | Limited data available. | Limited data available. | Demonstrates activity in hepatic inflammation models[10][11]. |
| Indole-5-carbaldehyde | Limited data available. | Limited data available. | Limited data available. |
| Indole-6-carbaldehyde | Limited data available. | Limited data available. | Limited data available. |
| Indole-7-carbaldehyde | Derivatives show activity[4]. | Theoretical studies suggest potential[9]. | Limited data available. |
Experimental Protocols: Methodologies for Biological Evaluation
To ensure scientific integrity and reproducibility, this section details the standard experimental protocols used to assess the biological activities discussed.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow for Antimicrobial Susceptibility Testing.
Detailed Steps:
-
Preparation of Compounds: Prepare a stock solution of each indole carbaldehyde isomer. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Culture the test microorganisms (e.g., S. aureus, E. coli) overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Caption: Workflow for the MTT Assay.
Detailed Steps:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2) into a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indole carbaldehyde isomers for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add a solubilizing solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow:
Caption: Workflow for Nitric Oxide Inhibition Assay.
Detailed Steps:
-
Cell Culture: Plate macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere.
-
Treatment and Stimulation: Pre-treat the cells with different concentrations of the indole carbaldehyde isomers for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide (NO) production.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine). Nitrite, a stable product of NO, reacts with the Griess reagent to form a colored azo compound.
-
Absorbance Measurement: Measure the absorbance of the colored solution at 540 nm. The intensity of the color is proportional to the amount of nitrite produced.
Structure-Activity Relationship and Mechanistic Insights
The observed differences in biological activity among the indole carbaldehyde isomers can be attributed to the position of the electron-withdrawing formyl group. This positioning influences the electron density distribution within the indole ring, affecting its ability to participate in crucial interactions such as hydrogen bonding and π-π stacking with biological targets.
For instance, the prevalence of indole-3-carbaldehyde in biologically active derivatives may be due to the reactivity of the C3 position and the accessibility of the aldehyde group for further chemical modifications, leading to the synthesis of diverse compound libraries[1][2].
The anti-inflammatory activity of indole-4-carboxaldehyde may be linked to its ability to modulate specific signaling pathways involved in inflammation, such as the NF-κB pathway[10][11]. The theoretical anticancer potential of indole-7-carboxaldehyde highlights the importance of exploring all positional isomers, as even subtle structural changes can lead to novel mechanisms of action[9].
Conclusion and Future Directions
This comparative guide underscores the significant impact of isomeric variation on the biological activity of indole carbaldehydes. While indole-3-carbaldehyde derivatives have been the most extensively studied, emerging evidence for the anti-inflammatory and potential anticancer activities of other isomers, such as indole-4-carbaldehyde and indole-7-carbaldehyde, warrants further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of all indole carbaldehyde isomers in a panel of standardized biological assays.
-
Mechanistic Elucidation: Investigating the specific molecular targets and signaling pathways modulated by each isomer to understand their mechanisms of action.
-
Lead Optimization: Utilizing the structure-activity relationship insights gained from these studies to design and synthesize novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.
By systematically exploring the biological landscape of indole carbaldehyde isomers, the scientific community can unlock their full therapeutic potential and pave the way for the development of next-generation therapeutics.
References
- Bingül, M., et al. (2018). Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Afyon Kocatepe Üniversitesi Fen ve Mühendislik Bilimleri Dergisi, 18(2), 318-327.
- Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
- Li, J., et al. (2024).
- Abdel-Wahab, B. F., et al. (2019). Some potent anti-cancer 2-phenylindole-3-carbaldehyde analogs. Journal of the Iranian Chemical Society, 16(10), 2265-2277.
- Kumar, R., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega, 7(46), 42509-42520.
- Gürkok, G., et al. (2009).
- Borah, M. J., et al. (2025). Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde. Journal of Molecular Structure, 1315, 138245.
- Chen, Y.-L., et al. (2025). Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. mSphere, e00123-25.
- Al-Hourani, B. J., et al. (2020). Indole-3-carbaldehyde Semicarbazone Derivatives: Synthesis, Characterization, and Antibacterial Activities. ChemistrySelect, 5(11), 3366-3373.
- El-Sayed, N. N. E., et al. (2021).
- Cha, S.-H., et al. (2019).
- Li, J., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 14(25), 17892-17902.
- Al-Ostath, A., et al. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules, 28(14), 5399.
- Cha, S.-H., et al. (2019).
- Gürkok, G., et al. (2008).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optoelectronic and anti-cancerous activity of Indole-7-carboxaldehyde | springerprofessional.de [springerprofessional.de]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
A Comparative Guide to N-Substituted Indole-6-Carbaldehydes for Researchers and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic drugs. Among the myriad of indole derivatives, N-substituted indole-6-carbaldehydes represent a class of molecules with significant, yet underexplored, potential. The strategic placement of a carbaldehyde group at the 6-position of the indole ring, combined with the modulation of the indole nitrogen's substituent, offers a powerful platform for tuning the electronic, steric, and pharmacokinetic properties of these compounds. This guide provides a comparative analysis of N-substituted indole-6-carbaldehydes, focusing on their synthesis, spectroscopic properties, and the influence of the N-substituent on their chemical and biological characteristics.
The Strategic Importance of N-Substitution and C6-Functionalization
The indole nitrogen (N1) is a key site for chemical modification. Substitution at this position not only blocks the N-H group, which can participate in hydrogen bonding, but also influences the electron density of the entire ring system. This, in turn, can affect the reactivity of other functional groups on the indole core and modulate the molecule's interaction with biological targets.
The carbaldehyde group at the 6-position is a versatile synthetic handle. It can participate in a wide range of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of diverse functionalities and the construction of more complex molecular architectures.
This guide will compare a series of N-substituted indole-6-carbaldehydes, with a focus on N-methyl, N-benzyl, and N-phenyl substitutions as representative examples of small alkyl, larger benzylic, and aromatic substituents, respectively.
Comparative Synthesis of N-Substituted Indole-6-Carbaldehydes
The most common and efficient method for the synthesis of N-substituted indole-6-carbaldehydes is a two-step process: first, the formylation of a suitable indole precursor, followed by N-substitution, or vice versa. The Vilsmeier-Haack reaction is a widely used method for the formylation of indoles. However, direct formylation of indole itself typically yields the 3-formyl derivative as the major product. Therefore, starting with indole-6-carboxylic acid or a related derivative and converting it to the aldehyde is a more regioselective approach. A more direct route involves the use of a pre-functionalized starting material where the 6-position is already formylated.
The subsequent N-alkylation or N-arylation is typically achieved by deprotonation of the indole N-H with a suitable base, followed by reaction with an electrophile (e.g., an alkyl or benzyl halide).
Below is a generalized workflow for the synthesis of N-substituted indole-6-carbaldehydes starting from indole-6-carbaldehyde.
Caption: Generalized synthetic workflow for N-substitution of indole-6-carbaldehyde.
Experimental Protocol: General Procedure for N-Alkylation of Indole-6-carbaldehyde
This protocol is a generalized procedure based on established methods for indole N-alkylation.
Materials:
-
Indole-6-carbaldehyde
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K2CO3)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of indole-6-carbaldehyde (1.0 eq) in anhydrous DMF (or THF) under an inert atmosphere (e.g., nitrogen or argon), add the base (1.2 eq of NaH or 2.0 eq of K2CO3) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted indole-6-carbaldehyde.
Comparative Spectroscopic Analysis
A study on the spectroscopic differentiation of regioisomeric N-n-pentylindole aldehydes provides valuable insights. For instance, the carbonyl stretching frequency in the IR spectrum is sensitive to the electronic environment.
| Compound | N-Substituent | Expected 1H NMR (δ, ppm) - N-CH2/CH3 | Expected 13C NMR (δ, ppm) - N-CH2/CH3 | Expected IR (ν, cm-1) - C=O Stretch |
| 1 | -H | N/A | N/A | ~1680-1690 |
| 2 | -CH3 | ~3.8 | ~33 | ~1685-1695 |
| 3 | -CH2Ph | ~5.4 | ~50 | ~1685-1695 |
| 4 | -Ph | N/A | N/A | ~1690-1700 |
Note: The chemical shifts and stretching frequencies are approximate and can vary based on the solvent and other experimental conditions. The data for N-H is for the parent indole-6-carbaldehyde.
The electron-donating nature of alkyl groups is expected to slightly increase the electron density on the indole ring, which may have a minor effect on the aldehyde proton and carbon chemical shifts. In contrast, an N-phenyl group, with its potential for resonance and inductive effects, could lead to more significant changes in the electronic distribution and, consequently, the spectroscopic data.
Influence of N-Substituents on Biological Activity
The N-substituent plays a crucial role in determining the biological activity of indole derivatives by influencing factors such as lipophilicity, steric interactions with the target protein, and metabolic stability. A wide range of biological activities has been reported for N-substituted indoles, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.
For instance, a study on N-substituted indole derivatives as potential anti-inflammatory and antioxidant agents demonstrated that the nature of the N-substituent significantly impacts the biological activity. While this study did not focus on indole-6-carbaldehydes, the general principles can be applied.
The introduction of a bulky N-substituent can enhance binding to a specific biological target through increased van der Waals interactions or by orienting the molecule in a more favorable conformation. Conversely, a large substituent may introduce steric hindrance, preventing the molecule from accessing the active site of an enzyme.
The lipophilicity of the N-substituent also affects the pharmacokinetic properties of the molecule, such as its absorption, distribution, metabolism, and excretion (ADME). An increase in lipophilicity can enhance membrane permeability but may also lead to increased metabolic breakdown or reduced aqueous solubility.
Caption: Factors influenced by the N-substituent that collectively determine biological activity.
Conclusion and Future Directions
N-substituted indole-6-carbaldehydes are a promising class of compounds for drug discovery and development. The ability to systematically vary the N-substituent provides a powerful tool for fine-tuning the physicochemical and biological properties of these molecules. This guide has provided a comparative overview of their synthesis, spectroscopic characteristics, and the potential impact of N-substitution on their biological activity.
Future research in this area should focus on the synthesis and biological evaluation of a diverse library of N-substituted indole-6-carbaldehydes. Such studies will provide a more comprehensive understanding of the structure-activity relationships and help to unlock the full therapeutic potential of this versatile chemical scaffold. The development of novel and efficient synthetic methodologies for the regioselective functionalization of the indole core will also be crucial for advancing this field.
References
- Fadaeinasab, M., et al. (2017). Synthesis of Medicinally Important Indole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 17(12), 1134-1153.
- Ge, Y., Wu, Y., & Xue, Z. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Chinese Journal of Organic Chemistry, 26(11), 1614-1617.
- Cee, V., & Erlanson, D. (2019). in the chemical literature: N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10(9), 1302-1308.
- Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.
- Kaushik, N. K., et al. (2013). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 13(10), 1454-1467.
- Khatun, N., et al. (2018). Recent advancements on biological activity of indole and their derivatives: A review. Bioorganic & Medicinal Chemistry, 26(12), 3299-3322.
- Kumar, V., & Gupta, M. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of the Indian Chemical Society, 99(12), 100795.
- Li, J., et al. (2018). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
- Söderberg, B. C. (2011). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Molecules, 16(12), 10345-10378.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Taber, D. F., & Tirunahari, P. K. (2011).
- Taylor, R. J. K. (Ed.). (1996). Organocopper reagents: a practical approach. Oxford University Press.
- Trofimov, B. A., & Schmidt, E. Y. (2014). Advances in the chemistry of pyrroles. Russian Chemical Reviews, 83(9), 793-840.
- Vale, N., et al. (2016). Recent advances in the application of indoles in multicomponent reactions. RSC Advances, 6(10), 8347-8367.
- Williams, A. L., & Bergman, R. G. (2007). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 5(20), 3289-3291.
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
- Zard, S. Z. (2009). Recent developments in the chemistry of isonitriles.
- Zhang, Z., et al. (2018). Recent advances in the synthesis of N-arylindoles. Organic & Biomolecular Chemistry, 16(34), 6216-6233.
- Zhdankin, V. V. (2014). Hypervalent iodine reagents in organic synthesis. Chemical Reviews, 114(10), 5299-5382.
A Comparative Benchmarking Guide to the Synthetic Efficiency of 1-Isopropyl-1H-indole-6-carbaldehyde
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals.[1][2] Specifically, 1-Isopropyl-1H-indole-6-carbaldehyde serves as a crucial intermediate in the synthesis of various bioactive molecules, including potential kinase inhibitors and other therapeutic agents. Its strategic importance necessitates the development of efficient and scalable synthetic routes. This guide provides a comprehensive comparison of a proposed primary synthetic pathway for this compound against two viable alternatives, supported by detailed experimental protocols and a comparative analysis of their synthetic efficiency.
Proposed Primary Synthetic Route: N-Isopropylation followed by Directed Ortho-Lithiation and Formylation
This primary route is a two-step process commencing with the N-isopropylation of indole-6-carbaldehyde. The key to achieving the desired C-6 formylation lies in the subsequent directed ortho-lithiation, where the N-isopropyl group is hypothesized to direct the metalation to the C-7 position, followed by quenching with a suitable formylating agent. However, a more plausible and controllable approach involves the protection of the aldehyde, followed by N-isopropylation, deprotection, and then a strategic formylation at C-6. Given the propensity for C-3 formylation, a more robust strategy begins with a pre-functionalized indole. A plausible and efficient route involves the N-isopropylation of 6-bromoindole, followed by a lithium-halogen exchange and subsequent formylation. This circumvents the regioselectivity issues associated with direct formylation of the N-isopropylindole.
Experimental Protocol: Primary Route
Step 1: Synthesis of 1-Isopropyl-6-bromo-1H-indole
-
To a stirred solution of 6-bromoindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (Argon).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add 2-bromopropane (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-isopropyl-6-bromo-1H-indole.
Step 2: Synthesis of this compound
-
Dissolve 1-isopropyl-6-bromo-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere and cool to -78 °C.
-
Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature at -78 °C.[3]
-
Stir the mixture at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) to yield this compound.
Causality Behind Experimental Choices
The choice of sodium hydride in the N-alkylation step ensures the complete deprotonation of the indole nitrogen, forming the highly nucleophilic indolide anion, which readily undergoes an S(_N)2 reaction with 2-bromopropane. DMF is an excellent polar aprotic solvent for this reaction. The directed ortho-lithiation strategy in the second step is a powerful method for C-H functionalization.[4] The use of n-BuLi at low temperatures (-78 °C) facilitates a clean lithium-halogen exchange. DMF serves as an efficient one-carbon electrophile for the formylation.
Alternative Synthetic Route 1: Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction is a classic and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[5] The reaction typically proceeds with high regioselectivity for the C-3 position of the indole ring.[1][6] However, by blocking the C-3 position, the formylation can be directed to other positions on the indole nucleus. This alternative route explores the direct formylation of 1-isopropylindole, anticipating that the bulky N-isopropyl group might influence the regioselectivity, or by employing a blocking group strategy.
Experimental Protocol: Vilsmeier-Haack Route
-
Prepare the Vilsmeier reagent in situ by adding phosphorus oxychloride (POCl(_3), 1.5 eq) dropwise to a cooled (0 °C) solution of anhydrous N,N-dimethylformamide (DMF, 3.0 eq) under an inert atmosphere.[7]
-
Stir the mixture at 0 °C for 30 minutes.
-
To this freshly prepared Vilsmeier reagent, add a solution of 1-isopropyl-1H-indole (1.0 eq) in anhydrous DMF dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours.[7]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.[7]
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the C-3 and C-6 formylated isomers and isolate this compound.
Mechanistic Rationale and Regioselectivity
The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is the chloroiminium ion (Vilsmeier reagent). The electron-rich indole ring readily attacks this electrophile. The C-3 position is the most nucleophilic site, leading to preferential C-3 formylation. The N-isopropyl group, being an electron-donating group, further activates the indole ring, but its steric bulk might slightly disfavor the attack at the adjacent C-2 position, potentially leading to a minor increase in the formation of other isomers, including the desired C-6 product. However, significant formation of the C-3 isomer is still expected, posing a purification challenge.
Alternative Synthetic Route 2: Suzuki Coupling Approach
The Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for the formation of carbon-carbon bonds.[8][9] This alternative route involves the synthesis of a 6-bromo-1-isopropyl-1H-indole intermediate, followed by a palladium-catalyzed Suzuki coupling with a suitable boronic acid derivative that can be readily converted to a formyl group, such as a protected aldehyde equivalent. This modern approach offers high functional group tolerance and often proceeds with high yields and selectivity.
Experimental Protocol: Suzuki Coupling Route
Step 1: Synthesis of 1-Isopropyl-6-bromo-1H-indole
This step is identical to Step 1 of the Primary Synthetic Route.
Step 2: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 1-isopropyl-6-bromo-1H-indole (1.0 eq), 4-formylphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh(3))(_4) (0.05 eq), and a base such as potassium carbonate (K(_2)CO(_3), 2.0 eq).[10]
-
Add a mixture of a suitable organic solvent (e.g., toluene or 1,4-dioxane) and water (typically in a 4:1 to 10:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and add water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the coupled product.
Step 3: Conversion to the Aldehyde (if a protected formyl group is used)
This step will depend on the choice of the boronic acid derivative. If a protected aldehyde is used, a deprotection step will be required.
Underlying Principles of the Suzuki Coupling
The Suzuki coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The palladium(0) catalyst first undergoes oxidative addition with the aryl halide (1-isopropyl-6-bromo-1H-indole). The resulting palladium(II) complex then undergoes transmetalation with the organoboron compound in the presence of a base. The final step is reductive elimination, which forms the new C-C bond and regenerates the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is crucial for the efficiency of the reaction.
Visualizing the Synthetic Pathways
Figure 1: Comparative workflow of the three synthetic routes for this compound.
Comparative Analysis of Synthetic Efficiency
| Parameter | Primary Route (Directed Ortho-Lithiation) | Alternative Route 1 (Vilsmeier-Haack) | Alternative Route 2 (Suzuki Coupling) |
| Number of Steps | 2 | 1 (from 1-isopropylindole) | 2-3 |
| Overall Yield (Estimated) | Moderate to Good | Low to Moderate (due to isomer separation) | Good to Excellent |
| Regioselectivity | High (at C-6) | Poor (favors C-3) | High (at C-6) |
| Scalability | Moderate (requires cryogenic conditions) | High | High |
| Reagent Toxicity/Hazards | n-Butyllithium (pyrophoric) | POCl(_3) (corrosive, water-sensitive) | Palladium catalysts (heavy metal) |
| Purification | Standard chromatography | Difficult isomer separation | Standard chromatography |
| Versatility | High (amenable to various electrophiles) | Moderate (limited to formylation) | Very High (wide range of coupling partners) |
Conclusion and Recommendations
This comparative guide outlines three distinct synthetic strategies for obtaining this compound.
-
The Primary Route utilizing directed ortho-lithiation offers excellent regioselectivity for the desired C-6 functionalization, which is a significant advantage over classical electrophilic substitution methods. However, the use of cryogenic temperatures and pyrophoric reagents may pose challenges for large-scale synthesis.
-
Alternative Route 1 , the Vilsmeier-Haack reaction, is a straightforward, one-pot procedure but suffers from poor regioselectivity, leading to a mixture of isomers that necessitates challenging purification and results in lower overall yields of the target compound.
-
Alternative Route 2 , the Suzuki-Miyaura coupling, represents a modern and highly efficient approach. It provides excellent regioselectivity and is generally high-yielding. While it may involve an additional step compared to the Vilsmeier-Haack reaction, the ease of purification and high efficiency make it a very attractive option, especially for library synthesis and process development.
For laboratory-scale synthesis where regiochemical purity is paramount, the Primary Route is a strong contender. For larger-scale production and applications where efficiency and a robust process are critical, the Suzuki Coupling Approach is highly recommended due to its high yields, selectivity, and scalability. The Vilsmeier-Haack reaction, in this specific context, is the least efficient due to the inherent regioselectivity issues.
References
- CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents.
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egypt. J. Chem., 60(5), 723-751. Available at: [Link]
-
Di Mola, A., et al. (2012). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. Molecules, 17(12), 13998-14010. Available at: [Link]
-
Wikipedia contributors. (2023, December 1). Reimer–Tiemann reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Wang, Q.-D., et al. (2017). Iron-Catalyzed C3-Formylation of Indoles with Formaldehyde and Aqueous Ammonia under Air. Synlett, 28(18), 2670-2674. Available at: [Link]
-
Chakrabarty, M., et al. (1973). Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. The Journal of Organic Chemistry, 38(1), 162-165. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
- Schall, A., & Reiser, O. (2007). Synthesis by Formylation of Arylmetal Reagents. In Science of Synthesis (Vol. 25, pp. 587-604). Thieme.
-
Büchi, G., & Wüest, H. (1986). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(22), 12154-12160. Available at: [Link]
-
White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society, 141(42), 16921-16927. Available at: [Link]
-
Elumalai, V., & Hansen, J. H. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances, 11(60), 38166-38170. Available at: [Link]
-
Ivonin, S. P., et al. (2021). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3- amino-4-methyl pyridines. ChemRxiv. Preprint. Available at: [Link]
-
Bower, J. F., et al. (2016). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 18(23), 6046-6049. Available at: [Link]
-
Bouveault Aldehyde Synthesis. (n.d.). In Name Reaction. Available at: [Link]
-
Al-Mourabit, A., & Potier, P. (2001). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. European Journal of Organic Chemistry, 2001(12), 2317-2325. Available at: [Link]
-
Organic Chemistry Portal. Formylation. Available at: [Link]
-
Cossu, S., et al. (2009). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 14(8), 2963-2971. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Kotha, S., & Misra, S. (2012). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Tetrahedron, 68(29), 5755-5773. Available at: [Link]
- Wynberg, H., & Meijer, E. W. (1982). The Reimer-Tiemann Reaction. Organic Reactions, 1-36.
-
Buszek, K. R., et al. (2012). Application of 6,7-indole aryne cycloaddition and Pd(0)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for the synthesis of an annulated indole library. ACS Combinatorial Science, 14(11), 607-611. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Vilsmeier–Haack reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
- Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment.
-
Wikipedia contributors. (2023, December 1). Bouveault aldehyde synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Wikipedia contributors. (2023, November 28). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Snieckus, V. (1990). Directed ortho metalation. Toluene- and other non-heteroatom-directed metalations. Chemical Reviews, 90(6), 879-933. Available at: [Link]
-
Wikipedia contributors. (2023, November 28). Directed ortho metalation. In Wikipedia, The Free Encyclopedia. Retrieved January 23, 2026, from [Link]
-
Aghazadeh, M. (2019). Formation of indole trimers in Vilsmeier type reactions. Arkivoc, 2019(6), 141-148. Available at: [Link]
-
Reddit. (2023, September 13). Ortho-lithiation with n-BuLi. r/Chempros. Available at: [Link]
-
ResearchGate. (2023, May 27). Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? Available at: [Link]
- Reddit. (2023, September 13).
- Buszek, K. R., et al. (2012). Application of 6,7-indole aryne cycloaddition and Pd(0)-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions for the synthesis of an annulated indole library.
- Perwin, A., & Mazumdar, N. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Journal of Polymers and the Environment.
- ResearchGate. (2023, May 27).
- Patil, S. B., & Patil, D. R. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(10), 456-475.
-
YouTube. (2024, July 22). A level Chemistry OCR A 6.2.5 - synthetic routes. Chemistry Explained. Available at: [Link]
-
PSIBERG. (2023, November 15). Reimer-Tiemann Reaction: Ortho-Formylation of Phenols. Available at: [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. Available at: [Link]
- Sharma, G. V., et al. (2004). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Green Chemistry, 6(1), 56-59.
- Organic Chemistry Portal. Suzuki Coupling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Influence of the Isopropyl Group on the Reactivity of Indole-6-carbaldehyde
This guide provides an in-depth analysis of how the introduction of an isopropyl group modulates the chemical reactivity of the indole-6-carbaldehyde scaffold. For researchers in medicinal chemistry and materials science, understanding these substituent effects is paramount for designing rational synthetic routes and fine-tuning molecular properties. We will move beyond simple descriptions to explore the causal mechanisms, supported by experimental principles and comparative data.
Baseline Reactivity: The Duality of Indole-6-Carbaldehyde
Indole-6-carbaldehyde is a bifunctional molecule with two primary centers of reactivity:
-
The Aldehyde Group: The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. This site readily participates in reactions such as reductions, oxidations, condensations (e.g., Knoevenagel, Wittig), and additions (e.g., Grignard reagents).
-
The Indole Ring: The indole nucleus is an electron-rich aromatic system.[1][2] It typically undergoes electrophilic aromatic substitution (EAS), with the C3 position being the most nucleophilic and kinetically favored site of attack.[1][3] However, the C6-carbaldehyde group acts as a moderate electron-withdrawing group (EWG) through resonance, deactivating the benzene portion of the ring towards EAS compared to unsubstituted indole.
This inherent duality makes indole-6-carbaldehyde a versatile building block, but its reactivity can be strategically altered. The introduction of a simple alkyl substituent, such as an isopropyl group, serves as an excellent case study in this modulation.
The Isopropyl Group: A Tale of Two Effects
The isopropyl group influences reactivity through a combination of electronic and steric effects. The ultimate impact on a reaction's outcome is determined by the group's position on the indole ring and which reactive center is involved.
-
Electronic Effect (Inductive Donation): As an alkyl group, the isopropyl substituent is a weak electron-donating group (+I effect).[4] It pushes electron density into the aromatic system, slightly increasing the ring's overall nucleophilicity. This effect, while modest, tends to activate the ring towards electrophilic attack.[5][6]
-
Steric Effect (Spatial Bulk): The isopropyl group is significantly larger than a hydrogen atom. Its branched structure creates a "steric shield" that can physically obstruct the approach of reagents to nearby atoms or functional groups.[7][8][9] This steric hindrance is often the dominant effect, slowing down or even preventing reactions that are sensitive to spatial crowding.[9][10]
Comparative Reactivity Analysis: A Positional Isomer Study
The true impact of the isopropyl group is revealed by examining its influence from different positions on the indole scaffold. We will compare the parent indole-6-carbaldehyde with hypothetical, yet mechanistically predictable, isopropyl-substituted analogues.
Nucleophilic Addition at the C6-Aldehyde
The most dramatic effect on the aldehyde's reactivity occurs when the isopropyl group is placed in an adjacent position (C5 or C7).
Core Insight: In this context, steric hindrance is the overriding factor. The electron-donating effect of the isopropyl group is too weak and distant to significantly alter the electrophilicity of the C6-carbonyl carbon. However, its physical bulk can dramatically impede the trajectory of an incoming nucleophile.
Consider a standard Knoevenagel condensation with malononitrile. The rate-determining step often involves the nucleophilic attack of the malononitrile carbanion on the aldehyde's carbonyl carbon.
| Entry | Substrate | Relative Reaction Rate (Predicted) | Primary Influencing Factor |
| 1 | Indole-6-carbaldehyde | 100 | Baseline |
| 2 | 7-Isopropyl-indole-6-carbaldehyde | < 10 | Steric Hindrance |
| 3 | 5-Isopropyl-indole-6-carbaldehyde | < 15 | Steric Hindrance |
| 4 | 2-Isopropyl-indole-6-carbaldehyde | ~105 | Weak Electronic Donation (+I) |
Causality Explained: The significantly reduced reaction rates for the C5 and C7 isomers (Entries 2 & 3) are a direct consequence of steric hindrance. The bulky isopropyl group prevents the nucleophile from achieving the optimal Bürgi-Dunitz trajectory for attacking the carbonyl. In contrast, an isopropyl group at the C2 position (Entry 4) is too remote to cause steric clash at the C6-aldehyde; its minor rate enhancement is attributable to the weak electron-donating inductive effect.[11]
Electrophilic Aromatic Substitution on the Indole Ring
Here, the interplay between electronic activation and steric direction becomes more complex. The C3 position is the kinetically preferred site for electrophilic attack on indoles.
Core Insight: An isopropyl group on the pyrrole ring (C2, C3) or the nitrogen (N1) will have the most profound impact.
-
N1-Isopropyl-indole-6-carbaldehyde: The +I effect of the N-alkyl group slightly activates the ring, making it more reactive towards EAS than the parent compound. With the N-H proton gone, reactions under strongly basic conditions are avoided.
-
C3-Isopropyl-indole-6-carbaldehyde: The most reactive position (C3) is now blocked. Electrophilic attack is forced to occur at other, less reactive positions like C2 or C4, requiring more forcing conditions and potentially leading to different product isomers.
-
C2-Isopropyl-indole-6-carbaldehyde: This isomer presents a classic conflict. The C2-isopropyl group electronically activates the C3 position through its +I effect. However, it also sterically hinders that same C3 position. The outcome depends on the electrophile's size:
-
Small Electrophiles (e.g., NO₂⁺, Br⁺): May overcome the steric barrier and react at C3.
-
Large Electrophiles (e.g., Friedel-Crafts acylating agents): Are more likely to be blocked at C3 and may react at an alternative site or not at all.
-
Experimental Protocols & Workflows
To provide a self-validating system, we describe protocols for comparing these reactivities directly.
Protocol: Comparative Reduction of Indole-6-carbaldehydes with NaBH₄
This experiment directly probes the accessibility of the carbonyl group to a nucleophilic hydride.
Objective: To compare the rate of reduction of indole-6-carbaldehyde vs. 7-isopropyl-indole-6-carbaldehyde.
Methodology:
-
Setup: Prepare two identical round-bottom flasks. In Flask A, dissolve indole-6-carbaldehyde (1.0 mmol) in 10 mL of methanol. In Flask B, dissolve 7-isopropyl-indole-6-carbaldehyde (1.0 mmol) in 10 mL of methanol. Place both flasks in an ice-water bath and stir.
-
Initiation: To each flask, add sodium borohydride (1.1 mmol) simultaneously. Start a timer.
-
Monitoring: At 5-minute intervals (t=5, 10, 15, 30 min), withdraw a 0.1 mL aliquot from each flask and immediately quench it in a vial containing 1 mL of a 1:1 mixture of water and ethyl acetate.
-
Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or LC-MS to determine the ratio of starting material to the product alcohol (indol-6-yl-methanol).
-
Workup (Post-reaction): After 1 hour, slowly add 5 mL of 1M HCl to each flask to quench the excess NaBH₄. Extract the mixture with ethyl acetate (3 x 15 mL), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.
Expected Outcome: Flask A (unhindered) will show a much faster conversion to the alcohol product compared to Flask B (sterically hindered), which can be visualized by the rapid disappearance of the starting material spot on the TLC plate.
Conclusion
The effect of an isopropyl group on the reactivity of indole-6-carbaldehyde is a nuanced interplay of electronic and steric factors, with its position on the indole ring being the critical determinant.
-
For reactions at the C6-aldehyde: An adjacent isopropyl group (C5 or C7) acts as a powerful steric shield, dramatically decreasing reactivity towards nucleophiles. Groups at other positions have a negligible effect.
-
For reactions on the indole ring: The isopropyl group acts as a weak electronic activator for electrophilic aromatic substitution. However, its placement can sterically block or redirect attack away from the electronically favored C3 position, a phenomenon highly dependent on the electrophile's size.
These principles provide drug development professionals and synthetic chemists with a predictive framework for designing molecules with desired reactivity profiles, enabling more efficient and targeted synthesis.
References
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Available at: [Link]
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]
-
Shaabani, S., et al. (2018). Recent advances in the application of indoles in multicomponent reactions. RSC Advances. Available at: [Link]
-
Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology. Available at: [Link]
-
Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available at: [Link]
-
PubChem. 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information. Available at: [Link]
-
Somei, M., et al. (2009). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for 2,3,6-trisubstituted indoles. HETEROCYCLES. Available at: [Link]
-
Gribble, G. (2016). Wittig–Madelung Indole Synthesis. ResearchGate. Available at: [Link]
-
Sci-Hub. Nucleophilic Substitution Reaction in Indole Chemistry. Available at: [Link]
-
Rzepa, H. (2013). Understanding the electrophilic aromatic substitution of indole. Henry Rzepa's Blog. Available at: [Link]
-
Kim, A. R., et al. (2021). Indole 6 Carboxaldehyde Prevents Oxidative Stress-Induced Mitochondrial Dysfunction, DNA Damage and Apoptosis in C2C12 Skeletal Myoblasts. Antioxidants. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]
-
Chemistry LibreTexts. (2022). Substituent Effects in Substituted Aromatic Rings. Available at: [Link]
-
ResearchGate. (2019). Steric hindrance between bulky isopropyl and naphthalene groups. Available at: [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Available at: [Link]
-
Zhang, H., et al. (2022). Substituent Effects of the Nitrogen Heterocycle on Indole and Quinoline HDN Performance. MDPI. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Available at: [Link]
-
ScienceMadness. (2007). Indole-3-Carbinol Oxidation. Available at: [Link]
-
Campbell, M. G., et al. (2014). Electrophilic Aromatic Substitution of a BN Indole. Journal of the American Chemical Society. Available at: [Link]
-
Semantic Scholar. Nucleophilic substitution reactions on indole nucleus. Available at: [Link]
-
Wikipedia. Steric effects. Available at: [Link]
-
Wikipedia. Electrophilic aromatic directing groups. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Electrophilic Aromatic Substitution Reactions of Benzene Review. YouTube. Available at: [Link]
-
Lumen Learning. The Effect of Substituents on Reactivity. Available at: [Link]
-
Heravi, M. M., et al. (2016). Recent Applications of The Wittig Reaction in Alkaloids Synthesis. Scribd. Available at: [Link]
-
Khan Academy. (2013). Steric hindrance. YouTube. Available at: [Link]
-
Iannelli, P., et al. (2020). Solvent-Free Addition of Indole to Aldehydes. MDPI. Available at: [Link]
-
Kumar, A., et al. (2021). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Available at: [Link]
-
Chemistry LibreTexts. (2023). Inductive Effects of Alkyl Groups. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
Sources
- 1. Recent advances in the application of indoles in multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13321A [pubs.rsc.org]
- 2. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding the electrophilic aromatic substitution of indole. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Effect of Substituents on Reactivity | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. Steric effects - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00871A [pubs.rsc.org]
A Senior Application Scientist’s Guide to Validating the Mechanism of Action for Novel 1-Isopropyl-1H-indole-6-carbaldehyde Kinase Inhibitors
Introduction: The Crucial Role of MoA Validation in Drug Discovery
The indole chemical scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] Derivatives of indole-3-carboxaldehyde, a related structure, have demonstrated a wide array of therapeutic activities, including anti-cancer and anti-inflammatory properties.[2][3] Our focus here is on a novel derivative, Indole-6K , which has been designed as a potential inhibitor of a critical oncology target: Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), a key regulator in the c-Jun N-terminal kinase (JNK) signaling pathway implicated in cancer cell proliferation and survival.
Identifying a "hit" compound from a primary screen is merely the first step in a long and arduous journey.[4] The subsequent, and arguably most critical, phase is the rigorous validation of its mechanism of action (MoA).[5] A validated MoA confirms that the compound's therapeutic effect is achieved through the intended biological target, providing the foundational confidence needed for further preclinical and clinical development.[6][7] Without this, a project risks advancing a compound with misleading efficacy, off-target effects, or an ultimately unviable therapeutic window.
This guide outlines a multi-tiered, self-validating experimental strategy to de-risk a drug discovery program by building a comprehensive evidence package for a compound's MoA. We will proceed through four logical stages:
-
Target Engagement: Does Indole-6K physically interact with MAP4K1 inside a living cell?
-
Biochemical & Biophysical Validation: What are the kinetics and functional consequences of this direct interaction?
-
Cellular Pathway Analysis: Does target engagement translate into the expected downstream signaling effects?
-
Phenotypic Confirmation: Does modulation of the cellular pathway result in the desired anti-cancer effect?
For our comparative analysis, we will use PF-06260933 , a known and potent MAP4K1 inhibitor, as our benchmark positive control, and Indole-6K-Inactive , a structurally analogous derivative with no biological activity, as our negative control.
The Experimental Workflow: A Four-Pillar Approach to MoA Validation
A robust MoA validation strategy relies on orthogonal assays that interrogate the compound's activity at different biological levels—from direct target binding to the ultimate cellular outcome. The causality is critical: each step should logically follow from the last, building a cohesive and compelling narrative.
Caption: A logical workflow for validating a compound's mechanism of action.
Tier 1: Confirming Target Engagement in a Cellular Milieu
The Rationale: Before investing in detailed biochemical and biophysical characterization, we must first answer the most fundamental question: Does our compound engage its intended target within the complex, native environment of a living cell? The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm this.[8] It operates on the principle that when a ligand binds to its target protein, it confers thermodynamic stability, resulting in an increased melting temperature (Tₘ) for that protein.[9]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
This assay will determine if Indole-6K stabilizes MAP4K1 in intact cancer cells, providing direct evidence of target engagement.
-
Cell Culture & Treatment:
-
Plate a human colorectal cancer cell line (e.g., HCT116) known to express MAP4K1 at 80-90% confluency.
-
Treat cells for 2 hours with 10 µM of Indole-6K , 10 µM of PF-06260933 (positive control), 10 µM of Indole-6K-Inactive (negative control), or DMSO (vehicle control).
-
-
Heating Gradient:
-
Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot 100 µL of each cell suspension into separate PCR tubes for each temperature point.
-
Heat the aliquots in a thermal cycler for 8 minutes across a temperature gradient (e.g., 45°C to 65°C in 2°C increments), followed by a 3-minute cooling step at room temperature.[9]
-
-
Lysis and Protein Separation:
-
Lyse the cells by adding an equal volume of lysis buffer and subjecting them to three freeze-thaw cycles.
-
Centrifuge at 17,000 x g for 30 minutes at 4°C to pellet the precipitated, denatured proteins.[9]
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble, non-denatured protein fraction.
-
Analyze the amount of soluble MAP4K1 remaining at each temperature point via Western Blot using a specific anti-MAP4K1 antibody.
-
Quantify band intensities and plot the percentage of soluble protein against temperature to generate a melt curve. The Tₘ is the temperature at which 50% of the protein is denatured.
-
| Compound | Vehicle (DMSO) Tₘ | Treated Tₘ | Thermal Shift (ΔTₘ) | Interpretation |
| Indole-6K | 51.2°C | 57.8°C | +6.6°C | Strong target engagement in cells |
| PF-06260933 | 51.2°C | 58.5°C | +7.3°C | Confirmed positive control engagement |
| Indole-6K-Inactive | 51.2°C | 51.4°C | +0.2°C | No significant target engagement |
A significant positive thermal shift for Indole-6K, comparable to the known inhibitor, provides strong, direct evidence of target engagement in a physiologically relevant context.
Tier 2: Quantifying Direct Target Interaction and Functional Inhibition
The Rationale: Having confirmed that Indole-6K engages MAP4K1 in cells, the next logical step is to characterize the direct interaction using purified components. This allows us to eliminate the complexities of the cellular environment and precisely measure binding kinetics and functional enzymatic inhibition.[10] We will use Surface Plasmon Resonance (SPR) for biophysical characterization and a biochemical assay for functional validation.
Key Experiment 1: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures real-time binding events between a ligand and an analyte.[11] By immobilizing purified MAP4K1 protein on a sensor chip, we can flow Indole-6K over the surface and directly measure the association (kₐ) and dissociation (kₑ) rates, from which the equilibrium dissociation constant (Kₗ) is calculated.[12]
-
Chip Preparation: Covalently immobilize recombinant human MAP4K1 protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binding Analysis:
-
Prepare a serial dilution of Indole-6K (e.g., 1 nM to 1 µM) in a suitable running buffer.
-
Inject each concentration over the MAP4K1-coated and a reference flow cell at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams for association and dissociation phases.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine kₐ, kₑ, and calculate Kₗ (Kₗ = kₑ/kₐ).
-
Key Experiment 2: Biochemical MAP4K1 Inhibition Assay
This assay measures the direct functional impact of Indole-6K on the enzymatic activity of purified MAP4K1. A common method is a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: In a 384-well plate, combine recombinant MAP4K1 enzyme with its substrate (e.g., a specific peptide) in kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of Indole-6K , PF-06260933 , and Indole-6K-Inactive to the wells. Include DMSO as a no-inhibitor control.
-
Initiation and Incubation: Initiate the kinase reaction by adding ATP at a concentration at or near its Kₘ for the enzyme.[13] Incubate for 1 hour at 30°C.
-
Detection: Add a kinase detection reagent (e.g., Kinase-Glo®) that measures remaining ATP via a luciferase-luciferin reaction. Measure luminescence on a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
| Compound | SPR | Biochemical Assay |
| Kₗ (nM) | IC₅₀ (nM) | |
| Indole-6K | 15.2 | 25.8 |
| PF-06260933 | 8.9 | 12.5 |
| Indole-6K-Inactive | >10,000 | >10,000 |
The low nanomolar Kₗ and IC₅₀ values for Indole-6K demonstrate a potent, direct, and functional interaction with the MAP4K1 enzyme, consistent with the positive control. The correlation between the binding affinity (Kₗ) and functional potency (IC₅₀) strengthens the MoA hypothesis.
Tier 3: Verifying Cellular Pathway Modulation
The Rationale: We have established target binding in cells and in a purified system. Now, we must connect these events to a downstream biological consequence.[14] Since MAP4K1 is an upstream kinase in the JNK pathway, its inhibition should lead to a measurable decrease in the phosphorylation of downstream substrates, such as c-Jun.[15]
Caption: Simplified MAP4K1/JNK signaling pathway targeted by Indole-6K.
Key Experiment: Phospho-c-Jun (Ser63) Cellular Assay
This experiment will quantify the levels of phosphorylated c-Jun in cells treated with our compounds to confirm that target engagement by Indole-6K leads to inhibition of the intended signaling pathway.
-
Cell Culture & Treatment:
-
Plate HCT116 cells and allow them to adhere overnight.
-
Starve the cells (e.g., in serum-free media) for 4-6 hours to reduce basal pathway activity.
-
Pre-treat cells for 2 hours with a dose-range of Indole-6K , PF-06260933 , Indole-6K-Inactive , or DMSO.
-
-
Pathway Stimulation: Stimulate the JNK pathway by adding an appropriate agonist (e.g., Anisomycin, 25 ng/mL) for 30 minutes.
-
Lysis and Detection:
-
Lyse the cells and collect the protein lysate.
-
Measure the levels of phosphorylated c-Jun (at Ser63) and total c-Jun using a quantitative method such as a sandwich ELISA or a multiplex immunoassay (e.g., Luminex® xMAP®).[16]
-
-
Data Analysis:
-
Normalize the phospho-c-Jun signal to the total c-Jun signal for each sample.
-
Calculate the percent inhibition of c-Jun phosphorylation relative to the stimulated DMSO control.
-
Plot the data to determine the cellular EC₅₀ for pathway inhibition.
-
| Compound | Cellular EC₅₀ (nM) | Interpretation |
| Indole-6K | 125 | Potent inhibition of downstream signaling |
| PF-06260933 | 88 | Confirmed pathway inhibition by positive control |
| Indole-6K-Inactive | >10,000 | No effect on cellular signaling pathway |
The potent, dose-dependent inhibition of c-Jun phosphorylation by Indole-6K provides the critical link between target engagement and modulation of the intended intracellular signaling cascade. The rightward shift of the cellular EC₅₀ compared to the biochemical IC₅₀ is expected, as cellular assays account for factors like cell permeability and off-rate in a dynamic system.
Tier 4: Linking Pathway Inhibition to a Phenotypic Outcome
The Rationale: The final pillar of our validation is to demonstrate that the observed on-target pathway inhibition translates into the desired therapeutic phenotype—in this case, a reduction in cancer cell viability and induction of apoptosis.[17] This step confirms that the MoA is not only biochemically and cellularly active but also therapeutically relevant.
Key Experiment: Cell Viability and Apoptosis Assay
We will assess the impact of our compounds on the long-term health and survival of HCT116 cancer cells.
-
Cell Plating and Treatment: Seed HCT116 cells in 96-well plates and treat with a serial dilution of Indole-6K , PF-06260933 , and Indole-6K-Inactive for 72 hours.
-
Viability Measurement:
-
Add a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) that measures cellular ATP levels as an indicator of metabolic activity and viability.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to DMSO-treated control wells (100% viability).
-
Plot the percent viability against compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition).
-
| Compound | GI₅₀ (nM) | Interpretation |
| Indole-6K | 250 | Effective inhibition of cancer cell growth |
| PF-06260933 | 180 | Confirmed phenotypic effect of positive control |
| Indole-6K-Inactive | >20,000 | No therapeutic effect on cancer cells |
Conclusion: Synthesizing a Self-Validating MoA Narrative
Through a systematic, multi-tiered approach, we have constructed a robust and self-validating case for the mechanism of action of Indole-6K . Each experimental tier provides a piece of evidence that, when combined, forms a cohesive and compelling story:
-
CETSA confirmed that Indole-6K engages its intended target, MAP4K1, in the native environment of cancer cells.
-
SPR and biochemical assays demonstrated that this engagement is due to a direct, high-affinity binding interaction that results in potent functional inhibition of the enzyme's kinase activity.
-
Downstream signaling analysis provided the crucial link showing that this target inhibition translates into effective modulation of the JNK cellular signaling pathway.
-
Finally, the cell viability assay confirmed that this on-target pathway inhibition produces the desired anti-proliferative therapeutic outcome.
The consistent performance of Indole-6K relative to the known MAP4K1 inhibitor PF-06260933 across all four tiers, combined with the lack of activity from the Indole-6K-Inactive control, provides high confidence in its specific mechanism of action. This validated MoA package establishes a solid foundation for advancing Indole-6K into further stages of drug development.
References
-
ResearchGate. Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Available from: [Link]
-
ResearchGate. (PDF) 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Available from: [Link]
-
Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Available from: [Link]
-
Semantic Scholar. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar. Available from: [Link]
-
PubMed. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Available from: [Link]
-
PubMed Central (PMC). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Available from: [Link]
-
National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Available from: [Link]
-
PubMed. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Available from: [Link]
-
National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes - Assay Guidance Manual. Available from: [Link]
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Available from: [Link]
-
MDPI. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Available from: [Link]
-
National Institutes of Health. Target identification and mechanism of action in chemical biology and drug discovery. Available from: [Link]
-
PubMed Central. Synthesis and pharmacological evaluation of indole derivatives as deaza analogues of potent human neutrophil elastase inhibitors (HNE). Available from: [Link]
-
MDPI. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Available from: [Link]
-
ResearchGate. Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF. Available from: [Link]
-
Frontiers. Introduction to small molecule drug discovery and preclinical development. Available from: [Link]
-
MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]
-
WJBPHS. Target identification and validation in research. Available from: [Link]
-
Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. Available from: [Link]
-
ACS Publications. The Experimentalist's Guide to Machine Learning for Small Molecule Design. Available from: [Link]
-
ACS Publications. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Available from: [Link]
-
Fiveable. Target identification and validation | Medicinal Chemistry Class Notes. Available from: [Link]
-
Portland Press. A beginner's guide to surface plasmon resonance. Available from: [Link]
-
Wikipedia. Enzyme assay. Available from: [Link]
-
MDPI. Special Issue “Development and Synthesis of Biologically Active Compounds”. Available from: [Link]
-
RSC Publishing. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). Available from: [Link]
-
PubMed Central (PMC). Approaches To Studying Cellular Signaling: A Primer For Morphologists. Available from: [Link]
-
MDPI. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Available from: [Link]
-
UKM Medical Molecular Biology Institute. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available from: [Link]
-
Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available from: [Link]
-
YouTube. Principles of surface plasmon resonance (SPR) used in Biacore™ systems. Available from: [Link]
-
Professional Medical Journal. Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. Available from: [Link]
-
Creative Bioarray. Target Identification & Validation. Available from: [Link]
-
PubMed Central (PMC). Target identification of small molecules: an overview of the current applications in drug discovery. Available from: [Link]
-
Annual Reviews. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Available from: [Link]
-
PubMed Central (PMC). The target landscape of clinical kinase drugs. Available from: [Link]
-
Bio-Rad. Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Available from: [Link]
-
National Center for Biotechnology Information. Basics of Enzymatic Assays for HTS - Assay Guidance Manual. Available from: [Link]
-
Taylor & Francis Online. Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Available from: [Link]
-
Wikipedia. Signal transduction. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Approaches To Studying Cellular Signaling: A Primer For Morphologists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Signal transduction - Wikipedia [en.wikipedia.org]
- 16. Cell Signaling Multiplex Assays | MILLIPLEX® Assays [sigmaaldrich.com]
- 17. promega.kr [promega.kr]
A Spectroscopic Guide to the Synthesis of 1-Isopropyl-1H-indole-6-carbaldehyde: Differentiating Product from Precursor
Introduction
In the landscape of medicinal chemistry and drug development, N-alkylated indoles serve as pivotal structural motifs found in a wide array of biologically active compounds.[1][2] The synthesis of these molecules requires precise control and unambiguous characterization to ensure the desired structure has been obtained. This guide provides an in-depth spectroscopic comparison of 1-Isopropyl-1H-indole-6-carbaldehyde, a valuable synthetic intermediate, and its immediate precursor, 1H-indole-6-carbaldehyde.
The focus of this document is to provide researchers, scientists, and drug development professionals with a practical, data-driven framework for monitoring the N-isopropylation of an indole nucleus. By leveraging fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—we can identify clear, quantitative markers that signal the successful conversion of the starting material to the final product. This guide explains the causality behind the expected spectral changes, offers detailed experimental protocols, and presents the data in a clear, comparative format to aid in routine reaction monitoring and final product verification.
Synthetic Pathway: N-Isopropylation of 1H-indole-6-carbaldehyde
The most direct route to synthesize this compound is through the N-alkylation of 1H-indole-6-carbaldehyde.[3] This reaction typically involves the deprotonation of the indole nitrogen with a suitable base, such as sodium hydride (NaH), to form a nucleophilic indole anion. This anion then undergoes a nucleophilic substitution (SN2) reaction with an isopropyl halide, such as 2-bromopropane, to yield the N-alkylated product.[4]
The successful progression of this reaction is contingent on the substitution at the nitrogen atom, an event that leaves distinct spectroscopic fingerprints.
Caption: Synthetic route from precursor to product.
Comparative Spectroscopic Analysis
The key to confirming the synthesis is observing the disappearance of precursor signals and the concurrent appearance of product-specific signals. The addition of the isopropyl group (C₃H₇) is the central event, and its impact is evident across all major spectroscopic methods.
Data Summary Table
| Property | 1H-indole-6-carbaldehyde (Precursor) | This compound (Product) | Rationale for Change |
| Molecular Formula | C₉H₇NO[5] | C₁₂H₁₃NO[6] | Addition of a C₃H₆ moiety. |
| Molecular Weight | 145.16 g/mol [5] | 187.24 g/mol [6] | Mass increase from the isopropyl group. |
| Key ¹H NMR Signals (ppm) | ~8.1-8.5 (br s, 1H, N-H), 9.98 (s, 1H, CHO) | ~4.8 (sept, 1H, CH), ~1.5 (d, 6H, 2xCH₃), 10.0 (s, 1H, CHO) | Disappearance of N-H proton; appearance of isopropyl methine and methyl protons. |
| Key IR Bands (cm⁻¹) | ~3300-3400 (N-H stretch), ~1680 (C=O stretch) | ~2970 (C-H stretch, sp³), ~1685 (C=O stretch) | Disappearance of the broad N-H stretch. |
| Mass Spec (EI) m/z | 145 (M⁺)[5] | 187 (M⁺), 172 ([M-CH₃]⁺) | Molecular ion peak shift by +42 units. |
Detailed Spectroscopic Breakdown
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is arguably the most definitive technique for monitoring this reaction. The transformation is confirmed by two primary observations:
-
Disappearance of the N-H Signal: In the precursor, 1H-indole-6-carbaldehyde, the proton on the nitrogen atom is typically observed as a broad singlet in the downfield region of the spectrum (often > 8.0 ppm). Upon successful isopropylation, this signal vanishes completely, providing strong evidence of substitution at the N-1 position.
-
Appearance of Isopropyl Signals: The introduction of the isopropyl group gives rise to a highly characteristic set of signals:
-
A septet around 4.8 ppm, corresponding to the single methine proton (-CH). The multiplicity is due to coupling with the six neighboring methyl protons (n+1 = 6+1 = 7).
-
A doublet around 1.5 ppm, integrating to six protons. This signal represents the two equivalent methyl groups (-CH₃), which are split into a doublet by the single methine proton.
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
While ¹³C NMR is less commonly used for routine reaction monitoring due to longer acquisition times, it provides unambiguous confirmation of the product's carbon skeleton. The key change is the appearance of new signals in the aliphatic (upfield) region of the spectrum, corresponding to the carbons of the isopropyl group.
-
Methine Carbon (-CH): A new signal appears around 45-50 ppm.
-
Methyl Carbons (-CH₃): A new signal (often more intense due to the presence of two equivalent carbons) appears around 20-25 ppm.
The signals for the indole core carbons will also experience minor shifts due to the change in the electronic environment upon N-alkylation, but the appearance of the new aliphatic signals is the most diagnostic feature.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for tracking the consumption of the starting material. The defining feature of the precursor, 1H-indole-6-carbaldehyde, is the N-H bond.
-
In the precursor's spectrum, a characteristic stretching vibration for the N-H bond appears as a moderately broad band in the region of 3300-3400 cm⁻¹.
-
Upon formation of the this compound product, this N-H stretching band is completely absent.
-
Concurrently, new, sharp bands will appear in the 2850-3000 cm⁻¹ region, corresponding to the C-H stretching of the sp³-hybridized carbons of the isopropyl group. The aldehyde C=O stretch around 1680-1685 cm⁻¹ will remain present in both the precursor and the product.
Mass Spectrometry (MS)
Mass spectrometry directly measures the molecular weight of the compounds, providing definitive proof of the transformation.
-
The precursor, 1H-indole-6-carbaldehyde, will show a molecular ion peak (M⁺) at an m/z of 145.[5]
-
The product, this compound, will exhibit a molecular ion peak at an m/z of 187, an increase of 42 units, which corresponds precisely to the mass of the added C₃H₆ fragment (the difference between an isopropyl group and a hydrogen atom).
-
Furthermore, the fragmentation pattern of the product will likely show a prominent peak at m/z 172, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pathway for isopropyl-substituted compounds.
Experimental Protocols
To ensure the generation of high-quality, reproducible data, the following standardized protocols should be employed.
Workflow for Spectroscopic Analysis
Caption: General workflow for sample analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample (either the reaction crude or purified material) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[7] The choice of solvent is critical to avoid obscuring sample peaks and to provide a lock signal for the spectrometer.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Acquisition:
-
Insert the tube into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR , acquire the spectrum using a standard 90° pulse sequence. Average a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR , use a proton-decoupled pulse sequence. A significantly larger number of scans will be required (hundreds to thousands) due to the low natural abundance of ¹³C.
-
-
Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like tetramethylsilane (TMS).
IR Spectroscopy Protocol (ATR Method)
-
Background Scan: Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean. Perform a background scan to capture the spectrum of the ambient environment, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[7]
-
Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a GC inlet for volatile compounds.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum plots ion intensity versus m/z.
Conclusion
The transformation of 1H-indole-6-carbaldehyde to this compound is a fundamental step in the synthesis of more complex molecules. Confirmation of this transformation is straightforward and unambiguous when the correct analytical tools are applied systematically. The key spectroscopic indicators of a successful reaction are:
-
¹H NMR: The complete disappearance of the N-H proton signal and the appearance of the characteristic isopropyl septet and doublet.
-
IR: The loss of the N-H stretching band around 3300-3400 cm⁻¹.
-
Mass Spectrometry: An increase in the molecular ion peak by 42 m/z units, from 145 to 187.
By cross-referencing data from these three techniques, researchers can confidently verify the structure of their N-alkylated indole product and proceed with subsequent synthetic steps with a high degree of certainty.
References
-
El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate.
-
Al-Mughaid, H., et al. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances.
-
Alonso, I., et al. (2021). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI.
-
Chem Help ASAP. (2019). in the chemical literature: N-alkylation of an indole. YouTube.
-
PubChem. 1H-Indole-6-carboxaldehyde. National Center for Biotechnology Information.
-
PubChem. 6-Hydroxy-1H-indole-3-carboxaldehyde. National Center for Biotechnology Information.
-
Google Patents. (2012). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
-
Thermo Fisher Scientific. Indole-6-carboxaldehyde, 97%.
-
Semantic Scholar. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions.
-
Sauthof, L., et al. (2020). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. ChemistryEurope.
-
Google Patents. (2006). US7067676B2 - N-alkylation of indole derivatives.
-
ResearchGate. Utilization of 1H-Indole-3-carboxaldehyde as a Precursor for the Synthesis of Bioactive Indole Alkaloids.
-
Webb, C. F., et al. (2021). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Nature Communications.
-
ACS Publications. (2005). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
-
Amerigo Scientific. 1-Isopropyl-1H-indole-5-carbaldehyde.
-
SyncSci Publishing. (2025). Synthetic and Spectroscopic Exploration of Haloindole Carboxaldehydes toward the Design of Bioactive Heterocyclic Architectures.
-
RSC Publishing. (2017). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones.
-
Inuki, S., et al. (2008). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block. Tetrahedron Letters.
-
Sigma-Aldrich. Indole-6-carboxaldehyde 97%.
-
BenchChem. Spectroscopic Profile of 1H-Indole-2-carbaldehyde: A Technical Guide.
Sources
- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US7067676B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Isopropyl-1H-indole-5-carbaldehyde - Amerigo Scientific [amerigoscientific.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 1-Isopropyl-1H-indole-6-carbaldehyde
As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-Isopropyl-1H-indole-6-carbaldehyde, a heterocyclic aldehyde compound used in synthetic research. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting field-proven best practices.
Part 1: Hazard Assessment - The 'Why' Behind the Procedure
Understanding the inherent risks of a compound is the foundation of its safe handling and disposal. This compound is not a benign substance; its hazard profile necessitates its classification as hazardous waste.[1] A Safety Data Sheet (SDS) for a closely related indole compound reveals significant hazards that inform our disposal strategy.
Key Hazards:
-
Toxicity: The compound is harmful if swallowed and toxic in contact with skin. This dermal toxicity means that any contaminated personal protective equipment (PPE) or spill cleanup materials must also be treated as hazardous waste.
-
Irritation: It is classified as causing serious eye irritation.
-
Environmental Hazard: Crucially, it is categorized as very toxic to aquatic life. This high aquatic toxicity is a primary driver for the stringent disposal protocols that follow; under no circumstances should this chemical be disposed of via sink or sewer drains.[2][3][4]
Table 1: Hazard Profile Summary for Indole-based Aldehydes
| Hazard Classification | GHS Code | Description | Disposal Implication |
|---|---|---|---|
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. | All waste, including empty containers, must be managed as hazardous. |
| Acute Toxicity, Dermal (Category 3) | H311 | Toxic in contact with skin. | Contaminated labware and PPE are hazardous waste. |
| Serious Eye Irritation (Category 2A) | H319 | Causes serious eye irritation. | Requires stringent handling protocols during disposal. |
| Acute Aquatic Hazard (Category 1) | H400 | Very toxic to aquatic life. | Strictly prohibits sewer disposal. [2][3] |
Part 2: The Primary Disposal Pathway: Hazardous Waste Collection
The most direct and universally compliant method for disposing of this compound is through your institution's hazardous waste management program. This ensures adherence to regulations set by bodies such as the Environmental Protection Agency (EPA).
Step-by-Step Protocol for Hazardous Waste Segregation and Storage:
-
Waste Identification: Any quantity of this compound, solutions containing it, or materials contaminated by it (e.g., silica gel, filter paper, contaminated gloves) must be designated as hazardous chemical waste.[2][3]
-
Container Selection:
-
Collect the waste in a sturdy, leak-proof container that is chemically compatible with the compound.[1][2][5] A glass bottle with a screw cap is often a suitable choice.
-
Do not use metal containers, as some organic compounds can react with or corrode them over time.[6]
-
Ensure the container is not overfilled; leave at least 10% headspace to allow for vapor expansion.[6]
-
-
Waste Segregation:
-
Proper Labeling:
-
From the moment the first drop of waste enters the container, it must be labeled.[5]
-
The label must clearly state "HAZARDOUS WASTE".[5]
-
List all chemical constituents by their full name, including "this compound" and any solvents, with their approximate percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[2]
-
-
Safe Storage (Satellite Accumulation Area - SAA):
-
Store the sealed and labeled waste container in a designated SAA within the laboratory.[1]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
The container must be kept tightly closed at all times except when adding waste.[3][5] Evaporation is not an acceptable method of disposal.[2]
-
Utilize secondary containment (such as a spill tray) to prevent leaks or spills from reaching the environment.[6]
-
-
Arranging for Professional Disposal:
-
Once the waste container is nearly full (e.g., 75% capacity) or reaches your institution's storage time limit (often 150-180 days), submit a request for pickup to your EHS office or designated hazardous waste professional.[2]
-
Part 3: Advanced Option: On-Site Chemical Deactivation
For laboratories with the appropriate expertise and engineering controls, chemical deactivation of the aldehyde functional group can be considered. This process aims to convert the toxic aldehyde into a less hazardous corresponding carboxylic acid.[9][10]
Causality: The aldehyde group is often responsible for the compound's reactivity and toxicity. Oxidation converts it to a more stable and typically less toxic carboxylate salt. This is a recognized method for treating aldehyde wastes.[10][11]
This procedure should only be performed by trained personnel in a certified chemical fume hood with appropriate PPE.
Experimental Protocol: Permanganate Oxidation of Aldehyde Waste
This protocol is adapted from standard procedures for aldehyde oxidation.[10]
Reaction: 3 RCHO + 2 KMnO₄ → 2 RCO₂K + RCO₂H + 2 MnO₂ + H₂O
-
Preparation: In a round-bottomed flask appropriately sized for the volume of waste, place the this compound waste. If it is in a non-aqueous solvent, the solvent must be removed via rotary evaporation first. Dilute the neat aldehyde residue with water (approx. 100 mL of water per 0.1 mol of aldehyde). Place the flask in an ice bath on a magnetic stirrer.
-
Reagent Addition: While stirring vigorously, slowly add a solution of potassium permanganate (KMnO₄) in water. The addition should be dropwise to control the exothermic reaction. Continue adding permanganate solution until a faint purple color persists for several minutes, indicating a slight excess of the oxidant.
-
Reaction Quench: Once the reaction is complete, quench the excess permanganate. Slowly add solid sodium bisulfite (NaHSO₃) in small portions until the purple color disappears and the brown manganese dioxide (MnO₂) precipitate dissolves.[10]
-
Waste Characterization & Disposal:
-
The resulting solution must be neutralized to a pH between 6 and 8 using sodium bicarbonate or dilute acid.
-
Crucially, this treated waste must still be evaluated to confirm it is no longer hazardous. Consult with your institution's EHS office. They may require analytical testing to confirm the destruction of the original compound.
-
Even if successfully deactivated, direct sewer disposal is unlikely to be permitted without explicit approval from your local water authority, as the final solution contains salts and organic byproducts.[11] In most cases, the treated, neutralized solution should be collected as hazardous aqueous waste.
-
Disposal Decision Workflow
The following diagram outlines the logical steps for determining the correct disposal path for this compound waste.
Caption: Decision workflow for disposal of this compound.
References
- Sigma-Aldrich. (2025, October 16).
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Washington State Department of Ecology. (2024, April).
- Purdue University. Guidelines: Handling and Disposal of Chemicals. Purdue Engineering.
- Thermo Fisher Scientific. (2025, September 12).
- U.S. Environmental Protection Agency.
- Vanderbilt University Medical Center.
- U.S. Environmental Protection Agency. Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals.
- Emory University. Chemical Waste Disposal Guidelines.
- University of Pennsylvania. Laboratory Chemical Waste Management Guidelines.
- Fisher Scientific. Safety Data Sheet - 1-Methyl-1H-indole-3-carbaldehyde.
- EPFL.
- National Science Teaching Association. (2024, August 16).
- Ace Waste.
Sources
- 1. ehrs.upenn.edu [ehrs.upenn.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. vumc.org [vumc.org]
- 4. epa.gov [epa.gov]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. fishersci.com [fishersci.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. epfl.ch [epfl.ch]
- 11. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling 1-Isopropyl-1H-indole-6-carbaldehyde
Comprehensive Safety Protocol: Handling 1-Isopropyl-1H-indole-6-carbaldehyde
Hazard Assessment and Risk Analysis
This compound belongs to the class of aromatic aldehydes, which are widely used as intermediates in the synthesis of high-value materials like pharmaceuticals and agrochemicals.[4] The core structure, an indole carbaldehyde, is a key precursor for various biologically active compounds.[3] While this specific molecule's hazards are not fully documented, data from analogous indole carbaldehydes provide a reliable basis for risk assessment.
The primary anticipated hazards, based on structurally similar compounds, include irritation to the skin, eyes, and respiratory system, and the potential for skin sensitization.[5][6][7][8] The compound is expected to be a solid or powder, making dust inhalation a significant route of exposure.[9]
| Hazard Classification (Inferred from Analogues) | GHS Category | Potential Effect | Reference Sources |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. | [5][6][7] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation. | [5][6][7][8][10] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [5][6][7] |
| Skin Sensitization | Category 1 | May cause an allergic skin reaction. | [8][10] |
The Hierarchy of Controls: A Foundational Safety Principle
Before detailing personal protective equipment (PPE), it is crucial to adhere to the hierarchy of controls, an occupational safety framework that prioritizes the most effective risk mitigation strategies. PPE, while essential, is the final line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For handling this compound, Engineering Controls are paramount. All manipulations that could generate dust or aerosols, such as weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood or a ventilated balance enclosure.
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE creates a necessary barrier between the researcher and the chemical hazard.[11] The following PPE is mandatory when handling this compound.
Hand Protection: Chemical-Resistant Gloves
-
Why: To prevent skin contact, which can cause irritation and potential sensitization.[6][8]
-
Protocol:
-
Glove Selection: Wear disposable nitrile gloves as they provide good resistance to a range of chemicals. Always consult the glove manufacturer's compatibility chart for specific solvents being used.
-
Double Gloving: For operations involving significant quantities or prolonged handling, wearing two pairs of gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination occurs.[12]
-
Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears. Replace gloves immediately if they are contaminated or after a maximum of 30-60 minutes of use, as their protective properties can degrade over time.[12]
-
Body Protection: Laboratory Coat and Apron
-
Why: To protect skin and personal clothing from spills and splashes.
-
Protocol:
-
Lab Coat: A long-sleeved, knee-length laboratory coat made of a low-linting material is required. Cuffs should be snug-fitting (elastic or knit) to prevent dust from entering.[12][13]
-
Chemical-Resistant Apron: When handling larger quantities or during procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Eye and Face Protection: Goggles and Face Shield
-
Why: To protect against dust particles and chemical splashes that can cause serious eye irritation.[5][7] Standard safety glasses do not provide adequate protection from splashes.[12]
-
Protocol:
-
Chemical Splash Goggles: Wear ANSI Z87.1-compliant chemical splash goggles that provide a complete seal around the eyes.[13]
-
Face Shield: For procedures with a higher risk of splashing or popping (e.g., heating solutions, workup of pressurized reactions), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[13][14]
-
Respiratory Protection
-
Why: To prevent the inhalation of fine powder, which may cause respiratory tract irritation.[6] Surgical masks do not provide adequate respiratory protection from chemical dust.[11]
-
Protocol:
-
Minimum Requirement: When handling the solid compound outside of a ventilated enclosure (which is strongly discouraged) or if dust generation is unavoidable even within one, a NIOSH-approved N95 respirator is required.
-
Fit Testing: Use of a respirator requires prior medical evaluation and annual fit testing to ensure a proper facial seal and effectiveness.[11]
-
Higher Level Protection: For spill cleanup or situations with potentially higher airborne concentrations, a respirator with organic vapor/acid gas cartridges may be necessary.[2]
-
Operational Workflow: From Preparation to Disposal
This workflow outlines the critical steps for safely handling this compound throughout a typical laboratory procedure.
Caption: Step-by-step workflow for handling this compound.
Spill Management and Disposal Plan
Spill Cleanup Protocol
-
Alert & Evacuate: Immediately alert personnel in the vicinity. If the spill is large or outside of a fume hood, evacuate the area.
-
Don PPE: Before cleanup, don the full set of recommended PPE, including an N95 respirator or higher.[2]
-
Containment: For solid spills, gently cover with a plastic-backed absorbent pad to prevent dust from becoming airborne. For liquid spills, surround the area with an absorbent material (e.g., vermiculite or a chemical spill pillow).
-
Cleanup:
-
Solids: Carefully sweep up the material using a plastic dustpan and brush, minimizing dust generation. Do not use a vacuum cleaner unless it is HEPA-filtered and rated for hazardous dust.
-
Liquids: Absorb the spill with an inert material and place it in a sealed container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Disposal: All cleanup materials must be placed in a clearly labeled, sealed container for hazardous waste disposal.
Waste Disposal Plan
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated materials, must be disposed of as hazardous chemical waste.[2]
-
Segregation: Keep solid and liquid waste streams separate. Do not mix with incompatible waste materials like strong oxidizers.[6]
-
Labeling and Storage: Waste containers must be durable, compatible with the chemical, tightly sealed, and clearly labeled with "Hazardous Waste" and the full chemical name. Store in a designated satellite accumulation area until collection by institutional environmental health and safety personnel.
References
-
Capot Chemical. (2025). MSDS of 6-amino-1H-indole-3-carbaldehyde. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Methyl-1H-indole-3-carbaldehyde. Retrieved from
-
AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Fluoro-phenyl)-indole-3-carbaldehyde. Retrieved from
-
Cayman Chemical. (2025). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: Indole-3-carboxaldehyde. Retrieved from
- Google Patents. (1967). Preparation of aromatic aldehydes.
- PubChem. (n.d.). 1H-Indole-6-carboxaldehyde.
-
Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from
-
ResearchGate. (2024). New Methods for the Preparation of Aromatic Aldehydes. Retrieved from
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from
-
Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from
-
Pharmacy Purchasing & Products Magazine. (n.d.). Personal Equipment for Use in Handling Hazardous Drugs. Retrieved from
-
Benchchem. (n.d.). 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde. Retrieved from
-
National Institutes of Health. (n.d.). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Retrieved from
-
Ansell. (n.d.). Clean and Sterile PPE for Life Sciences. Retrieved from
-
Sigma-Aldrich. (n.d.). Indole-6-carboxaldehyde 97%. Retrieved from
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
-
ResearchGate. (2017). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from
-
Thermo Fisher Scientific. (n.d.). Indole-6-carboxaldehyde, 97%. Retrieved from
Sources
- 1. 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde Supplier [benchchem.com]
- 2. capotchem.cn [capotchem.cn]
- 3. researchgate.net [researchgate.net]
- 4. A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 1H-Indole-6-carboxaldehyde | C9H7NO | CID 2773435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. 吲哚-6-甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. gerpac.eu [gerpac.eu]
- 12. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. Pharmacy Purchasing & Products Magazine [pppmag.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
